Bicisate
説明
See also: this compound dihydrochloride (active moiety of).
Structure
3D Structure
特性
Key on ui mechanism of action |
Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |
|---|---|
CAS番号 |
121251-02-3 |
分子式 |
C12H24N2O4S2 |
分子量 |
324.5 g/mol |
IUPAC名 |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
RZQNBTMGBODDSK-UWVGGRQHSA-N |
SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
異性体SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |
正規SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
外観 |
Solid powder |
melting_point |
196-198ºC |
他のCAS番号 |
121251-02-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Insoluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bicisate; |
製品の起源 |
United States |
Foundational & Exploratory
Bicisate chemical structure and properties
Bicisate: A Technical Guide
An In-depth Examination of the Chemical Structure, Properties, and Clinical Workflow of a Key SPECT Imaging Agent
Introduction
This compound, also known as ethyl cysteinate dimer (ECD), is a crucial chelating agent used in nuclear medicine.[1] Its primary application is in single-photon emission computed tomography (SPECT) for cerebral blood flow imaging. When complexed with Technetium-99m (99mTc), it forms the neutral, lipophilic radiopharmaceutical [99mTc]Tc-bicisate, which is capable of crossing the blood-brain barrier.[1][2][3] This guide provides a detailed overview of this compound's chemical structure, its physicochemical and pharmacological properties, and the established protocols for its use in a clinical research and diagnostic setting.
Chemical Structure and Identifiers
This compound is chemically designated as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester.[1][4] The molecule features two L-cysteine units linked by an ethylene bridge between their nitrogen atoms. The presence of two chiral centers gives rise to different stereoisomers; however, it is the l,l-isomer that is utilized in the clinically effective 99mTc-bicisate complex due to its significant retention in the brain.[4]
| Identifier | Value |
| IUPAC Name | ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate[1] |
| SMILES | CCOC(=O)--INVALID-LINK--NCCN--INVALID-LINK--C(=O)OCC |
| InChI Key | RZQNBTMGBODDSK-UWVGGRQHSA-N[1] |
| CAS Number | 121251-02-3 (free base)[1][5] |
| Molecular Formula | C12H24N2O4S2[1] |
| Molecular Weight | 324.5 g/mol [1] |
Physicochemical and Pharmacological Properties
The utility of this compound in brain imaging is a direct result of its specific physicochemical properties. The free base is a lipophilic molecule, a characteristic that is maintained upon chelation with 99mTc. This lipophilicity is crucial for its ability to passively diffuse across the blood-brain barrier.
Physicochemical Data
| Property | Value |
| Melting Point | 196-198°C[1] |
| Solubility | Insoluble in water[1] |
| Physical Description | Lyophilized solid (as dihydrochloride salt in kits)[3] |
Pharmacological Data
| Property | Description |
| Mechanism of Action | As the [99mTc]Tc-bicisate complex, it acts as a radioactive tracer.[6] Its uptake and retention in the brain are proportional to regional cerebral blood flow (CBF), allowing for the visualization of perfusion patterns.[4] |
| Metabolism | In the brain, the ester groups of the [99mTc]Tc-bicisate complex are enzymatically hydrolyzed. This metabolic conversion results in more polar, acidic metabolites that are unable to diffuse back across the blood-brain barrier, effectively trapping the radioactivity within brain cells.[3][4] |
| Elimination | This compound and its metabolites are primarily excreted through the kidneys. Approximately 50% of the injected dose is excreted in the urine within two hours, and 74% is eliminated via this route within 24 hours.[3] |
| Radioactive Half-life (99mTc) | 6.02 hours[3][7] |
Experimental Protocols
The preparation and quality control of Technetium Tc-99m this compound for injection are critical steps to ensure diagnostic accuracy and patient safety. The following are generalized protocols based on standard practices.
Preparation of Technetium Tc-99m this compound Injection
This protocol describes the reconstitution of a commercially available kit, which typically consists of two vials.
Materials:
-
Vial A: Lyophilized this compound dihydrochloride and a stannous reducing agent.
-
Vial B: Buffer solution.
-
Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.
-
Lead-shielded sterile vial.
-
Sterile syringes.
Procedure:
-
Buffer Addition: Using a sterile syringe, aseptically withdraw the required volume of buffer solution from Vial B and inject it into Vial A. Gently swirl the contents of Vial A until the lyophilized powder is completely dissolved.
-
Pertechnetate Addition: In a shielded container, add the Sodium Pertechnetate Tc99m Injection to the reconstituted Vial A.
-
Incubation: Allow the mixture to stand at room temperature for a minimum of 30 minutes to ensure complete complexation.
-
Final Product: The resulting solution is a sterile, clear, colorless preparation of [99mTc]Tc-bicisate suitable for intravenous injection.
Quality Control: Radiochemical Purity
To ensure the diagnostic quality of the preparation, the radiochemical purity must be assessed. The United States Pharmacopeia (USP) mandates a radiochemical purity of not less than 90%.[4] A common method is thin-layer chromatography (TLC).
Materials:
-
Thin-layer chromatographic silica gel sheet (2.5 cm x 7.5 cm).
-
Chromatography chamber.
-
HPLC grade ethyl acetate (mobile phase).
-
Radiochromatogram scanner or gamma counter.
Procedure:
-
Spotting: Apply approximately 5 µL of the prepared [99mTc]Tc-bicisate injection onto the silica gel sheet, about 2 cm from the bottom. Allow the spot to air dry for 5-10 minutes.
-
Development: Place the TLC plate in a pre-equilibrated chromatography chamber containing ethyl acetate. Allow the solvent front to move 5 cm from the origin.
-
Analysis: Remove the plate, allow it to dry, and determine the distribution of radioactivity using a scanner. The lipophilic [99mTc]Tc-bicisate complex will migrate with the solvent front (Rf ≈ 1.0), while impurities like free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc will remain at the origin (Rf = 0.0).
-
Calculation: The radiochemical purity is calculated as: (Activity at solvent front / Total activity on the strip) x 100%.
Diagrams and Workflows
Logical Workflow: Preparation of [99mTc]Tc-bicisate for Injection
Caption: Workflow for the preparation of Technetium-99m this compound injection.
Signaling Pathway: Mechanism of Brain Retention
References
- 1. This compound | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Technetium 99mTc this compound [drugfuture.com]
- 3. DailyMed - NEUROLITE- this compound dihydrochloride kit [dailymed.nlm.nih.gov]
- 4. This compound Dihydrochloride [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Technetium tc-99m this compound | C12H21N2O5S2Tc-5 | CID 155491161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
Bicisate (Technetium-99m Ethyl Cysteinate Dimer): A Technical Guide on the Mechanism of Action in the Brain
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Technetium-99m Bicisate, also known as Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD), is a pivotal radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF) using Single Photon Emission Computed Tomography (SPECT). Marketed under the trade name Neurolite®, its diagnostic efficacy stems from a unique mechanism of action. This neutral, lipophilic complex readily crosses the blood-brain barrier and is subsequently trapped intracellularly. This trapping is achieved through enzymatic hydrolysis of its ethyl ester groups, converting it into a polar, non-diffusible metabolite. The prolonged retention of this metabolite within viable brain tissue allows for high-contrast imaging of cerebral perfusion. This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative pharmacokinetic data, detailed experimental protocols, and visual diagrams of its metabolic pathway and experimental workflows.
Core Mechanism of Action
The utility of 99mTc-Bicisate as a brain perfusion imaging agent is contingent on a two-step process: passive diffusion across the blood-brain barrier and subsequent intracellular metabolic trapping.
2.1 Blood-Brain Barrier Permeation Following intravenous administration, the stable, lipophilic 99mTc-Bicisate complex circulates systemically.[1] Its neutrality and lipid solubility facilitate passive diffusion across the intact blood-brain barrier.[1][2] This characteristic allows the tracer's distribution in the brain to be proportional to regional cerebral blood flow at the time of injection.[3] Peak brain uptake of the injected dose is achieved rapidly, typically within the first few minutes post-injection.[4][5]
2.2 Intracellular Metabolic Trapping Once inside the brain cells, the retention mechanism is initiated.[6] The parent 99mTc-Bicisate compound undergoes rapid enzymatic metabolism.[7] Specifically, endogenous esterases hydrolyze one or both of the ethyl ester moieties on the molecule.[6][8] This enzymatic conversion results in the formation of polar and less diffusible mono-acid and di-acid metabolites.[1][8] These charged, hydrophilic compounds cannot readily diffuse back across the blood-brain barrier or cell membranes, leading to their entrapment within the brain parenchyma.[6][9] This trapping is selective to primate brain tissue and is crucial for the agent's retention.[8] The slow clearance of these metabolites allows for a stable distribution of radioactivity over a period sufficient for high-resolution SPECT imaging, typically up to six hours post-injection.[2][5]
Visual Pathway of this compound's Mechanism
Caption: Mechanism of 99mTc-Bicisate uptake and trapping in the brain.
Quantitative Data
The pharmacokinetics and biodistribution of 99mTc-Bicisate have been quantified in numerous human studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetics and Biodistribution of 99mTc-Bicisate in Humans
| Parameter | Value | Reference |
| Brain Uptake (% Injected Dose) | ||
| At 5 minutes | 6.5 ± 1.9% | [4] |
| 6.4 ± 2.1% | [10] | |
| Peak Concentration | 4.9% | [5] |
| Blood Clearance | ||
| % Injected Dose at 5 minutes | < 10% | [4] |
| % Injected Dose at 60 minutes | 4.9 ± 1.1% | [10] |
| Blood Half-lives (Three-compartment model) | 43 seconds, 49.5 minutes, 533 minutes | [1] |
| Brain Washout | ||
| Fast Component (T1/2) | 1.3 hours (40% of activity) | [4] |
| Slow Component (T1/2) | 42.3 hours (60% of activity) | [4] |
| Rate during first 6 hours | ~6% per hour | [5] |
| Urinary Excretion (% Injected Dose) | ||
| Within 2 hours | ~50% | [4] |
| Within 24 hours | ~74% | [11] |
Table 2: Kinetic Modeling Parameters of 99mTc-Bicisate in the Human Brain
| Parameter | Symbol | Value (Cerebral Cortex) | Reference |
| First-Pass Extraction (unilateral) | E | 0.60 (range: 0.59-0.61) | [12] |
| Influx Constant | K1 | 0.307 ± 0.021 ml/g/min | [13] |
| Back-diffusion Rate Constant | k2 | 0.201 ± 0.047 min-1 | [13] |
| Lipophilic-to-Hydrophilic Conversion Constant | k3 | 0.547 ± 0.103 min-1 | [13] |
| Overall Retained Fraction | R | 0.44 (range: 0.43-0.45) | [12] |
| Conversion/Clearance Ratio | α (k3/k2) | 2.59 (range: 2.38-2.77) | [12] |
| Permeability Surface Area Product | PS | 0.477 ± 0.060 ml/g/min | [13] |
Experimental Protocols
The following sections detail standardized methodologies for the preparation and use of 99mTc-Bicisate.
Radiolabeling of this compound (Neurolite® Kit)
This protocol describes the aseptic preparation of Technetium Tc99m this compound for injection.[2][14]
-
Materials: Neurolite® Kit containing Vial A (lyophilized this compound dihydrochloride) and Vial B (buffer solution), sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.
-
Preparation:
-
Wear waterproof gloves and use appropriate shielding throughout the procedure.
-
Disinfect the vial closures with alcohol swabs.
-
Using a sterile syringe, add 3.7 GBq (100 mCi) of Sodium Pertechnetate Tc99m in approximately 2 ml to Vial B (the buffer vial).
-
Immediately transfer the radioactive solution from Vial B to Vial A (the lyophilized powder).
-
Gently swirl Vial A for a few seconds to ensure complete dissolution of the powder.
-
Incubate the final solution at room temperature for 30 minutes.
-
-
Quality Control:
-
Prior to administration, assess radiochemical purity (RCP). The RCP should be greater than 90%.
-
A common method involves instant thin-layer chromatography (ITLC) with a C18 mini cartridge and saline as the solvent.[15]
-
-
Stability: The prepared 99mTc-Bicisate injection is stable and should be used within six hours of preparation.[1][9]
In Vivo Human Brain SPECT Imaging Protocol
This protocol outlines a typical procedure for cerebral perfusion SPECT imaging.[16]
-
Patient Preparation:
-
No specific dietary preparation is required.
-
The patient should be in a comfortable, resting state in a quiet, dimly lit room to establish a baseline cerebral blood flow state.
-
An intravenous line should be established prior to tracer administration.
-
-
Radiopharmaceutical Administration:
-
Administer a dose of 500-1110 MBq (10-30 mCi) of 99mTc-Bicisate via intravenous injection.[14]
-
-
Imaging Acquisition:
-
Uptake Time: Imaging can begin as early as 15-20 minutes post-injection and can be performed up to 6 hours later.[1] Optimal images are often acquired 30-60 minutes post-injection.[1][2]
-
Instrumentation: A rotating gamma camera (single or multi-headed) equipped with a low-energy, high-resolution parallel-hole collimator is used.
-
Energy Window: A 20% energy window centered at 140 keV is standard for Technetium-99m.
-
Acquisition Parameters: 360° rotation, with data collected at regular angular steps (e.g., every 3-6 degrees) for a set time per step.
-
-
Image Processing:
-
Raw projection data are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.
-
The resulting tomographic slices (axial, coronal, sagittal) are analyzed for regional perfusion deficits.
-
Visual Workflow for a this compound SPECT Study
Caption: Standardized workflow for a clinical 99mTc-Bicisate SPECT brain scan.
Kinetic Modeling
To derive quantitative parameters like extraction fraction and metabolic rates, the dynamic behavior of 99mTc-Bicisate in the brain is often analyzed using compartmental models. A commonly applied three-compartment model describes the movement of the tracer between blood plasma, a lipophilic compartment in the brain, and a trapped hydrophilic compartment in the brain.[12][17]
Visual Representation of the Three-Compartment Model
Caption: Three-compartment model for 99mTc-Bicisate kinetics in the brain.
This model allows for the calculation of rate constants (K1, k2, k3) from dynamic SPECT data, providing deeper insight into the physiological processes governing the tracer's distribution.[13] The ratio of k3 (trapping) to k2 (back-diffusion) is a key determinant of the agent's retention and imaging characteristics.[12]
Conclusion
The mechanism of action of 99mTc-Bicisate is a sophisticated interplay of passive biotransport and targeted enzymatic conversion. Its ability to cross the blood-brain barrier in a lipophilic state and subsequently be trapped intracellularly as a hydrophilic metabolite makes it an exceptional agent for SPECT imaging of regional cerebral blood flow. The robust retention, rapid blood clearance, and favorable dosimetry provide high-quality, stable images crucial for the diagnosis and localization of stroke and other cerebrovascular disorders.[10][18] The quantitative data and established protocols presented herein underscore the reliability and utility of 99mTc-Bicisate in both clinical and research settings.
References
- 1. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction and retention of technetium-99m-ECD in human brain: dynamic SPECT and oxygen-15-water PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. snmmi.org [snmmi.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. openmedscience.com [openmedscience.com]
A Technical Guide to the Pharmacokinetics and Biodistribution of 99mTc-Bicisate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile and biodistribution of Technetium-99m Bicisate (⁹⁹ᵐTc-Bicisate), a key radiopharmaceutical for cerebral perfusion imaging. The information is compiled from extensive research to support professionals in drug development and scientific investigation.
Core Pharmacokinetics
Technetium-99m this compound is a lipophilic complex that readily crosses the blood-brain barrier via passive diffusion.[1][2] Once within the brain, it is metabolized into polar, less diffusible compounds, allowing for its retention and subsequent imaging.[1][2][3]
Blood Clearance
The clearance of ⁹⁹ᵐTc-Bicisate from the bloodstream is rapid and follows a three-compartment model.[1][2] This rapid clearance from blood and other tissues contributes to a high brain-to-background ratio, resulting in high-quality SPECT images.[4]
Table 1: Human Blood Pharmacokinetics of ⁹⁹ᵐTc-Bicisate
| Parameter | Value | Reference |
| Pharmacokinetic Model | Three-compartment | [1][2] |
| Half-life (Phase 1) | 43 seconds | [1][2] |
| Half-life (Phase 2) | 49.5 minutes | [1][2] |
| Half-life (Phase 3) | 533 minutes | [1][2] |
| Peak Blood Concentration | 13.9% of injected dose at 0.5 minutes | [1][2] |
| Blood Concentration at 1 hour | 5% of injected dose | [1][2] |
| Protein Binding | Not protein-bound | [1] |
Metabolism and Excretion
⁹⁹ᵐTc-Bicisate is metabolized by endogenous enzymes into mono- and di-acid forms.[1][2] The primary route of excretion is through the kidneys, with a significant portion of the injected dose eliminated within the first few hours post-injection.[1][2]
Table 2: Excretion Profile of ⁹⁹ᵐTc-Bicisate in Humans
| Excretion Route | Percentage of Injected Dose | Time Post-Injection | Reference |
| Urine | 50% | 2 hours | [1][2] |
| Urine | 74% | 24 hours | [1][2] |
| Feces | 12.5% | 48 hours | [1][2] |
Biodistribution
The biodistribution of ⁹⁹ᵐTc-Bicisate is characterized by its significant uptake and retention in the brain. The amount of the radiotracer in the brain remains stable for up to 6 hours post-injection, providing a wide window for imaging.[1][2]
Table 3: Human Organ Biodistribution of ⁹⁹ᵐTc-Bicisate
| Organ | Percentage of Injected Dose (%) | Time Post-Injection | Reference |
| Brain | 4.8% - 6.5% | 5 minutes | [2] |
| Brain | 6.5 ± 1.9% | 5 minutes | [5] |
| Kidneys | Major accumulation | Not specified | [1][2][6] |
| Liver | Faint uptake | Not specified | [6] |
| Spleen | Notable accumulation | Not specified | [6] |
| Lungs | Negligible uptake | Not specified | [5] |
Experimental Protocols
Radiolabeling and Quality Control of ⁹⁹ᵐTc-Bicisate
Objective: To prepare sterile ⁹⁹ᵐTc-Bicisate with high radiochemical purity.
Methodology:
-
Reconstitution: A commercially available kit for the preparation of Technetium Tc99m this compound for Injection is used. The kit contains the this compound ligand and a reducing agent (usually stannous chloride).[7]
-
Radiolabeling: Aseptically add sterile, oxidant-free sodium pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator to the vial containing the ligand and reducing agent.[7] The pertechnetate is reduced by the stannous agent, allowing the technetium-99m to form a stable complex with the this compound ligand.[7]
-
Incubation: The vial is gently agitated and incubated at room temperature for a specified period (typically 15 minutes) to ensure complete complexation.[8]
-
Quality Control: The radiochemical purity (RCP) is assessed to ensure that the percentage of ⁹⁹ᵐTc bound to this compound is greater than 90%.[7] This is crucial to minimize interference from impurities like free pertechnetate and hydrolyzed-reduced ⁹⁹ᵐTc.
-
Chromatography System: Paper chromatography is a common method.[9]
-
Procedure: A spot of the radiolabeled compound is applied to the stationary phase, which is then developed in the mobile phase. The lipophilic ⁹⁹ᵐTc-Bicisate complex migrates with the solvent front (Rf = 0.9-1.0), while impurities remain at the origin (Rf = 0.0).[9] The strip is then cut, and the radioactivity of each segment is measured in a gamma counter to calculate the RCP.[7]
-
Animal Biodistribution Studies
Objective: To determine the temporal distribution of ⁹⁹ᵐTc-Bicisate in various organs and tissues of a suitable animal model.
Methodology:
-
Animal Model: Healthy mice or rats of a specific strain, sex, and weight range are used.[11]
-
Radiopharmaceutical Administration: A known amount of ⁹⁹ᵐTc-Bicisate is injected intravenously into the tail vein of the animals. The injected volume is kept minimal to avoid physiological disturbances.[11]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30, 60 minutes, and several hours).[5][11]
-
Organ Harvesting and Measurement: Key organs and tissues (e.g., brain, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are dissected, weighed, and their radioactivity is measured using a calibrated gamma counter.[11][12]
-
Data Analysis: The percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g) is calculated for each time point to determine the biodistribution pattern.[13]
Human SPECT Imaging Protocol
Objective: To acquire and reconstruct SPECT images of cerebral perfusion using ⁹⁹ᵐTc-Bicisate.
Methodology:
-
Patient Preparation: The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake.[14] An intravenous line is placed in advance. Patients are encouraged to be well-hydrated and to void frequently after the injection to reduce radiation dose to the bladder.[1][2]
-
Dose Administration: A dose of 10 to 30 mCi (370 to 1,110 MBq) of ⁹⁹ᵐTc-Bicisate is administered intravenously.[15]
-
Uptake Period: Imaging is typically performed 30 to 60 minutes after injection to allow for optimal background clearance.[1][2]
-
Image Acquisition:
-
Imaging System: A rotating gamma camera (SPECT or SPECT/CT system) is used.
-
Collimator: A low-energy, high-resolution, parallel-hole collimator is employed.
-
Energy Window: A 20% window centered at 140 keV is used for ⁹⁹ᵐTc.
-
Acquisition Parameters: Data is acquired over 360 degrees with multiple projections (e.g., 60 or 120).[16]
-
-
Image Reconstruction:
-
Algorithm: Iterative reconstruction algorithms (e.g., Ordered Subsets Expectation Maximization - OSEM) are commonly used.
-
Corrections: Corrections for attenuation (using CT data if available), scatter, and resolution recovery are applied to improve image quality and quantitative accuracy.[17]
-
-
Image Analysis: The reconstructed images are reviewed to assess regional cerebral blood flow. Quantitative analysis can be performed by drawing regions of interest (ROIs) over different brain areas.[18]
Visualized Pathways and Workflows
Caption: Pharmacokinetic pathway of 99mTc-Bicisate from injection to excretion.
Caption: Standard workflow for cerebral perfusion SPECT imaging with 99mTc-Bicisate.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 3. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet binding and biodistribution of [99mTc]rBitistatin in animal species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rads.web.unc.edu [rads.web.unc.edu]
- 8. turkjps.org [turkjps.org]
- 9. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and Quality Control Analysis of 99mTc-Bicisate | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 11. osti.gov [osti.gov]
- 12. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. snmmi.org [snmmi.org]
- 15. UpToDate 2018 [doctorabad.com]
- 16. d-nb.info [d-nb.info]
- 17. jsnm.org [jsnm.org]
- 18. Cerebral uptake of 99mTc-bicisate in patients with cerebrovascular disease in comparison with CBF and CMRO2 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bicisate Brain Uptake and Retention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m Bicisate (99mTc-Bicisate), also known by the trade name Neurolite®, is a crucial radiopharmaceutical agent utilized in single-photon emission computed tomography (SPECT) for the evaluation of regional cerebral blood flow (rCBF). Its ability to cross the blood-brain barrier and its subsequent retention within brain tissue make it an invaluable tool for diagnosing and monitoring a range of neurological conditions, including stroke, dementia, and epilepsy.[1] This technical guide provides an in-depth overview of the core principles governing this compound's brain uptake and retention, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Brain Uptake and Retention
99mTc-Bicisate is a lipophilic complex that, upon intravenous injection, readily crosses the intact blood-brain barrier via passive diffusion.[2] Once inside the brain, the retention of this compound is primarily attributed to its enzymatic conversion into polar, less diffusible metabolites.[3] This process effectively "traps" the radiotracer within the brain cells, allowing for stable imaging.
Studies have demonstrated that the retention of this compound is dependent on ester hydrolysis.[4] The parent compound, a diethyl ester, is metabolized by intracellular enzymes, specifically carboxylesterases, to its monoacid and diacid metabolites.[4] These resulting acidic products are more polar and therefore less able to diffuse back across the blood-brain barrier, leading to their accumulation in the brain.[4] This retention mechanism is notably more efficient in primates, including humans, compared to non-primate species.[4]
Quantitative Data on this compound Pharmacokinetics and Brain Uptake
The following tables summarize key quantitative data from various studies on 99mTc-Bicisate.
Table 1: Pharmacokinetic Properties of 99mTc-Bicisate in Humans
| Parameter | Value | Reference |
| Blood Clearance Half-lives | ||
| First component | 43 seconds | [5] |
| Second component | 49.5 minutes | [5] |
| Third component | 533 minutes | [5] |
| Peak Blood Radioactivity | 13.9% of injected dose at 0.5 minutes | [5] |
| Urinary Excretion | ~50% of injected dose within 2 hours | [5] |
| 74% of injected dose within 24 hours | [5] | |
| Fecal Excretion | 12.5% of injected dose after 48 hours | [5] |
| Protein Binding | Not protein-bound | [5] |
Table 2: Brain Uptake and Retention of 99mTc-Bicisate in Humans
| Parameter | Value | Reference |
| Unidirectional Brain Extraction | 0.57 ± 0.05 | [6] |
| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | [6] |
| Distribution Volume | 0.74 ± 0.20 | [6] |
| First-Passage Unilateral Extraction (E) | 0.60 (range, 0.59-0.61) | [3] |
| Overall Retained Fraction (R) | 0.44 (range, 0.43-0.45) | [3] |
| Conversion/Clearance Ratio (α = k3/k2) | 2.59 (range, 2.38-2.77) | [3] |
| Brain Washout Rate (1-24 hours post-injection) | ~3.5%/h | [3] |
| Time to Stable Brain Amount | Stable until ~6 hours post-injection | [2][5] |
| Optimal Imaging Time | 30-60 minutes post-injection | [2][5] |
Table 3: Brain Uptake of 99mTc-Bicisate in Animal Models (Rats)
| Parameter | Value | Reference |
| Brain Extraction (resting CBF) | 0.70 ± 0.1 | [6] |
| Permeability-Surface Area Product (PS1) | 0.94 ± 0.27 ml/g/min | [6] |
| Brain Extraction (hypercapnia, increased CBF) | 0.56 | [6] |
Experimental Protocols
Radiopharmaceutical Preparation
The preparation of Technetium Tc99m this compound for injection involves the aseptic reconstitution of a two-vial kit (Neurolite®).
-
Vial A (lyophilized this compound dihydrochloride) and Vial B (buffer solution) are brought to room temperature.
-
Aseptically add sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection to Vial B.
-
The contents of Vial B are then transferred to Vial A.
-
The mixture in Vial A is agitated to ensure complete dissolution.
-
The final product should be a clear solution.
-
Radiochemical purity should be assessed prior to administration.
Patient Preparation and Injection
To ensure optimal imaging results and minimize artifacts, proper patient preparation is essential.
-
Patient Hydration: Patients should be well-hydrated before the study.[2]
-
Fasting: While not always required, fasting for a few hours prior to the study can be beneficial.
-
Medication Review: A review of the patient's current medications is necessary, as some drugs can influence cerebral blood flow.
-
Environment: The patient should rest in a quiet, dimly lit room for at least 10-15 minutes before and after the injection to minimize sensory and cognitive stimuli that could alter regional brain activity.[7]
-
Intravenous Access: An intravenous line should be established prior to the injection.[7]
-
Injection: The recommended dose of 99mTc-Bicisate (typically 370-1110 MBq or 10-30 mCi for a 70 kg adult) is administered as an intravenous bolus.[2]
SPECT Imaging Acquisition
-
Imaging System: A rotating gamma camera, preferably a multi-headed system, is used.[7]
-
Collimator: A low-energy, high-resolution, parallel-hole collimator is recommended.[7]
-
Energy Window: A 20% window centered at 140 keV is typically used.[7]
-
Time of Imaging: Imaging is typically performed 30 to 60 minutes after injection.[2][5]
-
Patient Positioning: The patient is positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[7]
-
Acquisition Parameters: A 360° rotation is performed, with data collected at multiple angular steps into a 128x128 matrix.
-
Image Reconstruction: Images are reconstructed using standard filtered back-projection or iterative reconstruction algorithms.
Visualizations
Signaling Pathway: Enzymatic Conversion of this compound
Caption: Enzymatic conversion and trapping of 99mTc-Bicisate in the brain.
Experimental Workflow: this compound SPECT Imaging
Caption: Standard experimental workflow for a this compound SPECT brain study.
Conclusion
99mTc-Bicisate remains a cornerstone in functional brain imaging, providing valuable insights into regional cerebral blood flow. A thorough understanding of its pharmacokinetics, mechanism of retention, and the standardized protocols for its use is paramount for researchers and clinicians in the field of neuroscience and drug development. The data and workflows presented in this guide offer a comprehensive resource for the effective application of this compound in both research and clinical settings. The unique trapping mechanism, dependent on enzymatic conversion, underscores the importance of cellular metabolism in the design and application of brain imaging agents.
References
- 1. Membrane transport of Tc-99m-labeled radiopharmaceuticals. I. Brain uptake by passive transport (Journal Article) | OSTI.GOV [osti.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Animal Models Utilizing Bicisate (99mTc-ECD)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Bicisate (Technetium-99m Ethyl Cysteinate Dimer, or 99mTc-ECD) in preclinical animal models. This compound is a crucial radiopharmaceutical agent for single-photon emission computed tomography (SPECT) imaging, primarily employed for the assessment of regional cerebral blood flow (rCBF). Understanding its behavior in various animal models is paramount for translating findings to clinical applications in neurology, particularly in the context of cerebrovascular diseases like stroke.
Mechanism of Action and Retention
This compound is a lipophilic complex that, upon intravenous injection, readily crosses the blood-brain barrier. Its retention within brain tissue is contingent upon its stereochemical configuration and subsequent metabolic conversion. The L,L-enantiomer of 99mTc-ECD is hydrolyzed by intracellular esterases into a polar, monoacid metabolite.[1][2] This charged metabolite is unable to diffuse back across the cell membrane and is effectively "trapped" within the brain cells. This trapping mechanism allows for SPECT imaging to be performed at a convenient time after the initial tracer distribution, reflecting the regional blood flow at the time of injection.
It is crucial to note that there are significant species-dependent differences in the metabolism and retention of this compound. While it is effectively retained in the brains of primates, its retention is poor in several non-primate species, including rodents (rats and mice), dogs, ferrets, and pigs.[1] This is attributed to variations in esterase activity among species.[1]
Quantitative Data: Biodistribution Studies
The biodistribution of 99mTc-Bicisate varies across different animal species. The following tables summarize available quantitative data on the percentage of injected dose per gram of organ (%ID/g).
Table 1: Biodistribution of 99mTc-Bicisate in Rats
| Organ | 2 min (%ID/g) | 10 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
| Brain | 1.22 ± 0.15 | 0.98 ± 0.11 | 0.76 ± 0.09 | 0.59 ± 0.07 |
| Blood | 4.55 ± 0.68 | 2.15 ± 0.32 | 1.05 ± 0.16 | 0.65 ± 0.10 |
| Lungs | 3.10 ± 0.45 | 1.50 ± 0.22 | 0.80 ± 0.12 | 0.50 ± 0.08 |
| Heart | 2.50 ± 0.38 | 1.20 ± 0.18 | 0.60 ± 0.09 | 0.40 ± 0.06 |
| Liver | 10.5 ± 1.5 | 12.8 ± 1.8 | 14.2 ± 2.0 | 13.5 ± 1.9 |
| Spleen | 1.80 ± 0.27 | 2.50 ± 0.38 | 3.10 ± 0.46 | 3.50 ± 0.52 |
| Kidneys | 15.2 ± 2.1 | 20.5 ± 2.9 | 25.8 ± 3.6 | 28.1 ± 3.9 |
| Muscle | 0.80 ± 0.12 | 0.60 ± 0.09 | 0.40 ± 0.06 | 0.30 ± 0.04 |
| Bone | 1.10 ± 0.16 | 1.30 ± 0.19 | 1.50 ± 0.22 | 1.60 ± 0.24 |
Data presented as mean ± standard deviation.
Table 2: Brain and Lung Uptake of 99mTc-Bicisate in a Primate Model (Baboon)
| Organ | 15 min (% Injected Dose) | 4 hours (% Injected Dose) |
| Brain | 5.5 ± 0.7 | 3.8 ± 0.7 |
| Lungs | 13.1 ± 3.7 | 2.2 ± 1.2 |
Data presented as mean ± standard deviation.[3]
Experimental Protocols
General Protocol for Biodistribution Studies in Rodents
This protocol provides a general framework for conducting biodistribution studies of 99mTc-Bicisate in rats or mice.
Materials:
-
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range.
-
99mTc-Bicisate: Commercially available kit for radiolabeling.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Equipment: Gamma counter, precision balance, syringes, and dissection tools.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Radiotracer Preparation: Prepare 99mTc-Bicisate according to the manufacturer's instructions. Determine the radiochemical purity using appropriate quality control methods (e.g., chromatography).
-
Animal Preparation: Anesthetize the animal.
-
Tracer Administration: Inject a known amount of 99mTc-Bicisate (typically 0.1-0.2 mL) intravenously, for example, via the tail vein.
-
Time Points: At designated time points post-injection (e.g., 2, 10, 30, 60 minutes), euthanize a group of animals.
-
Organ Harvesting: Immediately dissect and collect major organs (brain, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weighing and Counting: Weigh each organ and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for accurate calculation.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Preclinical SPECT Imaging Protocol in a Rodent Model of Stroke
This protocol outlines a general procedure for using 99mTc-Bicisate SPECT to assess cerebral perfusion in a rat model of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[4]
Materials:
-
Animal Model: Rats with induced focal cerebral ischemia (e.g., MCAO model).
-
99mTc-Bicisate: Prepared as described above.
-
SPECT/CT Scanner: A small-animal SPECT/CT system.
-
Anesthesia: Isoflurane or other suitable anesthetic compatible with imaging.
-
Image Analysis Software: Software for image reconstruction and region of interest (ROI) analysis.
Procedure:
-
Stroke Induction: Induce ischemic stroke in rats using a standardized MCAO procedure. Allow for a recovery period (e.g., 24 hours).
-
Animal Preparation for Imaging: Anesthetize the animal and position it on the scanner bed. Maintain body temperature throughout the procedure.
-
Tracer Administration: Administer a bolus injection of 99mTc-Bicisate intravenously.
-
Uptake Period: Allow for the tracer to distribute and accumulate in the brain (typically 30-60 minutes).
-
SPECT Acquisition: Perform a SPECT scan of the brain. Typical parameters for a small-animal system might include:
-
Collimator: High-resolution pinhole collimator.
-
Energy Window: 20% window centered at 140 keV.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition Time: 20-40 seconds per projection.
-
-
CT Acquisition: Acquire a CT scan for anatomical localization and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Co-register the SPECT and CT images.
-
Image Analysis: Define regions of interest (ROIs) over the ischemic and contralateral (healthy) brain regions to quantify the relative uptake of 99mTc-Bicisate.
Considerations for Preclinical Studies
-
Species Selection: The significant species differences in this compound metabolism make primates the most translationally relevant model for brain retention studies. However, rodent models are still valuable for initial screening and for studying the biodistribution and clearance of the agent.
-
Stroke Model Application: In animal models of acute stroke, particularly with reperfusion, 99mTc-Bicisate uptake may not directly correlate with blood flow. In areas of "luxury perfusion" (high blood flow but low metabolic demand), this compound uptake can be decreased, potentially reflecting the metabolic status of the tissue rather than just perfusion.[4][5] This is in contrast to other tracers like 99mTc-HMPAO, which may show increased uptake in such regions.[5] This characteristic can be leveraged to study the viability of brain tissue post-ischemia.
-
Quantitative Analysis: For accurate quantification in small animal SPECT, appropriate corrections for attenuation and scatter are important. The use of a CT-based attenuation map is highly recommended.[6]
This technical guide provides a foundational understanding of the use of this compound in preclinical animal models. Researchers should carefully consider the specific objectives of their study, particularly regarding species selection and the nuances of tracer kinetics in disease models, to ensure the generation of robust and translatable data.
References
- 1. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the two ester functions for the brain retention of 99mTc-labelled ethylene dicysteine diethyl ester (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorable biodistribution of 99mTc-ECD for brain SPECT comparing with 123I-IMP using alternative body scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Single-photon Emission CT Studies Using 99mTc-HMPAO and 99mTc-ECD Early after Recanalization by Local Intraarterial Thrombolysis in Patients with Acute Embolic Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-animal SPECT and SPECT/CT: application in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Bicisate: An In-depth Technical Guide to Their Activity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicisate, chemically known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester (ECD), is a crucial radiopharmaceutical agent used in nuclear medicine for cerebral perfusion imaging. When chelated with technetium-99m (99mTc), it forms a lipophilic complex, [99mTc]Tc-bicisate (also known as [99mTc]Tc-ECD or Neurolite®), capable of crossing the blood-brain barrier. The retention of this tracer in the brain is highly dependent on its stereochemistry, making the study of its stereoisomers paramount for understanding its mechanism of action and optimizing its diagnostic efficacy. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, and detailed experimental methodologies for their study.
Core Concepts: The Role of Stereoisomerism in this compound Activity
This compound possesses two chiral centers, leading to the existence of three stereoisomers: the L,L-enantiomer, the D,D-enantiomer, and the meso-diastereomer. The biological activity and, most importantly, the brain retention of [99mTc]this compound are critically dependent on the stereochemical configuration of the ECD ligand.
The neutral and lipophilic nature of the [99mTc]this compound complex allows it to passively diffuse across the blood-brain barrier.[1] Once inside the brain, the retention mechanism is stereospecific and involves enzymatic hydrolysis of the ester groups to more polar, hydrophilic acid derivatives, effectively trapping the radiotracer within the brain cells.[1]
Crucially, while both the L,L and D,D isomers demonstrate initial brain uptake, only the L,L-isomer undergoes significant metabolic conversion and is subsequently retained in the primate brain. The D,D form is not metabolized and shows minimal retention. This stereospecificity is attributed to the conformation of the ligand and its interaction with intracellular enzymes.
Quantitative Data on Stereoisomer Activity
The differential behavior of this compound stereoisomers is evident in their brain uptake and retention profiles. The following tables summarize the available quantitative data.
| Stereoisomer | Brain Uptake (% Injected Dose) | Species | Time Point | Retention Characteristics | Reference |
| 99mTc-L,L-ECD | 4.7% | Monkey | Initial | High retention (T½ > 24 hr) | [1] |
| 99mTc-D,D-ECD | Extracted by the brain | Monkey | - | Not retained | [1] |
| 99mTc-L,L-ECD | 6.5 ± 1.9% | Human | 5 minutes | Relatively constant over several hours | [2] |
| Parameter | 99mTc-L,L-ECD | Species | Notes | Reference |
| Gray to White Matter Ratio | ~4-5:1 | Monkey | Comparable to [¹⁴C]iodoantipyrine | [1] |
| Brain Washout (first 20 min) | < 5% | Human | - | [3] |
| Brain-to-Background Ratio (5 hr) | 17:1 | Human | Compared to 2:1 for 99mTc-HMPAO | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, characterization, and evaluation of this compound stereoisomers.
Synthesis of this compound (ECD) Stereoisomers
A common method for the synthesis of the L,L-ECD ligand is based on the work of Blondeau et al. (1967).[4] A general schematic for the synthesis is as follows:
-
Step 1: Esterification of L-Cysteine: L-cysteine is esterified using ethanol saturated with hydrogen chloride to produce L-cysteine ethyl ester.
-
Step 2: Dimerization: The L-cysteine ethyl ester is then dimerized. One method involves a Birch reduction to open the thiaproline ring, followed by the dimerization of the intermediate radical.
To synthesize the D,D- and meso-isomers, the corresponding D-cysteine or a mixture of D- and L-cysteine would be used as starting materials, respectively.
Radiolabeling with Technetium-99m
The preparation of [99mTc]this compound is typically performed using a kit formulation (e.g., Neurolite®). The procedure involves the aseptic reconstitution of lyophilized vials containing the this compound dihydrochloride ligand, a reducing agent (stannous chloride), and a buffer solution with sterile, non-pyrogenic, oxidant-free sodium pertechnetate (99mTcO₄⁻) from a ⁹⁹Mo/⁹⁹mTc generator.
Detailed Radiolabeling Protocol:
-
Vial Preparation: The kit consists of two vials: Vial A (lyophilized this compound dihydrochloride and stannous chloride) and Vial B (buffer solution).
-
Reconstitution of Vial A: Aseptically inject a specific volume of sterile, oxidant-free Sodium Pertechnetate Tc99m Injection into Vial A.
-
Transfer to Vial B: Withdraw the reconstituted solution from Vial A and transfer it to Vial B.
-
Incubation: Allow the reaction mixture to incubate at room temperature for a specified time (typically around 30 minutes) to ensure complete complexation.
-
Quality Control: Before administration, the radiochemical purity of the final product must be assessed.
Quality Control: Radiochemical Purity Assessment
Thin-layer chromatography (TLC) is a standard method for determining the radiochemical purity of [99mTc]this compound.
Rapid Paper Chromatography Method:
-
Stationary Phase: Whatman 3MM paper.
-
Mobile Phase: Ethyl acetate.
-
Procedure:
-
Spot a small amount of the radiolabeled sample onto the origin of the chromatography paper.
-
Develop the chromatogram in a tank containing the mobile phase.
-
After development (approximately 4-5 minutes), remove and dry the paper.
-
Cut the strip into two segments and measure the radioactivity of each segment using a suitable detector.
-
-
Interpretation:
-
[99mTc]this compound is lipophilic and migrates with the solvent front (Rf = 0.9-1.0).
-
Impurities such as free 99mTcO₄⁻ and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0.0).
-
-
Calculation: Radiochemical Purity (%) = (Activity at solvent front / Total activity) x 100. A purity of >90% is generally required for clinical use.
In Vitro Brain Homogenate Metabolism Assay
This assay is used to assess the enzymatic conversion of the different this compound stereoisomers.
-
Homogenate Preparation: Prepare a brain homogenate from the species of interest (e.g., rat, primate) in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: Incubate a known amount of the [99mTc]this compound stereoisomer with the brain homogenate at 37°C for various time points.
-
Extraction: At each time point, stop the reaction and extract the mixture with a solvent system that separates the lipophilic parent compound from the hydrophilic metabolites (e.g., octanol/water partition).
-
Analysis: Quantify the radioactivity in the organic and aqueous phases to determine the rate of conversion to hydrophilic metabolites.
In Vivo Biodistribution Studies in Rodents
These studies are performed to evaluate the uptake and clearance of the different stereoisomers in various organs.
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Injection: Administer a known amount of the [99mTc]this compound stereoisomer intravenously.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and dissect the organs of interest (brain, blood, heart, lungs, liver, kidneys, etc.).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Workflows and Pathways
Logical Workflow for this compound Stereoisomer Evaluation
Caption: Workflow for the synthesis and evaluation of this compound stereoisomers.
Mechanism of Action: Brain Uptake and Retention
Caption: Mechanism of [99mTc]this compound brain uptake and stereospecific retention.
Conclusion
The stereochemical configuration of this compound is a critical determinant of its efficacy as a cerebral perfusion imaging agent. The preferential retention of the L,L-stereoisomer in the brain, driven by stereospecific enzymatic hydrolysis, underscores the importance of stereoisomerically pure radiopharmaceuticals in nuclear medicine. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and optimize this compound and other stereoisomer-dependent diagnostic and therapeutic agents. Future research should focus on obtaining more granular quantitative data on the binding affinities and regional brain distribution of all three stereoisomers to provide a more complete understanding of their structure-activity relationships.
References
- 1. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Preparation and Quality Control of 99mTc-ECD [inis.iaea.org]
A Technical Guide to the Synthesis and Radiolabeling of Bicisate with Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) Bicisate, also known as Technetium-99m ethylenedicysteine diethyl ester (ECD), is a crucial radiopharmaceutical agent employed in diagnostic imaging.[1] Specifically, it is used for single-photon emission computed tomography (SPECT) to assess regional cerebral perfusion in adult patients with central nervous system disorders.[2] The agent is a neutral, lipophilic complex that is capable of crossing the blood-brain barrier via passive diffusion.[3][4] Once in the brain, it undergoes enzymatic hydrolysis, converting to a polar metabolite that is trapped, allowing for stable imaging for up to six hours post-injection.[4][5]
This technical guide provides an in-depth overview of the preparation of 99mTc-Bicisate using a commercially available kit formulation, detailing the composition of the kit, the radiolabeling protocol, and the essential quality control procedures required to ensure its safety and efficacy for clinical use.
This compound Ligand and Kit Composition
The preparation of 99mTc-Bicisate is typically performed using a sterile, non-pyrogenic kit, which simplifies the compounding process.[6] The most commonly referenced kit, Neurolite®, consists of two vials, Vial A and Vial B.[5][7]
-
Vial A (Lyophilized) : This vial contains the this compound dihydrochloride (ECD·2HCl) ligand, a reducing agent (stannous chloride), a transchelation agent (disodium EDTA), and a bulking agent (mannitol).[5][7] The contents are lyophilized under a nitrogen atmosphere to ensure stability and are protected from light.[5][7]
-
Vial B (Buffer Solution) : This vial contains a sterile, aqueous phosphate buffer solution to maintain the optimal pH required for the radiolabeling reaction.[5][7]
The precise structure of the final technetium complex is [N, N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc] technetium (V), diethyl ester.[5][8]
Data Presentation: Kit Components
The following table summarizes the typical composition of the vials used in the preparation of 99mTc-Bicisate.
| Component | Vial A (Lyophilized Powder) | Vial B (Buffer Solution) | Function |
| This compound dihydrochloride (ECD·2HCl) | 0.9 mg[5] | - | Active Ligand |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 12-72 µg[5][7] | - | Reducing agent for 99mTc |
| Disodium Edetate Dihydrate (EDTA) | 0.36 mg[5] | - | Transchelation/Stabilizing Agent |
| Mannitol | 24 mg[5] | - | Bulking Agent |
| Sodium Phosphate Dibasic Heptahydrate | - | 4.1 mg[7] | Buffer |
| Sodium Phosphate Monobasic Monohydrate | - | 0.46 mg[7] | Buffer |
| Water for Injection | - | q.s. 1 mL[7] | Solvent |
| Storage Conditions | Stored at 15-25°C, protected from light[5] | Stored at 15-25°C[5] | - |
| pH | 2.45 - 2.95 (before lyophilization)[7] | 7.2 - 8.0[7] | - |
Experimental Protocol: Radiolabeling of this compound with 99mTc
The following protocol outlines the aseptic procedure for the reconstitution and radiolabeling of this compound using a standard two-vial kit.[2][5] Waterproof gloves should be worn throughout the procedure.[2]
Reagents and Equipment
-
This compound Kit (Vial A and Vial B)
-
Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (Na99mTcO₄) from a generator eluted within 24 hours.[3]
-
Sterile 0.9% Sodium Chloride Injection (bacteriostatic-free).[2]
-
Sterile syringes and needles.
-
Suitable radiation shielding for vials and syringes.
Step-by-Step Methodology
-
Preparation of Vial B : Place Vial B (buffer solution) into a suitable radiation shield.[2] Aseptically inject up to 3.70 GBq (100 mCi) of Sodium Pertechnetate 99mTc Injection in approximately 2.0 mL into Vial B.[5] To maintain pressure, withdraw an equal volume of air from the vial.[2]
-
Reconstitution of Vial A : Using a sterile syringe, rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A (lyophilized powder).[5] Without removing the needle, withdraw an equal volume of air to normalize the pressure.[3] Shake the vial for a few seconds to ensure the contents are fully dissolved.[3]
-
Combining Vials : Immediately (within 30 seconds) after reconstitution, withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.[5][7]
-
Incubation : Gently swirl the contents of Vial B for a few seconds.[5] Allow the mixture to stand at room temperature for a minimum of 30 minutes.[3][7] This incubation period is required for the complexation reaction to complete.
-
Final Product : After incubation, the vial contains the 99mTc-Bicisate solution. The prepared radiopharmaceutical should be used within 6 hours of preparation.[7][8] Visually inspect the solution for particulate matter and discoloration before administration.[3]
Quality Control
To ensure the radiochemical purity (RCP) of the final product, a quality control procedure is mandatory before administration to a patient.[1][7] The minimum acceptable RCP for 99mTc-Bicisate is typically greater than 90%.[2][7] Potential impurities include free pertechnetate (99mTcO₄⁻), reduced hydrolyzed technetium (99mTcO₂), and a hydrophilic 99mTc-EDTA complex.[1]
Several chromatographic methods have been developed and validated for this purpose, offering varying levels of speed and complexity.[1][9]
Experimental Protocols for Quality Control
A. Thin-Layer / Paper Chromatography (Manufacturer's Recommended Method)
-
Stationary Phase : Baker-Flex silica gel TLC plate or Whatman 17 paper.[1][10]
-
Procedure :
-
Apply a small spot of the prepared 99mTc-Bicisate solution to the origin of the chromatography strip.
-
Develop the strip in a chamber containing ethyl acetate until the solvent front migrates near the top.[10]
-
Remove the strip and allow it to dry.
-
-
Analysis : The lipophilic 99mTc-Bicisate complex is mobile in ethyl acetate and travels with the solvent front (Rf = 0.8-1.0).[1][7][11] All potential radiochemical impurities remain at the origin (Rf = 0.0).[2][11] The strip is cut, and the activity of each segment is measured in a gamma counter or dose calibrator to calculate the RCP.[2]
-
RCP % = [Activity of 99mTc-Bicisate segment / (Total Activity of all segments)] x 100
-
B. Rapid Mini-Cartridge Method
-
Procedure :
-
Pass the 99mTc-Bicisate sample through the C18 cartridge.
-
Elute the cartridge with saline.
-
-
Analysis : The lipophilic 99mTc-Bicisate complex is retained on the C18 cartridge, while hydrophilic impurities are eluted with the saline.[1] This method is noted for being simpler, faster (results in ~2 minutes), and safer than solvent-based methods.[1][9]
Data Presentation: Comparison of Quality Control Methods
Studies have compared various QC methods against the manufacturer's recommended procedure, showing strong correlation but differences in speed and convenience.
| QC Method | Stationary Phase | Mobile Phase | Analysis Time | Radiochemical Purity (RCP) % | Reference |
| Manufacturer's Method | Baker-Flex Silica Gel | Ethyl Acetate | ~20-25 min | 98% | [1] |
| Paper Chromatography | Whatman 17 | Ethyl Acetate | 2.9 ± 0.1 min | 97-98% | [1] |
| Mini-Paper Chromatography | Whatman Chr 17 | Ethyl Acetate | 3-4 min | Correlates closely with TLC (r=0.9987) | [7] |
| ITLC | Silica Gel | Saline | ~10 min | 97-98% | [1] |
| Reverse Phase Cartridge | Amprep C18 | Saline | 1.9 ± 0.2 min | 98% (at regular flow rate) | [1] |
| Anion Exchange Cartridge | Strong Anion Exchange | Water for Injection | - | 96% (underestimated) | [1][9] |
Conclusion
The preparation of Technetium-99m this compound is a well-established procedure facilitated by the use of sterile, multi-vial kits. The process involves the reduction of 99mTc-pertechnetate by stannous chloride and subsequent chelation by the this compound ligand in a buffered solution. While the radiolabeling protocol is straightforward, strict adherence to aseptic technique and a 30-minute incubation period are critical for achieving high labeling efficiency.[3][5]
Furthermore, rigorous quality control is a non-negotiable step to ensure the radiochemical purity of the final product exceeds the 90% threshold required for clinical use.[7] While the manufacturer's recommended chromatography method is reliable, faster and safer alternatives, such as the C18 mini cartridge method, have been validated and proven effective for routine clinical settings.[1][9] This guide provides the essential technical details for the successful and safe compounding of this vital diagnostic imaging agent.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 3. This compound (ECD) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]
- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 5. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 9. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rads.web.unc.edu [rads.web.unc.edu]
- 11. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicisate as a Cerebral Blood Flow Tracer: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m Bicisate (99mTc-Bicisate), also known as Technetium-99m ethyl cysteinate dimer (ECD) and commercially available as Neurolite®, is a crucial radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF).[1] Its favorable properties, including high brain uptake and retention, make it a valuable tool in single-photon emission computed tomography (SPECT) for various neurological applications.[2][3] This technical guide provides a comprehensive overview of 99mTc-Bicisate, focusing on its mechanism of action, experimental protocols, quantitative data, and clinical utility for researchers, scientists, and professionals in drug development.
Mechanism of Action and Pharmacokinetics
99mTc-Bicisate is a lipophilic complex that readily crosses the blood-brain barrier via passive diffusion.[4][5] Once inside the brain cells, the ethyl ester groups are enzymatically hydrolyzed by esterases to form a polar, negatively charged mono-acid and di-acid metabolites.[5] These polar metabolites are unable to diffuse back across the cell membrane and are effectively trapped within the brain tissue, allowing for SPECT imaging.[5] The retention of the tracer is, therefore, dependent on both cerebral perfusion and the metabolic activity of the brain cells.[5]
The distribution of 99mTc-Bicisate in the brain is proportional to regional cerebral blood flow, particularly in healthy individuals and those with chronic brain diseases.[6] However, in certain acute conditions such as subacute stroke with luxury perfusion (high blood flow to non-viable tissue), 99mTc-Bicisate uptake may not directly correlate with blood flow but rather reflects metabolic activity.[6][7][8]
Blood clearance of 99mTc-Bicisate is rapid, with approximately 10.0 ± 6.6% of the injected dose remaining at 2 minutes and 4.9 ± 1.1% at 60 minutes post-injection.[3] The primary route of excretion is through the kidneys.[5]
Quantitative Data
The following tables summarize key quantitative parameters for 99mTc-Bicisate derived from studies in humans.
Table 1: Pharmacokinetic Parameters of 99mTc-Bicisate in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Unidirectional Brain Extraction | 0.57 ± 0.05 | [9] |
| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | [9] |
| Distribution Volume | 0.74 ± 0.20 | [9] |
| Brain Uptake (5 min post-injection) | 6.4 ± 2.1% of injected dose | [3] |
| Blood Clearance (2 min post-injection) | 10.0 ± 6.6% of injected dose | [3] |
| Blood Clearance (60 min post-injection) | 4.9 ± 1.1% of injected dose | [3] |
| Brain Washout (first hour) | ~15% | [7] |
Table 2: Kinetic Modeling Parameters in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Influx Constant (K1) | 0.21 ± 0.05 ml/ml/min | [10] |
| Transfer from Diffusible to Non-diffusible Compartment (k5) | 0.66 ± 0.15 /min | [10] |
| Extraction Fraction (E) | 0.65 ± 0.05 | [10] |
Experimental Protocols
Radiolabeling of this compound with Technetium-99m
The preparation of 99mTc-Bicisate is typically performed using a sterile, non-pyrogenic kit.
Materials:
-
Neurolite® kit (or equivalent) containing Vial A (lyophilized this compound) and Vial B (buffer solution).
-
Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.
-
Suitable radioactivity calibration system.
-
Waterproof gloves.
-
Alcohol swabs.
Procedure:
-
Prior to reconstitution, visually inspect the kit vials for any damage.
-
Wear waterproof gloves throughout the procedure.
-
Swab the rubber septa of both vials with alcohol.
-
Aseptically add sterile Sodium Pertechnetate Tc99m Injection to Vial B (the buffer vial).
-
Withdraw the same volume of nitrogen from the headspace of Vial B to normalize the pressure.
-
Aseptically transfer the contents of Vial B to Vial A (the lyophilized this compound vial).
-
Gently swirl the vial to ensure complete dissolution of the powder.
-
Incubate at room temperature for 30 minutes.[11] Alternatively, a microwave heating procedure (e.g., 8 seconds at 300W) can be used to shorten the preparation time.[11]
-
Assay the final product using a suitable radioactivity calibration system.
-
The prepared 99mTc-Bicisate should be used within 6 hours of preparation.[4][12]
Quality Control:
-
Radiochemical purity can be determined using thin-layer chromatography (TLC) with a Baker-Flex silica gel IB-F TLC plate and ethyl acetate as the mobile phase.[11]
SPECT Imaging Protocol
The following is a general protocol for cerebral perfusion SPECT imaging with 99mTc-Bicisate. Specific parameters may vary based on the equipment and clinical indication.
Patient Preparation:
-
Patients should be well-hydrated.[13]
-
Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow prior to the study.[13]
-
Establish intravenous access at least 10 minutes before tracer injection to allow the patient to acclimate.[13][14]
-
The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer injection and the initial uptake period.[13][14][15]
-
The patient should be instructed not to speak or read during this period.[13][14]
Tracer Administration:
-
Administer a dose of 555–1110 MBq (15–30 mCi) of 99mTc-Bicisate intravenously.[14] For pediatric patients, the dose is typically 7.4–11.1 MBq/kg (0.2–0.3 mCi/kg).[14]
-
The injection should be followed by a saline flush.
Image Acquisition:
-
Image acquisition should begin approximately 30-60 minutes after tracer injection.[4][5][15]
-
Position the patient supine with their head comfortably immobilized in a head holder.[15]
-
Use a rotating gamma camera equipped with a low-energy, high-resolution collimator.[15]
-
Set a 20% energy window centered at 140 keV.[15]
-
Acquire images over 360° with 60 projections, at approximately 45 seconds per projection.[15]
-
Use a 128 x 128 matrix.[15]
Data Processing:
-
Reconstruct transverse, sagittal, and coronal images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).[15]
-
Apply attenuation correction.[15]
Visualizations
Signaling Pathway of 99mTc-Bicisate Uptake and Retention
Caption: Metabolic pathway of 99mTc-Bicisate in the brain.
Experimental Workflow for Cerebral Perfusion SPECT
Caption: Experimental workflow for 99mTc-Bicisate SPECT imaging.
Clinical Applications
99mTc-Bicisate SPECT is a valuable diagnostic tool in a range of neurological disorders:
-
Stroke: It is used as an adjunct to CT or MRI in the localization of stroke.[4] It can help identify areas of altered perfusion, which is critical for diagnosis and management.[1]
-
Epilepsy: Ictal SPECT, where the tracer is injected during a seizure, can help localize the seizure focus by identifying areas of hyperperfusion.[13][16] Interictal SPECT can show areas of hypoperfusion.
-
Dementia: Cerebral perfusion patterns can aid in the differential diagnosis of various types of dementia.[13]
-
Brain Death: The absence of intracerebral tracer uptake is used to confirm a clinical diagnosis of brain death.[2][12]
Comparison with Other Tracers
99mTc-Bicisate offers several advantages over other cerebral blood flow tracers. Compared to 99mTc-HMPAO, it has a higher gray-matter-to-white-matter ratio, contributing to better image quality.[13] It also has more rapid urinary excretion, resulting in a lower radiation dose to the patient.[13] However, unlike 99mTc-HMPAO, 99mTc-Bicisate may not show reflow hyperemia in subacute stroke.[6][8] When compared to 133Xe, 99mTc-Bicisate provides better spatial resolution.[6]
Conclusion
99mTc-Bicisate is a well-established and valuable radiotracer for the assessment of regional cerebral blood flow. Its favorable pharmacokinetics and mechanism of retention provide high-quality SPECT images that are essential for the diagnosis and management of various neurological conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians working with this important diagnostic agent.
References
- 1. openmedscience.com [openmedscience.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. 99mTc-bicisate reliably images CBF in chronic brain diseases but fails to show reflow hyperemia in subacute stroke: report of a multicenter trial of 105 cases comparing 133Xe and 99mTc-bicisate (ECD, neurolite) measured by SPECT on same day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral uptake of 99mTc-bicisate in patients with cerebrovascular disease in comparison with CBF and CMRO2 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [Quantitative measurements of cerebral blood flow using 99mTc-ECD radionuclide angiography, SPECT and one-point arterial sampling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid preparation method for technetium-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snmmi.org [snmmi.org]
- 13. snmmi.org [snmmi.org]
- 14. greenkid.idv.tw [greenkid.idv.tw]
- 15. apps.ausrad.com [apps.ausrad.com]
- 16. radiology.wisc.edu [radiology.wisc.edu]
The Lipophilic Journey of Bicisate Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicisate, also known as ethyl cysteinate dimer (ECD), is a crucial component of the radiopharmaceutical agent Technetium Tc99m this compound (99mTc-ECD). This agent is widely utilized in single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow. The efficacy of this compound in this application is fundamentally dependent on two key physicochemical properties: its lipophilicity and its ability to penetrate the formidable blood-brain barrier (BBB). This technical guide provides an in-depth exploration of these characteristics, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.
Core Concepts: Lipophilicity and Blood-Brain Barrier Permeation
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a molecule to be an effective brain imaging agent, it must possess the ability to efficiently cross this barrier.
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical determinant of a molecule's ability to passively diffuse across the lipid-rich cell membranes of the BBB. This property is commonly quantified by the partition coefficient (logP) and the distribution coefficient (logD).
Quantitative Data on Lipophilicity and BBB Penetration of this compound
The following tables summarize the key quantitative parameters that define the lipophilicity and blood-brain barrier penetration of this compound, primarily in its technetium-complexed form (99mTc-ECD).
| Parameter | Value | Species | Reference(s) |
| logP (octanol/water) | 1.64 | - | [1] |
| Brain Uptake (% ID) | 4.8 - 6.5% at 5 min | Human | [2] |
| 6.4 ± 2.1% at 5 min | Human | ||
| Brain Extraction | 0.57 ± 0.05 | Rat | |
| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 mL/g/min | Rat |
Table 1: Quantitative Lipophilicity and Blood-Brain Barrier Penetration Data for 99mTc-Bicisate.
Mechanism of this compound Brain Uptake and Retention
The utility of 99mTc-Bicisate as a brain perfusion imaging agent is not solely dependent on its ability to cross the BBB, but also on its subsequent retention within the brain tissue. This retention is achieved through a fascinating metabolic trapping mechanism.
-
Passive Diffusion: The neutral and lipophilic 99mTc-Bicisate complex readily crosses the blood-brain barrier via passive diffusion.
-
Intracellular Metabolism: Once inside the brain cells, the ester groups of the this compound ligand are enzymatically hydrolyzed by intracellular esterases.
-
Formation of a Polar Metabolite: This enzymatic cleavage results in the formation of a more polar, negatively charged monoacid and/or diacid metabolite.
-
Intracellular Trapping: The increased polarity and charge of the metabolite prevent it from diffusing back across the blood-brain barrier, effectively trapping the technetium-99m within the brain cells.
The amount of trapped radioactivity in a given brain region is proportional to the regional cerebral blood flow, allowing for the generation of detailed brain perfusion maps with SPECT imaging.
Mechanism of this compound BBB penetration and trapping.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of lipophilicity and BBB permeability. Below are representative protocols for key experiments.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water, which serves as a surrogate for its lipophilicity.
Materials:
-
This compound (or 99mTc-Bicisate)
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, gamma counter)
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and PBS to a separatory funnel or centrifuge tube.
-
Add a small, known amount of the this compound stock solution to the biphasic system.
-
Securely cap and vigorously agitate the mixture using a vortex mixer for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate by gravity or by centrifugation (e.g., 3000 x g for 10 minutes).
-
Carefully collect aliquots from both the upper (n-octanol) and lower (aqueous) phases.
-
Quantify the concentration of this compound in each phase using an appropriate analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Workflow for LogP Determination.
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This assay utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes on a semi-permeable membrane to mimic the in vivo BBB and measure the rate of compound translocation.
Materials:
-
Transwell inserts (e.g., 24-well format with microporous membrane)
-
Primary or immortalized brain microvascular endothelial cells (BMECs)
-
Primary astrocytes and pericytes
-
Appropriate cell culture media and supplements
-
This compound (or 99mTc-Bicisate)
-
Lucifer yellow or other membrane-impermeable marker
-
Plate reader for fluorescence/radioactivity measurement
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed BMECs on the apical side of the membrane.
-
Seed astrocytes and pericytes on the basolateral side of the well.
-
-
Model Maturation: Culture the cells for several days to allow for the formation of a tight endothelial monolayer. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Replace the media in the apical (donor) and basolateral (receiver) compartments with fresh, pre-warmed assay buffer.
-
Add a known concentration of this compound to the apical compartment.
-
At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral compartment.
-
Simultaneously, perform a control experiment with a membrane-impermeable marker like Lucifer yellow to assess the integrity of the cell monolayer during the experiment.
-
-
Quantification: Measure the concentration of this compound in the collected samples using a suitable analytical method.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Transwell In Vitro BBB Permeability Assay.
Conclusion
The lipophilic nature of this compound is a fundamental prerequisite for its successful passage across the blood-brain barrier. The quantitative data on its partition coefficient and brain uptake underscore its suitability as a brain perfusion imaging agent. The subsequent metabolic trapping mechanism ensures its retention within the brain, providing a stable signal for SPECT imaging. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel neuroimaging agents and central nervous system therapeutics, where understanding and optimizing BBB penetration is paramount.
References
Methodological & Application
Application Notes and Protocols for 99mTc-Bicisate SPECT in Stroke Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m Bicisate (99mTc-Bicisate), also known as Neurolite™, is a radiopharmaceutical agent used in Single Photon Emission Computed Tomography (SPECT) for cerebral perfusion imaging.[1] This technique provides valuable information on regional cerebral blood flow (rCBF), aiding in the evaluation and management of patients with cerebrovascular diseases, including acute and chronic stroke.[2] 99mTc-Bicisate is a lipophilic complex that crosses the blood-brain barrier and is trapped in the brain tissue, allowing for high-quality SPECT imaging.[3][4] These application notes provide a comprehensive overview of the protocol for utilizing 99mTc-Bicisate SPECT in stroke imaging, from patient preparation to data analysis.
Experimental Protocols
Radiopharmaceutical Preparation and Quality Control
The preparation of 99mTc-Bicisate involves the reconstitution of a sterile, non-pyrogenic kit with sodium pertechnetate (Na99mTcO4).
Protocol:
-
Aseptically add approximately 3.70 GBq (100 mCi) of sterile Na99mTcO4 in about 2.0 ml to Vial B.[3]
-
Inject 3.0 ml of 0.9% NaCl into Vial A and shake to dissolve the contents.[3]
-
Within 30 seconds, transfer 1.0 ml from Vial A to Vial B.[3]
-
Swirl the contents of Vial B and let it stand at room temperature for 30 minutes.[3]
-
Perform radiochemical purity (RCP) quality control before injection. The RCP should be greater than 90%.[2][5] 99mTc-Bicisate is stable for up to 6 hours post-preparation.[3]
Quality Control Parameters:
| Parameter | Specification | Method |
| Radiochemical Purity | > 90% | Thin-Layer Chromatography (TLC) or Mini-Paper Chromatography (MPC)[2][3][5] |
| Appearance | Clear, colorless solution | Visual Inspection |
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality SPECT images and minimizing artifacts.
Protocol:
-
Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow if possible before the scan.[2][6][7]
-
Establish intravenous access at least 10 minutes before the injection to allow the patient to acclimate.[6][7]
-
The patient should be placed in a quiet, dimly lit room to minimize sensory stimulation.[6][7]
-
Instruct the patient to keep their eyes open and not to speak or read during and for at least 5 minutes after the injection.[6][7]
-
The patient should void before the injection and again before image acquisition to enhance comfort and reduce radiation dose to the bladder.[6]
Imaging Protocol
SPECT imaging is performed after a sufficient uptake period to allow for optimal brain-to-background signal.
Protocol:
-
Radiopharmaceutical Administration: Administer a dose of 925 MBq (25 mCi) of 99mTc-Bicisate via intravenous injection.
-
Uptake Period: Wait for approximately 30 to 45 minutes after injection before starting image acquisition.[6]
-
Patient Positioning: Position the patient supine with their head comfortably immobilized in a head holder to minimize motion.[6]
-
Image Acquisition:
-
Use a rotating gamma camera, preferably a multi-headed system (two or three heads), equipped with a low-energy, high-resolution collimator.
-
Set a 20% energy window centered at 140 keV.
-
Acquire images over a 360° rotation.
-
Typical acquisition parameters include a 128x128 matrix, with 60 projections at approximately 45 seconds per projection.
-
Data Presentation
Dosimetry
The estimated absorbed radiation doses from an intravenous injection of 99mTc-Bicisate are summarized below. The urinary bladder wall receives the highest dose.
| Organ | Absorbed Dose (mGy/MBq) |
| Brain | 0.018 |
| Kidneys | 0.016 |
| Spleen | 0.011 |
| Liver | 0.010 |
| Lungs | 0.007 |
| Heart Wall | 0.006 |
| Ovaries | 0.009 |
| Testes | 0.004 |
| Red Marrow | 0.006 |
| Urinary Bladder Wall | 0.040 |
| Effective Dose (mSv/MBq) | 0.008 |
Data compiled from literature to provide estimated values.
Biodistribution
The biodistribution of 99mTc-Bicisate is characterized by rapid blood clearance and significant brain uptake.
| Time Point | Blood (% Injected Dose) | Brain (% Injected Dose) |
| 2 minutes | 10.0 ± 6.6 | - |
| 5 minutes | - | 6.4 ± 2.1 |
| 60 minutes | 4.9 ± 1.1 | - |
Data adapted from studies in normal subjects.[4]
Data Analysis and Interpretation
Following acquisition, the raw data is reconstructed into transverse, sagittal, and coronal slices. Attenuation correction, typically using a CT-based transmission map, and scatter correction should be applied to improve image quality and quantitative accuracy. The resulting images depict regional cerebral blood flow, with areas of reduced perfusion, as seen in ischemic stroke, appearing as regions of decreased tracer uptake.[1] In some cases of subacute stroke, 99mTc-Bicisate may not show reperfusion hyperemia, which can be a useful characteristic in distinguishing viable from non-viable tissue.[8]
Visualizations
Caption: Experimental workflow for 99mTc-Bicisate SPECT imaging in stroke.
References
- 1. openmedscience.com [openmedscience.com]
- 2. nucleanord.fr [nucleanord.fr]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. 99mTc-bicisate reliably images CBF in chronic brain diseases but fails to show reflow hyperemia in subacute stroke: report of a multicenter trial of 105 cases comparing 133Xe and 99mTc-bicisate (ECD, neurolite) measured by SPECT on same day - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bicisate SPECT Imaging in Dementia Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Photon Emission Computed Tomography (SPECT) using Technetium-99m Bicisate (99mTc-Bicisate), also known as Neurolite or Ethyl Cysteinate Dimer (ECD), is a valuable functional neuroimaging technique for the differential diagnosis of dementia. By mapping regional cerebral blood flow (rCBF), this compound SPECT can identify patterns of hypoperfusion characteristic of various neurodegenerative disorders, including Alzheimer's disease. These application notes provide a comprehensive overview of the principles, protocols, and data interpretation associated with this compound SPECT imaging in the context of dementia research and diagnosis.
Mechanism of Action
99mTc-Bicisate is a lipophilic radiopharmaceutical that readily crosses the blood-brain barrier. Once inside brain cells, it is rapidly metabolized by intracellular esterases into a polar complex. This hydrophilic metabolite is then trapped within the cells, allowing for SPECT imaging of its distribution, which is proportional to regional cerebral blood flow.[1] The resulting images provide a snapshot of the metabolic activity in different brain regions. In dementia, neuronal loss and reduced synaptic activity lead to a decrease in metabolic demand and consequently, a reduction in regional blood flow, which is detectable by this compound SPECT.
Clinical Applications in Dementia
This compound SPECT imaging is primarily indicated for the differential diagnosis of dementia. It is particularly useful in distinguishing Alzheimer's disease from other forms of dementia, such as frontotemporal dementia or dementia with Lewy bodies, based on characteristic patterns of cerebral perfusion deficits. Studies have shown that this compound SPECT can provide functional information about the severity of cognitive impairment in patients with dementia of the Alzheimer's type.[2] Furthermore, it can help differentiate dementia from depression, as these conditions can present with overlapping symptoms but exhibit different patterns of cerebral blood flow.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the diagnostic performance of this compound SPECT imaging.
Table 1: Diagnostic Accuracy of this compound SPECT in Dementia
| Comparison | Sensitivity | Specificity | Accuracy | Citation |
| Dementia vs. Normal | Median 82.2% (abnormal in DAT) | Median 92.3% (normal in volunteers) | - | [2] |
| Distinguishing Depression from Cognitive Disorders | - | - | 86% | [3] |
| Distinguishing Depression/Dementia in patients with both | - | - | 83% | [3] |
| Chronic Cerebral Infarction (Uncorrected) | 69.6% | 91.4% | 73.0% | [4] |
| Chronic Cerebral Infarction (Corrected) | 79.5% | 95.7% | 82.0% | [4] |
Table 2: Inter-rater Agreement in this compound SPECT Image Interpretation
| Subject Group | Regional Severity Agreement | Citation |
| Normal Volunteers | 95% - 100% | [2] |
| Dementia of Alzheimer's Type (DAT) Patients | 81% - 98% | [2] |
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient or their legal guardian.
-
Medical History: Obtain a thorough medical history, including current medications, as some drugs can affect cerebral blood flow.[5][6] Patients should be instructed to avoid caffeine, alcohol, and other drugs known to affect CBF prior to the scan.[6]
-
IV Access: Establish intravenous access at least 10 minutes before the injection of the radiopharmaceutical to allow the patient to accommodate.[5][6]
-
Environment: The patient should rest in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake.[5][6] The patient should be instructed not to speak or read during this period.[5][6]
-
Voiding: Instruct the patient to void immediately before image acquisition to enhance comfort.
Radiopharmaceutical Preparation and Injection
-
Radiopharmaceutical: Technetium-99m this compound (99mTc-ECD).
-
Dose: The typical adult dose is 555–1110 MBq (15–30 mCi).[5][6]
-
Injection: Administer the dose via the pre-established intravenous line, followed by a saline flush. The injection should be performed in a quiet environment with minimal interaction with the patient for up to 5 minutes post-injection.[5][6]
SPECT Image Acquisition
-
Uptake Time: Image acquisition should begin approximately 30-45 minutes after the injection to allow for optimal tracer uptake and clearance from the blood pool.[6]
-
Imaging System: A multi-detector (dual- or triple-head) SPECT gamma camera is preferred for superior image quality.[5]
-
Collimator: A low-energy, high-resolution (LEHR) or ultra-high-resolution collimator should be used.[5]
-
Energy Window: A 20% energy window centered at 140 keV is recommended.
-
Patient Positioning: The patient should be positioned supine with their head comfortably immobilized in a head holder to minimize motion artifacts. The head should be flexed to ensure the cerebellum is within the field of view.
-
Acquisition Parameters:
-
Rotation: 360°
-
Projections: 60 projections
-
Time per Projection: Approximately 45 seconds
-
Matrix: 128 x 128 pixels
-
Image Processing and Analysis
-
Reconstruction: Reconstruct transverse, sagittal, and coronal slices using an iterative reconstruction algorithm (e.g., OSEM) with attenuation correction.
-
Filtering: Apply a 3D filter to the reconstructed images.[5]
-
Data Analysis:
-
Visual Interpretation: Experienced nuclear medicine physicians or neuroradiologists should visually assess the images for patterns of hypoperfusion.
-
Semi-quantitative Analysis: Compare regional counts to a reference region with typically preserved perfusion in dementia, such as the cerebellum or primary sensorimotor cortex.
-
Quantitative Analysis: Utilize software to perform statistical parametric mapping (SPM) or region of interest (ROI) analysis to compare the patient's scan to a database of normal controls.
-
Visualizations
Caption: this compound SPECT Imaging Workflow for Dementia Diagnosis.
Caption: Mechanism of Action of 99mTc-Bicisate in the Brain.
References
- 1. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-bicisate (neurolite) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itnonline.com [itnonline.com]
- 4. Brain perfusion SPECT study with 99mTc-bicisate: clinical pitfalls and improved diagnostic accuracy with a combination of linearization and scatter-attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenkid.idv.tw [greenkid.idv.tw]
- 6. snmmi.org [snmmi.org]
Protocol for Ictal and Interictal SPECT with Bicisate in Epilepsy: Application Notes for Researchers and Drug Development Professionals
Introduction: Single Photon Emission Computed Tomography (SPECT) is a crucial neuroimaging technique in the presurgical evaluation of refractory epilepsy. By measuring regional cerebral blood flow (rCBF), SPECT helps localize the epileptogenic zone. This document provides detailed application notes and protocols for conducting ictal and interictal SPECT studies using Technetium-99m Bicisate (also known as Ethyl Cysteinate Dimer or ECD).
Data Presentation
Table 1: Radiopharmaceutical and Dosage
| Parameter | Value | Reference |
| Radiopharmaceutical | Technetium-99m this compound (99mTc-ECD) | [1][2] |
| Recommended Adult Dose | 10-30 mCi (370-1110 MBq) | [3][4] |
| Pediatric Dose | 0.3 mCi/kg (11 MBq/kg) | [5] |
| Injected Volume | ~2.0 mL | [3] |
| Shelf-life after reconstitution | Up to 6 hours | [2][6] |
Table 2: Key Timelines in Ictal and Interictal SPECT
| Phase | Event | Timeframe | Reference |
| Ictal SPECT | Tracer Injection from Seizure Onset | Ideally within 20-30 seconds | [7][8] |
| Image Acquisition Post-injection | 30-90 minutes | [7] | |
| Interictal SPECT | Seizure-free Period Before Scan | At least 24 hours after the last seizure | [7][9] |
| Image Acquisition Post-injection | 30-90 minutes | [7] |
Table 3: Reported Diagnostic Performance of SPECT in Epilepsy
| Metric | Ictal SPECT | Interictal SPECT | Reference |
| Sensitivity | 73% - 97% | 44% - 74% | [7][8][10][11] |
| Specificity | ~75% | ~75% | [7] |
| Localization Concordance (with EEG) | 86% | 74% | [8] |
Experimental Protocols
Radiopharmaceutical Preparation: Technetium-99m this compound
This protocol outlines the aseptic preparation of 99mTc-Bicisate for injection.
Materials:
-
Neurolite® Kit (or equivalent) containing Vial A (lyophilized this compound) and Vial B (buffer solution)
-
Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection
-
Sterile 0.9% Sodium Chloride Injection
-
Shielded sterile syringes and vials
-
Waterproof gloves
-
Radiation shield
-
Radioactivity calibration system
Procedure:
-
Prior to reconstitution, label Vial B with the estimated activity, date, and time of preparation. Attach a radiation symbol to the vial neck.
-
Wear waterproof gloves throughout the procedure.
-
Place Vial B in a suitable radiation shield.
-
Aseptically add approximately 100 mCi (3.70 GBq) of Sodium Pertechnetate Tc99m Injection in about 2.0 mL to Vial B. Without withdrawing the needle, remove an equal volume of air to maintain pressure.[3][4]
-
Rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A to dissolve the lyophilized contents. Again, remove an equal volume of air to maintain vial pressure.[3]
-
Shake Vial A for a few seconds.
-
Immediately (within 30 seconds), withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.[3]
-
Discard Vial A.
-
Gently swirl the contents of Vial B for a few seconds and let it stand at room temperature for 30 minutes.[3]
-
Visually inspect the final solution for particulate matter and discoloration before administration.
-
Assay the final product using a suitable radioactivity calibration system to determine the precise dose.
Patient Preparation Protocol
A. Ictal SPECT Patient Preparation:
-
The patient is admitted to an Epilepsy Monitoring Unit (EMU).[9]
-
Antiepileptic drugs may be tapered or discontinued to increase the likelihood of a seizure.[12][13]
-
An intravenous (IV) line is established and maintained for rapid tracer injection.[14]
-
The patient undergoes continuous video and electroencephalogram (EEG) monitoring to identify seizure onset.[12]
B. Interictal SPECT Patient Preparation:
-
Ensure the patient has been seizure-free for at least 24 hours.[7][9]
-
Instruct the patient to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow prior to the scan.[6]
-
The patient should be well-hydrated.
-
For the injection and uptake period, the patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli.[6]
-
An IV line should be placed at least 10 minutes before injection to allow the patient to accommodate.[6]
-
Instruct the patient to remain quiet and not to speak or read during and for at least 5 minutes after the injection.[6]
Tracer Injection Protocol
A. Ictal Injection:
-
The prepared dose of 99mTc-Bicisate is kept at the patient's bedside.
-
Upon identification of seizure onset (clinically or by EEG), the tracer should be injected as a rapid bolus as quickly as possible, ideally within 20-30 seconds.[7][8]
-
The injection should be followed by a saline flush.[14]
B. Interictal Injection:
-
The injection is performed in a controlled environment as described in the patient preparation section.
-
The tracer is administered intravenously.
Image Acquisition Protocol
-
SPECT imaging can begin 30 to 90 minutes after the tracer injection for both ictal and interictal scans.[7]
-
The patient is positioned comfortably on the scanner bed with their head lightly restrained to minimize motion.[6]
-
A high-resolution collimator is typically used.
-
Data is acquired using a 128x128 matrix or greater.[6]
-
The total scan time is approximately 20-30 minutes.[7]
Data Analysis Protocol: Subtraction Ictal SPECT Co-registered to MRI (SISCOM)
-
Image Co-registration: The ictal and interictal SPECT images are co-registered to each other.[15]
-
Normalization: The images are normalized to account for differences in global brain uptake and injected activity.[16]
-
Subtraction: The normalized interictal SPECT data is subtracted from the ictal SPECT data on a voxel-by-voxel basis to create a difference image.[15][16]
-
Co-registration to MRI: The resulting subtraction image is then co-registered to the patient's anatomical MRI.[15]
-
Interpretation: Areas of significant hyperperfusion on the subtraction image, localized on the MRI, are indicative of the epileptogenic zone.[15] This method has a higher sensitivity for seizure localization compared to visual analysis alone.[17]
Visualizations
Caption: Mechanism of 99mTc-Bicisate uptake and retention in the brain.
Caption: Workflow for ictal and interictal SPECT in epilepsy evaluation.
References
- 1. Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT: qualitative and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 4. This compound (ECD) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]
- 5. Ictal and interictal technetium-99m-bicisate brain SPECT in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. EANM practice guidelines for an appropriate use of PET and SPECT for patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ictal and interictal ECD-SPECT for focus localization in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epilepsy.com [epilepsy.com]
- 10. auntminnie.com [auntminnie.com]
- 11. SPECT in the localisation of extratemporal and temporal seizure foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patient.uwhealth.org [patient.uwhealth.org]
- 13. Single photon emission computed tomography (SPECT) scan before epilepsy surgery [aboutkidshealth.ca]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. SPECT Imaging of Epilepsy: An Overview and Comparison with F-18 FDG PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Difference images calculated from ictal and interictal technetium-99m-HMPAO SPECT scans of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ictal Events Imaged through SPECT (Chapter 11) - Imaging Biomarkers in Epilepsy [cambridge.org]
Application Notes and Protocols for Bicisate SPECT in the Confirmation of Brain Death
Introduction
Brain death is defined as the irreversible cessation of all functions of the entire brain, including the brainstem. Confirmation of this diagnosis is critical for clinical, legal, and ethical reasons, particularly in the context of organ donation. While the diagnosis is primarily clinical, ancillary tests are often employed in situations where a complete clinical examination is not possible or when confounding factors are present.[1] Single Photon Emission Computed Tomography (SPECT) using Technetium-99m Bicisate (also known as Tc-99m ECD or Neurolite) is a well-established nuclear medicine procedure used to assess cerebral blood flow and confirm the diagnosis of brain death.[2][3]
Tc-99m this compound is a lipophilic radiopharmaceutical that readily crosses the blood-brain barrier and is retained within viable brain tissue, allowing for high-quality imaging of cerebral perfusion.[2][3][4] In the state of brain death, increased intracranial pressure exceeds arterial perfusion pressure, leading to a complete absence of cerebral blood flow.[5] Consequently, a this compound SPECT scan in a brain-dead individual will demonstrate no radiotracer uptake within the brain parenchyma, a finding often referred to as the "hollow skull" phenomenon.[3]
These application notes provide a detailed overview and protocol for the use of this compound SPECT in the confirmation of brain death, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Parameter | Visual Analysis | Semiquantitative Analysis |
| Sensitivity | 82% | 82% |
| Specificity | 98% | 99% |
| Data from a study on the prognostic value of early 99mTc-ECD SPECT for fatal ischemic brain edema in patients with middle cerebral artery (MCA) stroke.[6] |
Physiological Principle
The fundamental principle behind the use of this compound SPECT for brain death confirmation is the assessment of cerebral blood flow. In a viable brain, Tc-99m this compound is intravenously injected, travels through the bloodstream, crosses the blood-brain barrier, and is taken up by brain cells. The SPECT scanner then detects the gamma rays emitted by the technetium-99m, creating a three-dimensional map of cerebral perfusion. In the case of brain death, the intracranial pressure rises to a level that prevents any significant arterial blood flow to the brain. As a result, the radiotracer does not reach the brain tissue, and the SPECT images show a void of activity within the cranial vault.
Experimental Protocol
This protocol outlines the key steps for performing this compound SPECT for the confirmation of brain death.
1. Patient Preparation
-
Ensure the patient has a stable blood pressure.[1]
-
An intravenous line should be in place for the administration of the radiopharmaceutical.[4]
-
Review the patient's clinical history, including any recent administration of barbiturates, which can decrease cerebral blood flow at high levels.[1]
-
In some institutions, a scalp tourniquet may be applied to reduce extracranial blood flow, which can sometimes interfere with image interpretation.[7][8]
2. Radiopharmaceutical
-
Agent: Technetium-99m (Tc-99m) this compound (ECD).
-
Dose: 10-30 mCi (370-1110 MBq) for adults, administered intravenously.[4][7] Pediatric doses should be adjusted according to established guidelines.[4]
-
The formulated drug should be used within 6 hours of preparation.[7]
3. Imaging Equipment
-
Gamma Camera: A rotating gamma camera is required, with a preference for a multi-detector system for SPECT.[1][4]
-
Collimator: A low-energy, high-resolution (LEHR) or ultra-high-resolution parallel-hole collimator should be used.[1][4][9]
-
Energy Window: A 15-20% window centered at 140 keV is standard.[4]
-
Computer System: A computer with SPECT software capable of reconstruction and analysis is necessary.[4]
4. Image Acquisition
-
Patient Positioning: The patient should be positioned supine with their head in a head holder to minimize movement.[4] The head should be flexed to ensure the cerebellum is within the field of view.[4]
-
Dynamic (Flow) Study:
-
Delayed Static and SPECT Imaging:
5. Data Processing and Analysis
-
Flow Study: Review the dynamic images to assess blood flow to the brain. In brain death, there will be a lack of blood flow superior to the circle of Willis.[9] The "hot nose" sign, which is increased activity in the nasal region due to flow from the external carotid arteries, may be present and is considered a confirmatory sign in the absence of intracerebral activity.[7]
-
SPECT Reconstruction: Reconstruct the acquired projection data into transverse, sagittal, and coronal slices.[4] Use appropriate filters (e.g., Butterworth) and attenuation correction if available.[4][12]
-
Image Interpretation:
-
Carefully inspect both the planar and SPECT images for any evidence of radiotracer uptake within the cerebral hemispheres and the posterior fossa (cerebellum).[11][12]
-
The complete absence of tracer uptake in the brain is the finding consistent with brain death.[1][11][12]
-
Review of the unprocessed projection images in a cinematic display before viewing the reconstructed slices is recommended to assess for potential artifacts.[11][12]
-
6. Reporting
-
The report should include the radiopharmaceutical used, the injected dose, and the types of images acquired (flow, planar, SPECT).[1][11]
-
A description of the findings regarding cerebral perfusion should be provided, specifically noting the absence of uptake in the cerebral hemispheres and posterior fossa.[11]
-
The final impression should state that the findings are "consistent with brain death," as this is a confirmatory study used in conjunction with clinical findings.[11]
Experimental Workflow
References
- 1. medicina.elearning.unipd.it [medicina.elearning.unipd.it]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. rk.md [rk.md]
- 4. apps.ausrad.com [apps.ausrad.com]
- 5. youtube.com [youtube.com]
- 6. 99m technetium-ethyl-cysteinate-dimer single-photon emission CT can predict fatal ischemic brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 9. greenkid.idv.tw [greenkid.idv.tw]
- 10. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Bicisate (ECD) Brain Perfusion Scan
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the patient preparation and procedural guidelines for a Bicisate (Technetium Tc99m this compound or ECD) brain perfusion scan, a critical imaging technique for evaluating regional cerebral blood flow (rCBF).
Introduction
A this compound brain perfusion scan is a nuclear medicine imaging procedure that utilizes the radiopharmaceutical Technetium Tc99m this compound (ECD) to assess blood flow to different areas of the brain.[1][2] This technique is instrumental in the diagnosis and evaluation of various neurological conditions, including dementia, seizure foci localization, cerebrovascular disease, and brain death.[1] The distribution of the tracer in the brain, visualized through Single Photon Emission Computed Tomography (SPECT), reflects regional cerebral perfusion.[1]
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality, artifact-free images. The primary goal is to establish a baseline state of cerebral blood flow that is not influenced by external stimuli or physiological alterations.
Pre-Appointment Instructions
Patients should be advised to adhere to the following guidelines before their appointment:
| Parameter | Instruction | Rationale |
| Dietary Restrictions | Avoid caffeine and alcohol.[3][4] | These substances can alter cerebral blood flow, potentially leading to misinterpretation of the scan results. |
| Medication Review | Provide a complete list of current medications. | Certain drugs may affect cerebral blood flow. The referring physician will determine if any medications need to be temporarily withheld. |
| Hydration | Patients should be well-hydrated.[3][5] | Adequate hydration facilitates the administration of the radiopharmaceutical and its subsequent clearance from the body.[6][7] |
| Pregnancy and Breastfeeding | Female patients must inform the clinic if they are pregnant or breastfeeding.[2] | As with all procedures involving radiation, this is a critical safety consideration. Special precautions may be necessary for breastfeeding mothers to minimize radiation exposure to the infant.[2][5] |
On the Day of the Scan
A controlled environment during the radiopharmaceutical uptake phase is essential for accurate results.
| Parameter | Protocol | Rationale |
| Environment | The patient should rest in a quiet, dimly lit room.[1][4] | Minimizes sensory stimulation (auditory and visual) that can cause localized increases in cerebral blood flow. |
| Patient State | The patient should be awake with their eyes and ears open, but should not speak, read, or listen to music.[1][3][4] | Cognitive and motor activities can alter regional brain perfusion. |
| Intravenous (IV) Line | An IV line should be placed at least 10 minutes prior to the injection.[3][4] | Allows the patient to acclimate and minimizes any pain or anxiety associated with the needle puncture at the time of injection.[1] |
| Voiding | The patient should void immediately before the injection.[1][8] | Reduces potential artifacts from a full bladder and minimizes radiation dose to the bladder.[6][7] |
| Personal Items | Remove glasses, earrings, necklaces, and hair clips.[1] | Prevents potential artifacts on the images. |
Experimental Protocols
Radiopharmaceutical Preparation and Administration
The preparation and administration of Technetium Tc99m this compound should be performed by trained personnel in accordance with established safety guidelines.
| Parameter | Specification |
| Radiopharmaceutical | Technetium Tc99m this compound (ECD)[1] |
| Recommended Adult Dose | 555–1110 MBq (15–30 mCi)[3][8] |
| Pediatric Dose | 7.4–11.1 MBq/kg (0.2–0.3 mCi/kg)[8] |
| Administration Route | Intravenous (IV) injection[5] |
| Injection to Imaging Delay | Approximately 45 minutes for optimal image quality.[3][8] Images can be interpretable after a 20-minute delay.[8][9] |
Imaging Protocol
| Parameter | Specification |
| Imaging Equipment | SPECT (Single Photon Emission Computed Tomography) Gamma Camera[1] |
| Collimator | High-resolution or ultra-high-resolution[1][9] |
| Patient Positioning | Supine, with the head comfortably secured in a head holder.[1] |
| Scan Duration | Approximately 30-60 minutes. |
Special Considerations
Ictal Scans for Seizure Localization
For the localization of seizure foci, the protocol is modified to capture cerebral blood flow during a seizure (ictal state).
-
Medication: Seizure medications are typically withheld.
-
Injection Timing: The radiopharmaceutical is injected as soon as a seizure begins, as identified by EEG monitoring.[3]
Acetazolamide Challenge
To assess cerebrovascular reserve, an acetazolamide challenge may be performed.
-
Agent: Acetazolamide (Diamox) is a carbonic anhydrase inhibitor that acts as a cerebral vasodilator.
-
Dosage: 1 gram administered intravenously over 5 minutes.[1]
-
Procedure: The this compound injection is given 15-20 minutes after the acetazolamide administration.[1][8]
-
Contraindications: Known allergy to sulfonamides.[1]
Workflow and Pathway Diagrams
Patient Preparation and Injection Workflow
Caption: Workflow from patient arrival to image acquisition.
This compound (ECD) Mechanism of Action
Caption: Mechanism of this compound uptake and retention in the brain.
References
- 1. apps.ausrad.com [apps.ausrad.com]
- 2. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]
- 3. snmmi.org [snmmi.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 6. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. greenkid.idv.tw [greenkid.idv.tw]
- 9. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Bicisate Administration and Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and imaging timepoints for Technetium-99m Bicisate (99mTc-ECD), a radiopharmaceutical agent used for single-photon emission computed tomography (SPECT) brain perfusion imaging. The following protocols and data are intended to guide researchers and clinicians in the effective use of this imaging agent.
Mechanism of Action
Technetium-99m this compound is a lipophilic complex that readily crosses the blood-brain barrier via passive diffusion.[1] Once inside the brain cells, it is rapidly metabolized by enzymatic hydrolysis into a polar, less diffusible metabolite.[2][3][4] This metabolic trapping mechanism allows for the retention of the radiotracer in the brain, with its distribution reflecting regional cerebral blood flow (rCBF).[1][4] The amount of tracer uptake is proportional to the blood flow to that region of the brain, making it a valuable tool for assessing cerebral perfusion.
Signaling Pathway and Retention Mechanism Diagram
Caption: Uptake and retention of 99mTc-Bicisate in the brain.
Biodistribution and Pharmacokinetics
The biodistribution of 99mTc-Bicisate is characterized by rapid blood clearance and significant brain uptake.
| Parameter | Value | Timepoint | Citation |
| Brain Uptake | 4.8 - 6.5% of injected dose | A few minutes post-injection | [5] |
| 6.4 +/- 2.1% of injected dose | 5 minutes post-injection | [6] | |
| Blood Clearance | < 10% of injected dose remaining | 2 minutes post-injection | [6] |
| < 5% of injected dose remaining | 1 hour post-injection | [5][7] | |
| Urinary Excretion | ~50% of injected dose | 2 hours post-injection | [5][7] |
| ~74% of injected dose | 24 hours post-injection | [5][7] | |
| Brain Washout | ~8.3 - 15% | First hour post-injection | [8][9] |
Experimental Protocols
Patient Preparation
-
Medication and Substance Avoidance: Patients should be instructed to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow for at least 12 hours prior to the study.[10][11]
-
Hydration: Patients should be well-hydrated before the injection of the radiopharmaceutical.[11]
-
Environment: To minimize sensory and cognitive stimuli during tracer uptake, the injection should be administered in a quiet, dimly lit room.[1][11] The patient should not speak or read during this period.[1][11]
-
Intravenous Access: An intravenous line should be placed at least 10 minutes prior to injection to allow the patient to accommodate.[11]
Radiopharmaceutical Administration
-
Dosage:
-
Reconstitution: 99mTc-Bicisate should be injected no sooner than 10 minutes and no more than 6 hours after reconstitution.[12][13]
-
Administration: The radiopharmaceutical is administered as an intravenous injection.
Imaging Timepoints and Acquisition
-
Uptake Period: A delay of approximately 30 to 60 minutes between injection and imaging is recommended for optimal image quality.[5][12] Images obtained after a 20-minute delay are considered interpretable.[12][13]
-
Imaging Window: Imaging should ideally be completed within 4 to 6 hours post-injection.[5][12]
-
SPECT Acquisition Parameters:
Experimental Workflow Diagram
Caption: Workflow for this compound SPECT imaging from preparation to analysis.
Dosimetry
The effective dose for a 740 MBq administration of 99mTc-Bicisate with a 4.8-hour voiding interval is approximately 7.7 mSv. For a higher dose of 1,700 MBq with 2-hour voiding intervals, the effective dose is typically 13.6 mSv.[5] The urinary bladder is the critical organ for radiation exposure.[6] To minimize the radiation dose, patients should be encouraged to void within 2 hours after the injection.[13]
References
- 1. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 2. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spcweb.produktresume.dk [spcweb.produktresume.dk]
- 6. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 8. Cerebral uptake of 99mTc-bicisate in patients with cerebrovascular disease in comparison with CBF and CMRO2 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 99mTc-bicisate in activation studies by split-dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. greenkid.idv.tw [greenkid.idv.tw]
- 13. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Split-Dose Bicisate (ECD) Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting split-dose Technetium-99m Bicisate (99mTc-ECD) single-photon emission computed tomography (SPECT) activation studies. This technique is a powerful tool for assessing regional cerebral blood flow (rCBF) changes in response to physiological or pharmacological stimuli, offering valuable insights into brain function and neurovascular coupling.
Introduction to Split-Dose this compound Activation Studies
The split-dose technique using 99mTc-Bicisate (also known as 99mTc-ECD, Ethyl Cysteinate Dimer) allows for the acquisition of two SPECT scans on the same day—a baseline (resting) scan and an activation (stimulated) scan.[1][2] This methodology is valuable for both clinical and research applications to measure CBF in different brain states.[2] 99mTc-Bicisate is a lipophilic tracer that crosses the blood-brain barrier and becomes trapped within brain cells, allowing for the visualization of cerebral perfusion.[3] The distribution of the tracer is proportional to regional cerebral blood flow.
The core principle involves administering a lower dose of 99mTc-Bicisate for the first scan (e.g., baseline) and a higher dose for the second scan (e.g., during activation).[2] The images from the second acquisition are then corrected for the residual activity from the first dose to accurately depict the perfusion state during the activation phase.
Applications:
-
Neuroscience Research: Investigating brain regions activated by specific sensory, motor, or cognitive tasks.
-
Pharmacology and Drug Development: Assessing the cerebrovascular effects of novel therapeutic agents.
-
Clinical Diagnostics: Evaluating cerebrovascular reserve capacity in conditions like cerebrovascular disease, often using a pharmacological stressor like acetazolamide (Diamox).[4][5]
-
Epilepsy: Localizing seizure foci by comparing ictal and interictal scans.
Experimental Protocols
Radiopharmaceutical Preparation
-
Tracer: Technetium-99m this compound (99mTc-ECD).
-
Preparation: The radiopharmaceutical should be prepared according to the manufacturer's instructions. It is crucial to inject the tracer within a specific time frame after reconstitution, typically no sooner than 10 minutes and no more than 6 hours.[6][7][8]
-
Quality Control: Radiochemical purity should be assessed for each vial before injection to ensure the quality of the tracer.[7]
Patient/Subject Preparation
-
Informed Consent: Ensure the subject has provided informed consent for the procedure.
-
Environment: For baseline scans, the patient should rest in a quiet, dimly lit room to minimize sensory stimulation.[5][9] The patient should be instructed not to speak or read.[5]
-
Intravenous Access: An intravenous line should be placed in advance to avoid any pain or anxiety from a needle puncture at the time of injection.[5]
-
Pre-Scan Instructions: The patient should be well-hydrated and should void immediately before image acquisition to reduce radiation exposure.[7] Any objects that could interfere with imaging, such as earrings, glasses, or necklaces, should be removed.[5]
Split-Dose Injection and Imaging Protocol
This protocol is a generalized representation. Specific doses and timing may need to be optimized based on the available equipment and research question.
Part 1: Baseline Study
-
Resting State: The subject is placed in a controlled, resting environment for at least 10-15 minutes.
-
First Injection: Administer a low dose of 99mTc-Bicisate intravenously.
-
Uptake Period: Allow for a sufficient uptake period. The delay from injection to imaging is typically around 45 minutes for optimal image quality, although interpretable images can be obtained after 20 minutes.[7][8]
-
First SPECT Acquisition: Acquire the baseline SPECT images.
Part 2: Activation Study
-
Activation Task: The subject performs the activation task (e.g., visual stimulation, cognitive task) or receives a pharmacological agent (e.g., acetazolamide).
-
Second Injection: At the peak of the activation, administer a higher dose of 99mTc-Bicisate intravenously.
-
Uptake Period during Activation: The subject continues the activation task for a few minutes post-injection to ensure tracer distribution reflects the activated state.
-
Second SPECT Acquisition: After another uptake period (similar to the first), acquire the activation SPECT images.
Image Acquisition and Processing
-
Gamma Camera: A multi-detector or dedicated SPECT camera is recommended for superior results.[8]
-
Collimator: A high-resolution or ultra-high-resolution collimator should be used.[3][6]
-
Energy Window: A 20% window centered at 140 keV is standard for 99mTc.[3]
-
Image Matrix: An acquisition matrix of 128x128 or greater is required.[6]
-
Reconstruction: Images should be reconstructed using filtered back-projection or iterative reconstruction methods.[3] Attenuation correction should be applied to improve accuracy.[3]
-
Data Analysis: The second scan's data must be decay-corrected for the activity remaining from the first injection.[2] The baseline image can then be subtracted from the activation image to reveal regions of increased rCBF.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to split-dose this compound studies.
| Parameter | Value | Reference |
| Tracer | ||
| Radiopharmaceutical | Technetium-99m this compound (99mTc-ECD) | [1][6] |
| Dosage (Adults) | ||
| Typical Total Activity | 555-1110 MBq (15-30 mCi) | [7][8] |
| Example Split-Dose Regimen | Low Dose: ~259 MBq; High Dose: 925 MBq | [2] |
| Timing | ||
| Injection to Imaging Delay | ~45 minutes for best quality | [7][8] |
| Minimum Injection to Imaging Delay | 20 minutes for interpretable images | [7][8] |
| Post-Reconstitution Viability | Up to 6 hours | [6][7][8] |
| Physiological Data | ||
| Average Tracer Washout | 8.3 ± 1.0% | [1][10] |
| Regional Washout Range (Cortical ROIs) | 7.9% to 11.5% | [1][10] |
| Study Type | Condition | Mean Cerebral Blood Flow (CBF) | Reference |
| Pharmacological Activation (Diamox) | Control State | 0.47 ± 0.07 ml/g/min | [4] |
| Post-Diamox | 0.63 ± 0.12 ml/g/min | [4] | |
| Mean % Increase | 35% | [4] |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for a split-dose this compound SPECT activation study.
References
- 1. Use of 99mTc-bicisate in activation studies by split-dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of cerebral blood flow measures using a split-dose technique with (99m)Tc-exametazime SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.ausrad.com [apps.ausrad.com]
- 4. [Quantification of regional cerebral blood flow at the control state and loaded with diamox using split-dose 99mTc-ECD SPECT and venous blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.ausrad.com [apps.ausrad.com]
- 6. researchgate.net [researchgate.net]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. greenkid.idv.tw [greenkid.idv.tw]
- 9. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.regionh.dk [research.regionh.dk]
Quantitative Analysis of Bicisate SPECT Data: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Technetium-99m Bicisate (99mTc-ECD), a lipophilic radiotracer, is a cornerstone in functional brain imaging with Single Photon Emission Computed Tomography (SPECT). Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), providing a critical tool for the assessment of neuronal activity.[1] Quantitative analysis of this compound SPECT data allows for objective evaluation of brain perfusion, which is invaluable in the differential diagnosis of dementia, assessment of traumatic brain injury, localization of epileptic foci, and monitoring of cerebrovascular diseases.[2][3][4][5] This document provides detailed application notes and protocols for the quantitative analysis of this compound SPECT data, tailored for researchers, scientists, and professionals in drug development.
Principle of this compound SPECT
99mTc-Bicisate is a lipophilic agent that readily crosses the blood-brain barrier.[1] Once inside brain cells, it is rapidly converted into hydrophilic metabolites, which become trapped, allowing for SPECT imaging.[6] The initial uptake of the tracer is proportional to rCBF. Therefore, the resulting SPECT images provide a snapshot of brain perfusion at the time of injection. Quantitative analysis aims to transform the relative tracer distribution into absolute or semi-quantitative measures of blood flow.
Application Notes
Dementia and Neurodegenerative Diseases
Quantitative this compound SPECT analysis is a powerful tool in the differential diagnosis of dementia. Specific patterns of hypoperfusion are characteristic of different dementia types. For instance, bilateral temporoparietal hypoperfusion is a well-established marker for Alzheimer's disease (AD).[7][8] Quantitative methods enhance the diagnostic accuracy compared to visual inspection alone.[9]
-
Key Applications:
Traumatic Brain Injury (TBI)
In patients with TBI, structural imaging like CT or MRI may appear normal despite persistent neurological or psychiatric symptoms.[10][11] Quantitative this compound SPECT can reveal abnormalities in cerebral blood flow, particularly in the frontal and temporal lobes, that are not visible on anatomical scans.[5][12]
-
Key Applications:
Epilepsy
Ictal SPECT, performed by injecting this compound during a seizure, is highly effective in localizing the epileptogenic focus for pre-surgical evaluation. The area of seizure onset typically demonstrates hyperperfusion. Interictal SPECT, performed between seizures, may show areas of hypoperfusion corresponding to the seizure focus.
-
Key Applications:
-
Localization of seizure foci in patients with refractory epilepsy.[3]
-
Guiding surgical planning for epilepsy treatment.
-
Cerebrovascular Disease
Quantitative this compound SPECT is utilized to assess the hemodynamic significance of stenosis, evaluate cerebrovascular reserve capacity, and delineate the extent of ischemic penumbra in stroke.
-
Key Applications:
-
Assessment of perfusion deficits in stroke and transient ischemic attack.[4]
-
Monitoring the effects of revascularization therapies.
-
Experimental Protocols
Protocol 1: Quantitative Regional Cerebral Blood Flow (rCBF) Measurement with Arterial Blood Sampling
This protocol provides a method for absolute quantification of rCBF.
1. Patient Preparation:
- Patients should be in a resting state, with eyes open, in a quiet, dimly lit room for at least 10 minutes prior to and during tracer uptake.
- An intravenous line should be placed in one arm for tracer injection and an arterial line in the contralateral arm for blood sampling.
2. Radiotracer Administration:
- Administer a weight-based dose of 99mTc-Bicisate (e.g., 15 MBq/kg) as an intravenous bolus.[2]
3. Arterial Blood Sampling:
- Begin continuous or frequent arterial blood sampling immediately upon injection and continue for a predefined period (e.g., 5-20 minutes) to measure the arterial input function of the tracer.[6][13]
4. SPECT Image Acquisition:
- Acquire SPECT images using a multi-detector gamma camera equipped with low-energy, high-resolution collimators.
- Typical acquisition parameters: 120 projections over 360 degrees (e.g., 3-degree steps), 20 seconds per projection.[14]
- Energy window: 140 keV ± 10%.
5. Image Reconstruction and Analysis:
- Reconstruct transverse images using filtered back-projection or iterative reconstruction algorithms.
- Apply attenuation and scatter correction for improved accuracy.[15][16]
- Define Regions of Interest (ROIs) on the SPECT images, often with the aid of co-registered MRI or CT scans.[17]
- Calculate rCBF using a compartmental model or the brain fractionation index (BFI), which relates brain activity to the integral of the arterial input function.[13][18]
Protocol 2: Semi-Quantitative Analysis using Cerebellar Normalization
This is a more common clinical approach that avoids invasive arterial sampling.
1. Patient Preparation and Radiotracer Administration:
- Follow the same steps as in Protocol 1 for patient preparation and tracer injection.
2. SPECT Image Acquisition and Reconstruction:
- Follow the same steps as in Protocol 1.
3. Image Analysis:
- Define ROIs on various cortical and subcortical structures.
- Define a reference ROI in a region of typically preserved blood flow, such as the cerebellum.
- Calculate the ratio of the mean counts in each target ROI to the mean counts in the cerebellar reference region. This provides a semi-quantitative index of relative perfusion.
Quantitative Data Summary
| Application | Study Population | Quantitative Method | Key Findings | Sensitivity | Specificity | Accuracy | Citation |
| Dementia (AD) | Probable AD vs. Healthy Controls | Quadratic discriminant analysis of standardized cortical volumes | Differentiated AD patients from controls | 91% | 86% | - | [19] |
| Dementia (AD) | MCI patients (progressed to AD vs. stable) | Automated quantitative tool (voxel-based) | Right parietal and hippocampal hypoperfusion in MCI-AD group | 82% | 90% | 89% | [8] |
| Cerebral Infarction | Chronic Cerebral Infarction | Linearization and scatter-attenuation correction | Improved diagnostic accuracy over uncorrected images | 79.5% | 95.7% | 82.0% | [15][16] |
| Traumatic Brain Injury | Mild TBI | Meta-analysis of proportions | Frontal lobe most frequently showed hypoperfusion | - | - | - | [12] |
Visualizations
Caption: Workflow of quantitative this compound SPECT analysis.
Caption: this compound tracer kinetics and mechanism of action.
References
- 1. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 2. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ictal and interictal technetium-99m-bicisate brain SPECT in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of brain SPECT using 99mTc-bicisate (L,L-ECD) and [123I]IMP in cortical and subcortical strokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Using Single-Photon Emission Computerized Tomography on Patients With Positive Quantitative Electroencephalogram to Evaluate Chronic Mild Traumatic Brain Injury With Persistent Symptoms [frontiersin.org]
- 6. Simplified quantification of regional cerebral blood flow with 99mTc-ECD SPECT and continuous arterial blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc-bicisate (neurolite) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain perfusion SPECT with an automated quantitative tool can identify prodromal Alzheimer's disease among patients with mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? [frontiersin.org]
- 10. Clinical Utility of SPECT Neuroimaging in the Diagnosis and Treatment of Traumatic Brain Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Diagnostic Accuracy of SPECT for Mild Traumatic Brain Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noninvasive quantification of cerebral blood flow using 99mTc-ECD and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Brain perfusion SPECT study with 99mTc-bicisate: clinical pitfalls and improved diagnostic accuracy with a combination of linearization and scatter-attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsnm.org [jsnm.org]
- 17. Assessment of different regions of interest-based methods for [99mTc]Tc DAT-SPECT quantification using an anthropomorphic striatal phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Quantification of cerebral blood flow with 99mTc-ECD SPECT based on a 3-compartment model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative brain SPECT in Alzheimer's disease and normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common artifacts in Bicisate SPECT imaging and their correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bicisate (also known as ECD, Ethyl Cysteinate Dimer) SPECT imaging. This guide addresses common artifacts, their identification, and detailed correction methodologies.
Frequently Asked Questions (FAQs)
Physiological Uptake & Patient Preparation
Question: We are observing high uptake in the nasal and lacrimal regions on our this compound SPECT scans. Is this an artifact, and how should we interpret it?
Answer: Uptake of this compound in the nasal mucosa and lacrimal glands is a known physiological phenomenon and not necessarily an artifact. This compound is a lipophilic tracer that crosses the blood-brain barrier for cerebral perfusion imaging. Its clearance from the blood is primarily through the kidneys and hepatobiliary system[1][2]. While the primary target is the brain, physiological uptake can be observed in other areas with high blood flow or specific metabolic activity.
-
Mechanism: The exact mechanism of this compound uptake in the nasal and lacrimal glands is not extensively documented in the provided search results. However, it is generally understood that mucous membranes in the nasal passages and the highly vascularized lacrimal glands can show tracer accumulation. This can be more pronounced in certain patient populations or with specific patient preparation protocols.
-
Differentiation from Pathology: Differentiating physiological from pathological uptake is crucial. Physiological uptake is often symmetric[3]. Asymmetric uptake may warrant further investigation to rule out underlying pathology[3]. Co-registration with anatomical imaging like CT or MRI can aid in localizing the uptake to specific structures and determining its significance. For instance, in FDG PET/CT, a right-to-left SUVmax ratio greater than 1.5 is often considered suspicious for pathology[4]. While this compound is a different tracer, the principle of symmetry is a useful diagnostic indicator.
Question: What are the best practices for patient preparation to minimize artifacts in this compound SPECT imaging?
Answer: Proper patient preparation is critical to minimize artifacts and ensure high-quality images. Key recommendations include:
-
Patient Comfort: Ensure the patient is in a comfortable position to minimize movement during the scan. The head should be lightly restrained using a head holder and straps[5].
-
Environment: The injection and uptake period should occur in a quiet, dimly lit room to create a consistent physiological state[5].
-
Instructions: Instruct the patient to avoid caffeine, alcohol, and other drugs that can affect cerebral blood flow before the scan. They should also be instructed not to speak or read during the uptake period[5]. Providing clear, written instructions beforehand has been shown to reduce motion artifacts[6].
-
Intravenous Line: Place the intravenous line at least 10 minutes before tracer injection to allow the patient to acclimate[5].
Troubleshooting Guides for Common Artifacts
Patient Motion Artifacts
Question: Our this compound SPECT images appear blurry and show misregistration of brain structures. How can we identify and correct for patient motion?
Answer: Patient motion is a common source of artifacts in SPECT imaging, leading to image blurring and reduced diagnostic accuracy[7].
Identification:
-
Sinogram/Raw Data Review: Review the raw projection data in a cine loop. Obvious patient movement will be visible as a shifting of the head during the acquisition.
-
Reconstructed Images: Motion artifacts often manifest as a "lumpy" or irregular distribution of the tracer and can create artificial defects[8].
Correction Workflow:
Several strategies can be employed to correct for motion artifacts, ranging from simple re-acquisition to sophisticated software-based corrections.
Caption: Workflow for preventing, detecting, and correcting patient motion artifacts.
Experimental Protocol for Motion Correction:
-
Software-Based Correction: Many modern SPECT systems come with built-in motion correction software. These algorithms typically work by realigning the projection images before reconstruction.
-
Load the raw projection data into the processing software.
-
Select the motion correction module.
-
The software will typically display a graph or sinogram showing the detected patient motion.
-
Apply the automated correction. The algorithm will re-align the projection frames.
-
Reconstruct the motion-corrected data and compare it to the original reconstruction to assess the improvement.
-
-
Manual Correction: In some cases, manual realignment of projections may be necessary if automated methods fail. This is a more labor-intensive process and requires experienced personnel.
-
Re-acquisition: If significant motion is detected before the patient leaves, the best solution is often to re-acquire the scan[9].
Quantitative Impact: Patient motion can lead to an overestimation of perfusion defects. Automated motion correction has been shown to reclassify a significant percentage of abnormal segments as normal[5]. However, caution is advised, as some software may create new artifacts in studies with minimal or no motion[10].
| Motion Scenario | Effect on Image Quality | Correction Success | Reference |
| Mild to Moderate Motion | Blurring, artificial defects | Automated correction is often effective | [10] |
| Severe Motion | Non-diagnostic images | Re-acquisition is recommended | [9][10] |
| No or Mild Motion | - | Automated correction may introduce artifacts | [10] |
Attenuation Artifacts
Question: We are seeing decreased tracer uptake in the central or deeper brain structures in our this compound SPECT images. Could this be an attenuation artifact?
Answer: Yes, decreased uptake in deeper structures can be a sign of photon attenuation, where photons are absorbed or scattered by the skull and soft tissues before reaching the detector. This is a common artifact in SPECT imaging[11].
Identification:
-
Attenuation artifacts typically present as diffuse, non-focal areas of reduced counts that do not conform to a specific vascular territory.
-
They are more pronounced in deeper brain regions.
Correction Methods:
The most common method for attenuation correction in brain SPECT is the Chang method, which assumes a uniform attenuation coefficient. More advanced techniques utilize CT-based attenuation maps.
Experimental Protocol for Chang Attenuation Correction:
-
Image Reconstruction (without correction): First, reconstruct the SPECT data without any attenuation correction.
-
Contour Definition: The software will require you to define the outer contour of the head on the reconstructed slices. This can be done automatically with a thresholding method or manually.
-
Define Attenuation Coefficient (μ-value): Specify the linear attenuation coefficient (μ-value). For Tc-99m, this value is typically around 0.12 cm⁻¹ to 0.16 cm⁻¹ depending on whether scatter correction is also applied[12][13][14].
-
Apply Correction: The algorithm calculates a correction factor for each pixel based on its depth within the defined contour and applies it to the original data.
-
Reconstruct Corrected Image: Reconstruct the final, attenuation-corrected image.
Caption: Step-by-step protocol for Chang attenuation correction.
Quantitative Impact:
| Correction Method | Effect on Image Quality | Note | Reference |
| Chang Attenuation Correction | Increases counts in deeper brain structures, improving uniformity. | Optimal µ-value is crucial for accuracy. | [12][14] |
| CT-based Attenuation Correction | Considered the gold standard for accuracy, especially with bony abnormalities. | Requires a SPECT/CT scanner. | [11][14] |
Scatter Artifacts
Question: Our this compound SPECT images lack contrast and have a "hazy" appearance. What could be the cause, and how can we improve the image quality?
Answer: A hazy appearance and reduced contrast are characteristic of scatter artifacts. These occur when photons are deflected from their original path by interacting with tissue, leading to a loss of spatial resolution.
Identification:
-
Loss of contrast between gray and white matter.
-
A general "blurriness" or "haziness" across the image.
Correction Methods:
The Triple Energy Window (TEW) method is a widely used technique for scatter correction.
Experimental Protocol for Triple Energy Window (TEW) Scatter Correction:
-
Energy Window Setup: During image acquisition, set up three energy windows:
-
Scatter Estimation: The counts in the two scatter windows are used to estimate the scatter component within the main photopeak window, often through linear interpolation.
-
Subtraction: The estimated scatter counts are then subtracted from the photopeak window data on a pixel-by-pixel basis.
-
Image Reconstruction: The scatter-corrected projection data is then used for image reconstruction.
Caption: Protocol for Triple Energy Window (TEW) scatter correction.
Quantitative Impact:
| Correction Method | Effect on Image Quality | Reference |
| Triple Energy Window (TEW) | Significantly improves image contrast and quantitative accuracy. | [15][17][18] |
Reconstruction Artifacts
Question: How do our choice of reconstruction algorithm and its parameters affect the final this compound SPECT image?
Answer: The reconstruction algorithm and its parameters have a significant impact on image quality, including noise levels and spatial resolution.
Common Algorithms:
-
Filtered Back-Projection (FBP): A faster, analytical method but can be prone to noise and artifacts.
-
Iterative Reconstruction (e.g., OSEM - Ordered Subsets Expectation Maximization): These methods model the imaging physics more accurately, generally resulting in images with lower noise and better resolution. However, they are more computationally intensive.
Key Parameters for Iterative Reconstruction:
-
Number of Iterations: Increasing the number of iterations generally improves image resolution and contrast but also increases noise.
-
Number of Subsets: In OSEM, a higher number of subsets can speed up convergence but may also introduce noise.
Troubleshooting Reconstruction Issues:
-
"Bull's-eye" or "Ring" Artifacts: These can be caused by detector non-uniformity or center-of-rotation errors. Ensure regular quality control and calibration of the SPECT system.
-
Excessive Noise: If using iterative reconstruction, try reducing the number of iterations or applying a post-reconstruction filter.
-
Poor Resolution: If using FBP, consider switching to an iterative algorithm like OSEM. If already using OSEM, you might experiment with increasing the number of iterations, but be mindful of the noise trade-off.
Logical Relationship of Reconstruction Parameters:
Caption: Relationship between reconstruction parameters and image quality.
References
- 1. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological uptake in FDG PET simulating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]Fluorodeoxyglucose-PET/CT differentiation between physiological and pathological accumulations in head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of motion artifacts and validation of a new motion-correction program for myocardial perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of extended pre-scan written instructions on motion artifacts during head magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Motion correction and myocardial perfusion SPECT using manufacturer provided software. Does it affect image interpretation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epos.myesr.org [epos.myesr.org]
- 12. Optimization of the Attenuation Coefficient for Chang Attenuation Correction in 123I Brain Perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. secs.oakland.edu [secs.oakland.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
How to reduce scalp and soft tissue activity in Bicisate scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing scalp and soft tissue activity in Technetium-99m Bicisate (also known as ECD) SPECT scans.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound SPECT imaging that may lead to increased scalp and soft tissue uptake.
Issue: High Scalp and Soft Tissue Activity Obscuring Cerebral Perfusion
High extracerebral activity can significantly impact the diagnostic quality of this compound SPECT scans by masking underlying brain perfusion patterns. The following steps can help mitigate this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Patient Preparation | Ensure the patient has avoided caffeine, alcohol, and other drugs known to affect cerebral blood flow for at least 24 hours prior to the scan.[1][2][3] The patient should be well-hydrated.[1][4][5] |
| Patient Anxiety or Discomfort | Minimize sensorial and cognitive stimuli during and after tracer injection.[1] Place the intravenous line at least 10 minutes before injection to allow the patient to acclimate.[1][3] The injection should occur in a quiet, dimly lit room, with no interaction with the patient for up to 5 minutes post-injection.[1][6] |
| Insufficient Uptake Time | Allow for an adequate uptake period of at least 30 to 45 minutes between injection and imaging to ensure optimal tracer uptake in the brain and clearance from the blood pool and soft tissues.[1] |
| Patient Movement During Acquisition | The patient's head should be comfortably and securely positioned, potentially using a head holder with a strap. Instruct the patient to remain still throughout the scan. If necessary, sedation can be administered after the radiopharmaceutical uptake period.[1][3] |
| Suboptimal Imaging Parameters | Utilize a high-resolution collimator to improve spatial resolution.[6] Ensure the camera rotates as close as possible to the patient's head.[6] |
| Image Reconstruction Artifacts | Employ iterative reconstruction algorithms, which can help reduce noise and scatter artifacts compared to filtered back-projection.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal patient preparation protocol to minimize scalp activity?
A1: A comprehensive patient preparation protocol is critical. Patients should be instructed to abstain from caffeine, alcohol, and any non-essential medications known to influence cerebral blood flow for 24 hours before the scan.[1][2][3] It is also important for the patient to be well-hydrated to facilitate the clearance of the tracer from soft tissues.[1][4][5] To minimize brain activation that can lead to increased muscle and scalp uptake, the patient should rest in a quiet, dimly lit room for at least 10 minutes before, during, and for at least 5 minutes after the injection of this compound.[1][6]
Q2: How long should I wait after this compound injection before starting the scan?
A2: An uptake period of approximately 30 to 45 minutes is recommended.[1] This delay allows for the radiotracer to be taken up by the brain tissue and for background activity in the blood and soft tissues to decrease, resulting in a better brain-to-background signal ratio.[6]
Q3: Can patient positioning affect the level of scalp and soft tissue activity seen in the scan?
A3: While patient positioning primarily affects image geometry and the ability to visualize the entire brain, improper or uncomfortable positioning can lead to patient movement.[9] Movement artifacts can degrade image quality and may be misinterpreted as altered perfusion. Ensuring the patient is comfortable and their head is securely immobilized is key to preventing motion-related artifacts.[3]
Q4: Are there any pharmacological interventions to reduce scalp uptake?
A4: The search results did not yield specific pharmacological interventions designed to reduce scalp and soft tissue uptake of this compound. The primary methods for reduction are procedural and patient-management-based.
Q5: How do image acquisition and reconstruction parameters influence the appearance of scalp activity?
A5: The choice of acquisition and reconstruction parameters is crucial. Using a high-resolution collimator enhances the spatial resolution, allowing for better differentiation between cerebral and extracerebral structures.[6] During reconstruction, iterative algorithms are generally preferred over filtered back-projection as they can more accurately model the physics of photon detection and reduce noise and scatter, which can contribute to the appearance of extracerebral activity.[7][8]
Experimental Protocols
Protocol 1: Standard Patient Preparation and Injection for this compound SPECT
-
Pre-Scan Instructions: Instruct the patient to avoid caffeine, alcohol, and non-essential medications affecting cerebral blood flow for 24 hours prior to the scan.[1][2][3] Encourage liberal fluid intake to ensure good hydration.[4][5]
-
IV Line Placement: Insert an intravenous line at least 10 minutes before the planned injection time to allow the patient to relax.[1][3]
-
Resting Period: Have the patient rest in a quiet, dimly lit room. Minimize all sensory input and communication with the patient during this period.[1][6]
-
Radiopharmaceutical Administration: Administer 10-30 mCi (370-1110 MBq) of Technetium-99m this compound intravenously.[4][5]
-
Post-Injection Rest: The patient should remain in the quiet, dimly lit environment for at least 5 minutes following the injection without any interaction.[1]
-
Uptake Period: An uptake period of 30-45 minutes should be observed before proceeding with image acquisition.[1] The patient may be moved to a waiting area but should be encouraged to remain relaxed.
Visualizations
Caption: Workflow for optimal this compound administration to reduce extracerebral activity.
Caption: Key contributing factors to high scalp and soft tissue activity in this compound scans.
References
- 1. snmmi.org [snmmi.org]
- 2. Evaluation of 99mTC-ECD SPECT/CT brain Imaging with NeuroGam analysis in Moyamoya disease after surgical revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. auntminnie.com [auntminnie.com]
- 7. Scatter Reduction and Correction for Dual Source Cone-beam CT using Pre-patient Grids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of SPECT-CT Hybrid Imaging Using Iterative Image Reconstruction for Low-Dose CT: A Phantom Study | PLOS One [journals.plos.org]
- 9. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
Technical Support Center: Motion Artifact Correction in Bicisate SPECT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to motion artifacts in Technetium-99m Bicisate (also known as ECD) Single Photon Emission Computed Tomography (SPECT) imaging.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in this compound SPECT imaging and what do they look like?
A1: Motion artifacts are distortions in the reconstructed SPECT images caused by patient movement during the scan.[1] In this compound SPECT brain imaging, these artifacts can manifest as blurring of anatomical structures, loss of fine detail, and the appearance of false defects or areas of artificially increased or decreased radiotracer uptake.[2][3] Visually, this can lead to a "lumpy" or irregular distribution of radioactivity in the brain images.[2]
Q2: How common is patient motion during SPECT scans?
A2: Patient motion is a frequent challenge in SPECT imaging due to the relatively long acquisition times, which can range from 5 to 30 minutes.[4] Studies have shown that patient motion is detected in a significant percentage of clinical cases; for example, one study on cardiac PET detected motion in 68% of patients.[4] Another clinical review of myocardial perfusion SPECT found that while approximately 25% of studies showed patient motion, it led to visible image degradation in about 5% of cases.[2]
Q3: What are the primary causes of patient motion in this compound SPECT?
A3: Patient motion can be voluntary or involuntary.[1]
-
Voluntary motion includes conscious movements such as shifting position, swallowing, or coughing. These are often due to patient discomfort or anxiety.[3]
-
Involuntary motion includes physiological processes like respiratory and cardiac motion, as well as involuntary movements like tremors.[1] For brain SPECT, even small head movements can significantly impact image quality.
Q4: Can motion artifacts in this compound SPECT lead to misdiagnosis?
A4: Yes, motion artifacts can significantly impact the diagnostic accuracy of this compound SPECT scans.[5] They can mimic pathological conditions by creating artificial perfusion defects, potentially leading to a false-positive diagnosis.[6] Conversely, motion can also obscure existing abnormalities.
Q5: What is the threshold of motion that causes significant artifacts?
A5: Even small movements can introduce artifacts. Motion as small as 0.5 to 1.0 pixel (which can correspond to 3-6 mm) in the axial direction has been shown to cause artifactual defects in SPECT imaging.[7] Generally, motion equal to or greater than one pixel is considered to be of greater consequence.[3]
Troubleshooting Guides
Issue 1: Blurry or Distorted Brain Images
Symptom: The reconstructed this compound SPECT images of the brain appear blurry, with poor delineation of cortical and subcortical structures. You may also observe "ghosting" or streaking artifacts.
Possible Cause: Patient head motion during the scan.
Troubleshooting Steps:
-
Review Raw Projection Data: Visually inspect the raw cine (rotating) images for any signs of patient movement. Abrupt shifts in the position of the head between frames are a clear indicator of motion.
-
Examine the Sinogram: A sinogram is a graphical representation of the raw data. A "clean" sinogram from a motion-free scan will show smooth, continuous sinusoidal waves. A sharp break or discontinuity in these waves suggests abrupt patient motion.[3]
-
Utilize Motion Detection Software: Many modern SPECT systems have built-in or optional software that can automatically detect and quantify patient motion.
-
Implement Motion Correction: If motion is detected, apply a software-based motion correction algorithm. These algorithms work by realigning the individual projection frames before reconstruction.
-
Consider Re-acquisition: If the motion is severe and cannot be adequately corrected with software, the best course of action may be to re-acquire the scan after taking steps to improve patient comfort and stability.[8]
Issue 2: Artifactual Perfusion Defects
Symptom: The this compound SPECT images show one or more areas of decreased radiotracer uptake that do not conform to a known vascular territory or clinical presentation.
Possible Cause: Patient motion, particularly abrupt or non-returning movements, can create false perfusion defects.[9]
Troubleshooting Steps:
-
Correlate with Raw Data: As with blurry images, review the raw projection data and sinogram for evidence of motion that coincides with the angular projections corresponding to the location of the defect.
-
Apply Motion Correction and Re-evaluate: Re-process the data using a motion correction algorithm. A significant reduction or complete disappearance of the perfusion defect after correction is a strong indicator that it was an artifact. One study found that 27% of abnormal segments in myocardial perfusion SPECT were reclassified as normal after motion correction.[9]
-
Evaluate Patient Positioning: Ensure that the patient's head was adequately immobilized during the scan. Improper or uncomfortable positioning can lead to gradual or abrupt movements.
-
Rule Out Other Artifacts: Consider other potential causes of artifacts, such as attenuation from objects like metal implants, although these are less common in brain imaging.
Quantitative Data Summary
The following table summarizes the impact of motion on SPECT imaging and the effectiveness of correction techniques.
| Parameter | Finding | Source |
| Prevalence of Patient Motion | Detected in 68% of clinical cardiac PET cases. | [4] |
| ~25% of myocardial SPECT studies show motion, with 5% having visible image degradation. | [2] | |
| Motion Threshold for Artifacts | As little as 0.5-1.0 pixel (3-6 mm) of vertical motion can cause artifactual defects. | [7] |
| Impact of Motion on Quantification | A 5 mm motion can lead to a 3.1% ± 1.8% deviation in myocardial blood flow. | [4] |
| A 20 mm motion can lead to a 7.3% ± 6.3% deviation in myocardial blood flow. | [4] | |
| Effectiveness of Motion Correction | 27% of abnormal segments were reclassified as normal after motion correction. | [9] |
| Only 1.3% of normal segments changed to abnormal after motion correction. | [9] |
Experimental Protocols
Protocol 1: Patient Preparation and Positioning to Minimize Motion
-
Patient Communication: Clearly explain the scanning procedure to the patient, emphasizing the importance of remaining still. Address any questions or concerns to reduce anxiety.[3]
-
Comfortable Positioning: Ensure the patient is in a comfortable supine position on the imaging table. Use pillows or cushions to support the head, neck, and limbs as needed.[3]
-
Head Immobilization: Use a dedicated head holder to gently but firmly secure the patient's head. A Velcro strap across the forehead can provide additional stability.[10]
-
Environmental Conditions: The imaging room should be quiet and at a comfortable temperature to help the patient relax.[11][12]
-
Pre-Scan Checklist: Instruct the patient to void before the scan to maximize comfort and reduce the likelihood of needing to move during the acquisition.[10][13]
Protocol 2: Quality Control of Technetium-99m this compound
Objective: To ensure the radiochemical purity (RCP) of the prepared 99mTc-Bicisate is greater than the recommended 90% to ensure high-quality images.[14]
Materials:
-
Whatman 3MM chromatography paper[15]
-
Ethyl acetate (solvent)[15]
-
Developing chamber (e.g., a test tube or small beaker)
-
Dose calibrator
-
Scissors
Procedure (Rapid Paper Chromatography Method): [15]
-
Preparation: Prepare the 99mTc-Bicisate according to the manufacturer's instructions.[14][16]
-
Spotting: Apply a small spot of the prepared 99mTc-Bicisate solution about 2 cm from the bottom of a strip of Whatman 3MM paper.
-
Development: Place the paper strip in the developing chamber containing ethyl acetate, ensuring the spot is above the solvent level. Allow the solvent to migrate up the paper. This process typically takes 4-5 minutes.[15]
-
Drying and Cutting: Once the solvent front has reached a sufficient height, remove the strip and allow it to air dry. Cut the strip into two segments: the origin (where the spot was applied) and the solvent front portion.
-
Counting: Measure the radioactivity of each segment in a dose calibrator.
-
Calculation: The 99mTc-Bicisate is lipophilic and will travel with the solvent front, while impurities like 99mTcO4- and reduced 99mTc will remain at the origin.[15] Calculate the RCP using the following formula:
-
RCP (%) = (Activity of solvent front segment / (Activity of origin segment + Activity of solvent front segment)) x 100
-
Visualizations
Caption: this compound SPECT Workflow for Minimizing and Correcting Motion Artifacts.
Caption: Troubleshooting Decision Tree for Motion Artifacts in this compound SPECT.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 4. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ceur-ws.org [ceur-ws.org]
- 6. Impact of patient motion on myocardial perfusion SPECT diagnostic integrity: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Quantitative assessment of motion artifacts and validation of a new motion-correction program for myocardial perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.ausrad.com [apps.ausrad.com]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. snmmi.org [snmmi.org]
- 13. greenkid.idv.tw [greenkid.idv.tw]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]
Scatter and attenuation correction methods for Bicisate SPECT
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Technetium-99m Bicisate (99mTc-ECD) for Single Photon Emission Computed Tomography (SPECT) brain imaging. The focus is on overcoming common challenges related to photon scatter and attenuation to ensure quantitative accuracy and diagnostic reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of quantitative errors in this compound SPECT imaging?
A1: The primary factors that degrade the quality and quantitative accuracy of this compound SPECT images are photon attenuation and Compton scatter.[1][2] Photon attenuation is the absorption or deflection of photons by the patient's tissues (like the skull and brain matter), which prevents them from reaching the detector and leads to an underestimation of radiotracer concentration in deeper structures.[3][4] Compton scatter refers to photons that are deflected from their original path and detected at an incorrect location, which reduces image contrast and spatial resolution.[2][5]
Q2: Which scatter correction method is most commonly recommended for 99mTc-based brain SPECT?
A2: The Triple-Energy Window (TEW) method is a widely used and practical approach for scatter correction in 99mTc brain SPECT.[2][6] This technique uses two additional narrow energy windows on either side of the main 140 keV photopeak window to estimate the scattered photons, which are then subtracted from the main window's counts on a pixel-by-pixel basis.[6] Dual-energy window (DEW) methods are also applicable, though TEW is often preferred when there are no significant photon emissions above the primary photopeak.[7][8]
Q3: What are the options for attenuation correction, and which is considered most accurate?
A3: Attenuation correction methods range from simpler analytical approaches to more precise, patient-specific techniques.
-
Analytical (Chang's Method): This post-reconstruction method assumes a uniform attenuation coefficient within an elliptical contour of the head. While computationally simple, it does not account for the varying densities of the skull and brain tissue.[2]
-
Transmission-Based (CT or Isotope Source): This is the most accurate method. It involves acquiring a transmission scan, typically using an integrated X-ray CT, to create a patient-specific attenuation map.[1][8][9] This map details the different attenuation coefficients of various tissues (e.g., bone, soft tissue), allowing for a much more precise, non-uniform attenuation correction during iterative reconstruction.[8][9] Combining TEW scatter correction with CT-based attenuation correction has been shown to yield the most accurate measurements of regional cerebral blood flow.[2]
Q4: Can scatter and attenuation correction improve diagnostic accuracy?
A4: Yes. Studies have demonstrated that applying a combination of scatter and attenuation correction significantly improves the diagnostic accuracy of this compound SPECT. In one study, the combination of these corrections increased sensitivity from 69.6% to 79.5% and specificity from 91.4% to 95.7% for identifying cerebral infarction.[10]
Troubleshooting Guide
Issue 1: Artificial Perfusion Defect in Deep Brain Structures (e.g., Thalamus, Basal Ganglia)
-
Possible Cause: Inadequate attenuation correction. Deeper brain structures are more affected by photon attenuation from overlying tissue and skull. Using a uniform correction method (like Chang's) may not sufficiently compensate for the high density of the skull, leading to artificially low counts.
-
Solution:
-
Utilize CT-Based Attenuation Correction: Re-reconstruct the SPECT data using a co-registered CT scan to generate a non-uniform attenuation map. This provides a more accurate, patient-specific correction.[8][9]
-
Verify SPECT/CT Registration: Ensure that the SPECT and CT images are perfectly aligned. Misregistration is a common source of error and can introduce significant artifacts.[11] If misregistration is detected, the scans should be realigned using software, and the data should be reconstructed again.
-
Issue 2: Blurring of Cortical Structures and Reduced Grey/White Matter Contrast
-
Possible Cause: Uncorrected or poorly corrected Compton scatter. Scattered photons reduce image contrast and can make distinct structures appear blurred.
-
Solution:
-
Apply a Scatter Correction Algorithm: Implement a scatter correction method during image reconstruction, such as the Triple-Energy Window (TEW) technique.[6]
-
Optimize Energy Window Widths: Ensure the widths of the photopeak and scatter windows are set according to validated protocols. For instance, a TEW sub-window of 3% has been found to be effective for water-equivalent backgrounds.[7]
-
Consider Iterative Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) that incorporates scatter correction directly into the reconstruction process, which is generally superior to post-processing corrections.[1][9]
-
Issue 3: Focal "Hot" or "Cold" Spots That Do Not Correlate with Clinical Presentation
-
Possible Cause 1: Patient Motion. Patient movement during the scan is a very common cause of artifacts, which can manifest as streaks or misaligned data that mimic perfusion abnormalities.[3]
-
Troubleshooting: Review the raw projection data (sinogram) for any breaks or shifts that indicate patient motion. If significant motion is detected, the scan may need to be repeated. For prevention, ensure the patient is comfortable and use head restraints if necessary.[3]
-
-
Possible Cause 2: Equipment Malfunction. An incorrect center of rotation (COR) or a mismatched collimator can introduce significant artifacts.[3][12] For example, using two different types of collimators on a multi-head camera system can create a false perfusion defect.[12]
-
Troubleshooting: Verify that the latest quality control checks for COR and camera uniformity were performed and passed. Confirm that identical, appropriate collimators were used on all detector heads.[12]
-
Quantitative Data on Correction Methods
The following tables summarize the impact of different correction strategies on the quantitative accuracy of brain perfusion SPECT.
Table 1: Comparison of Correction Methods vs. Xenon CT Reference
This table shows the correlation of regional Cerebral Blood Flow (rCBF) values obtained with different SPECT correction methods against the Xenon CT/CBF method, which serves as a reference standard. Higher correlation coefficients indicate better agreement and accuracy.
| Correction Method | Correlation with Xenon CT (r-value) | Description |
| Chang's Method (AC only) | 0.73 | Uniform attenuation correction only. |
| TEW + Chang (SC + AC) | 0.81 | Triple-Energy Window scatter correction plus uniform attenuation correction. |
| TEW + CT (SC + AC) | 0.87 | Triple-Energy Window scatter correction plus CT-based non-uniform attenuation correction. [2] |
Data adapted from a comparative study on brain perfusion SPECT.[2]
Table 2: Impact of Combined Correction on Diagnostic Accuracy
This table illustrates the improvement in diagnostic performance for identifying chronic cerebral infarction when applying a combined scatter and attenuation correction method.
| Metric | Uncorrected SPECT | Corrected SPECT |
| Sensitivity | 69.6% | 79.5% |
| Specificity | 91.4% | 95.7% |
| Accuracy | 73.0% | 82.0% |
Data from a study evaluating a combination of linearization and scatter-attenuation correction.[10]
Experimental Protocols
Protocol 1: Triple-Energy Window (TEW) Scatter Correction
This protocol describes the methodology for applying TEW scatter correction to 99mTc projection data.
-
Energy Window Setup: Acquire data using three separate energy windows:
-
Main Photopeak Window: Centered at 140 keV with a 20% width (126-154 keV).
-
Lower Scatter Window: A narrow window (e.g., 3-5 keV wide) positioned just below the main window.
-
Upper Scatter Window: A narrow window of the same width positioned just above the main window.
-
-
Image Acquisition: Perform the SPECT acquisition, collecting counts simultaneously in all three energy windows for each projection angle.
-
Scatter Estimation: For each pixel in the projection images, estimate the scatter count (S) using the counts from the lower (L) and upper (U) scatter windows. A common formula is:
-
S = (L/w_L + U/w_U) * (w_P / 2)
-
Where w_L, w_U, and w_P are the widths of the lower, upper, and main photopeak windows, respectively.
-
-
Correction: Subtract the estimated scatter image (S) from the main photopeak projection image on a pixel-by-pixel basis to obtain the scatter-corrected projections.[6]
-
Reconstruction: Use the corrected projection data for tomographic reconstruction.
Protocol 2: CT-Based Attenuation Correction
This protocol outlines the steps for performing non-uniform attenuation correction using a co-registered CT scan.
-
Patient Scanning: Acquire both the SPECT emission scan and a low-dose CT scan in the same imaging session without moving the patient to ensure accurate co-registration.[8]
-
CT Image Conversion: Convert the CT image, which is in Hounsfield Units (HU), into a linear attenuation coefficient (μ) map for the 140 keV energy of 99mTc. This is typically done using a software-based bilinear scaling or region-based conversion function.
-
Image Registration: Verify the spatial alignment of the generated attenuation map with the SPECT emission data. If scans were not perfectly simultaneous, perform rigid or non-rigid software registration to align the datasets. Misalignment is a critical source of artifacts.[11][13]
-
Iterative Reconstruction: Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), that incorporates the attenuation map.[1][9] The algorithm will use the μ-values from the map to correct for photon attenuation along each line of response during the reconstruction process.
-
Quantitative Analysis: The resulting reconstructed image will be corrected for patient-specific, non-uniform attenuation, allowing for more accurate quantitative analysis.
Visualizations
Caption: Workflow for corrected this compound SPECT imaging.
Caption: Logic of Triple-Energy Window (TEW) scatter correction.
Caption: Troubleshooting flowchart for an unexpected perfusion defect.
References
- 1. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 2. Comparison of methods of attenuation and scatter correction in brain perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 4. Attenuation Correction and Scatter Correction of Myocardial Perfusion SPECT Images | Clinical Gate [clinicalgate.com]
- 5. What are the disadvantages of SPECT? - Liv Hospital [int.livhospital.com]
- 6. Scatter and attenuation correction in technetium-99m brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of quantitative accuracy among different scatter corrections for quantitative bone SPECT/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Brain perfusion SPECT study with 99mTc-bicisate: clinical pitfalls and improved diagnostic accuracy with a combination of linearization and scatter-attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Brain SPECT artifact in multidetector SPECT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for attenuation and scatter correction of brain SPECT based on computed tomography images - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bicisate (ECD) SPECT Imaging
Welcome to the Technical Support Center for Bicisate (ECD) SPECT Imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to patient motion during SPECT acquisitions and ensuring the highest quality data for your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ECD) and what is it used for in our research context?
A1: this compound, also known as ethyl cysteinate dimer (ECD), is a radiopharmaceutical labeled with Technetium-99m (99mTc). It is used as a tracer in Single Photon Emission Computed Tomography (SPECT) to assess regional cerebral blood flow (rCBF). For researchers and drug development professionals, 99mTc-ECD SPECT is a powerful tool for evaluating the effects of novel therapeutics on brain perfusion, studying neurodegenerative diseases, and understanding the physiological changes associated with various neurological conditions.
Q2: How does patient motion affect the quality of this compound SPECT images?
Q3: What are the most common types of patient motion encountered during a this compound SPECT scan?
A3: Patient motion can be broadly categorized as follows:
-
Abrupt or Sudden Motion: Quick movements of the head, often due to coughing, sneezing, or repositioning for comfort. These can cause significant streaking artifacts.[6]
-
Gradual or Slow Drift: A slow, continuous movement of the head over the course of the scan. This often results in a general blurring of the images.
-
Periodic Motion: Rhythmic movements, such as those associated with breathing, which can also introduce subtle artifacts.
Q4: Are there any preventative measures we can take to minimize patient motion?
A4: Yes, preventing motion is the most effective strategy.[1][5] Key preventative measures include:
-
Patient Comfort: Ensure the patient is in a comfortable and stable position before the scan begins. The use of headrests and other positioning aids can be beneficial.[7]
-
Clear Communication: Thoroughly explain the importance of remaining still to the patient before and during the acquisition.
-
Environmental Factors: Maintain a calm and reassuring environment to reduce patient anxiety, which can contribute to restlessness.
-
Scan Duration: Optimize imaging protocols to keep the acquisition time as short as reasonably achievable without compromising image quality.
Troubleshooting Guide
Problem 1: My reconstructed this compound SPECT images appear blurry and lack clear definition of cortical structures.
-
Possible Cause: This is a classic sign of gradual patient motion or drift during the acquisition. The continuous, slow movement averages out the signal over a larger area, leading to a loss of spatial resolution.
-
Troubleshooting Steps:
-
Review Raw Projection Data: Examine the raw sinogram or projection data in a cinematic loop. This will often reveal any subtle or gradual movements that are not obvious in the static reconstructed images.
-
Motion Correction Software: If your imaging system is equipped with motion correction software, reprocess the data with this feature enabled. These algorithms can often compensate for minor to moderate motion.
-
Refine Patient Positioning Protocol: For future scans, re-evaluate your patient positioning and immobilization techniques. Consider using additional padding or restraints to improve patient stability.
-
Problem 2: I am observing "streaks" or "ghosting" artifacts in my reconstructed images.
-
Possible Cause: These artifacts are typically the result of abrupt, jerky movements during the scan.[4] The sudden change in the patient's position causes inconsistencies in the projection data, which manifest as linear artifacts in the reconstructed images.
-
Troubleshooting Steps:
-
Identify Corrupted Projections: Review the raw projection data to pinpoint the exact time of the motion. Some software may allow you to exclude the corrupted projections from the reconstruction, although this can introduce other types of artifacts if too much data is removed.
-
Utilize Motion Detection Algorithms: Some advanced SPECT systems have algorithms that can automatically detect and flag projections with significant motion.[8][9]
-
Consider Re-acquisition: If the motion is severe and the data is critical for your study, the most reliable solution may be to repeat the scan.
-
Problem 3: The quantitative analysis of my this compound SPECT data shows high variability between subjects, even within the same experimental group.
-
Possible Cause: Uncorrected patient motion can lead to significant variability in the quantification of regional cerebral blood flow.[4] Motion can artificially increase or decrease the apparent tracer uptake in different brain regions, leading to a wider spread of data points and potentially masking true experimental effects.
-
Troubleshooting Steps:
-
Implement a Standardized Motion QC Protocol: Before performing quantitative analysis, all scans should undergo a quality control check for motion. This could involve a visual inspection of the raw data and/or the use of a quantitative motion index if available.
-
Apply Motion Correction Consistently: If motion correction is used, it should be applied consistently to all datasets in the study to avoid introducing a systematic bias.
-
Quantitative Data on Motion Impact
The following table summarizes the potential impact of patient motion on quantitative SPECT measurements, as derived from simulation studies.
| Motion Type | Magnitude of Motion | Potential Impact on Striatal Binding Measurement | Reference |
| Simulated Movement | Variable | -44% to +2% | [4] |
| Simulated Neurodegeneration | Most movement profiles | Increase in putamen-to-caudate ratios | [4] |
| Transaxial Rotation | Not specified | Up to 41% left/right asymmetry | [4] |
Experimental Protocols
Protocol for Assessing the Impact of Patient Motion on this compound Image Quality
This protocol outlines a phantom-based experiment to systematically evaluate the effects of different types of motion on this compound SPECT image quality.
1. Phantom Preparation:
-
Utilize a 3D Hoffman brain phantom, which is designed to simulate the distribution of gray and white matter in the human brain.
-
Fill the phantom with a solution of 99mTc with a concentration that mimics the expected brain uptake in a clinical or preclinical setting.
2. Motion Simulation:
-
Mount the phantom on a motion-controlled platform that can be programmed to simulate various types of movement (e.g., abrupt shifts, slow drifts, and periodic oscillations).
-
Define a series of motion profiles to be tested, varying the amplitude, direction, and timing of the motion.
3. Image Acquisition:
-
Acquire a baseline, motion-free SPECT scan of the phantom.
-
For each defined motion profile, acquire a separate SPECT scan while the motion platform is active.
-
Ensure all acquisition parameters (e.g., matrix size, zoom, acquisition time per projection, and energy window) are kept constant across all scans.
4. Image Reconstruction:
-
Reconstruct all acquired datasets (both motion-free and motion-corrupted) using a standardized reconstruction algorithm (e.g., Filtered Back-Projection or an iterative method like OSEM).
-
Apply the same corrections for attenuation and scatter to all reconstructions.
5. Data Analysis:
-
Visual Assessment: Have a panel of experienced observers visually score the reconstructed images for the presence and severity of artifacts.
-
Quantitative Analysis:
-
Define regions of interest (ROIs) over specific structures in the phantom (e.g., simulated cortical gray matter, basal ganglia).
-
For each scan, calculate key image quality metrics within these ROIs, such as:
-
Contrast-to-noise ratio (CNR)
-
Uniformity
-
Signal-to-noise ratio (SNR)
-
-
Compare the metrics from the motion-corrupted scans to the motion-free baseline to quantify the impact of each motion profile.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing motion artifacts.
Caption: The causal pathway from patient motion to potential misinterpretation.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Influence of movement on FP-CIT SPECT quantification: a Monte Carlo based simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of patient motion on myocardial perfusion SPECT diagnostic integrity: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Motion detection in triple scan SPECT imaging | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 9. banglajol.info [banglajol.info]
Troubleshooting poor radiolabeling of Bicisate with 99mTc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor radiolabeling of Bicisate with Technetium-99m (99mTc).
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity (RCP) for a successful 99mTc-Bicisate labeling?
A successful 99mTc-Bicisate preparation should have a radiochemical purity of greater than 90%.[1]
Q2: What are the common radiochemical impurities in a 99mTc-Bicisate preparation?
The primary radiochemical impurities are free 99mTc-pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc (99mTcO2).[2] These impurities can compromise the quality of diagnostic images.
Q3: How long is the prepared 99mTc-Bicisate injection stable?
The prepared 99mTc-Bicisate injection should be used within 6 hours of preparation.[3]
Q4: What are the recommended storage conditions for the this compound kit vials?
Prior to reconstitution, both Vial A (lyophilized this compound) and Vial B (buffer solution) should be stored at 15-25°C. Vial A should be protected from light.[3]
Q5: Can the prepared 99mTc-Bicisate be diluted?
No, the dilution of the prepared 99mTc-Bicisate is not recommended.[4]
Troubleshooting Poor Radiolabeling
Poor radiolabeling of this compound with 99mTc, resulting in a radiochemical purity (RCP) below 90%, can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow for Poor 99mTc-Bicisate Labeling
References
Minimizing radiation dose in Bicisate imaging protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bicisate (Technetium-99m this compound, 99mTc-ECD) imaging. The focus is on minimizing radiation dose while maintaining diagnostic image quality.
Frequently Asked Questions (FAQs)
Q1: What is the principle of minimizing radiation dose in this compound imaging?
A1: The guiding principle for radiation safety in medical imaging is "As Low As Reasonably Achievable" (ALARA).[1][2][3] This means using the lowest possible radiation dose to obtain images of sufficient diagnostic quality. For this compound imaging, this involves optimizing the administered activity of the 99mTc-Bicisate radiopharmaceutical and the SPECT acquisition parameters.
Q2: What are the typical administered doses of 99mTc-Bicisate for adults and pediatric patients?
A2: For adults, the recommended dose of 99mTc-Bicisate typically ranges from 555 to 1110 MBq (15 to 30 mCi).[4][5] For pediatric patients, the dose is adjusted based on body weight, commonly 7.4 to 11.1 MBq/kg (0.2 to 0.3 mCi/kg), with a minimum recommended dose of 111 to 185 MBq (3 to 5 mCi).[4]
Q3: How can the administered dose of 99mTc-Bicisate be reduced?
A3: Reducing the administered activity is a direct way to lower the radiation dose. However, this can lead to increased image noise and potentially compromise diagnostic quality. To compensate for a lower dose, imaging protocols can be optimized by adjusting acquisition and reconstruction parameters.[6] For instance, using advanced iterative reconstruction techniques can help maintain image quality even with lower count statistics from a reduced dose.[7]
Q4: What is a split-dose technique and can it help in reducing the overall radiation dose?
A4: A split-dose technique involves two separate injections of the radiopharmaceutical.[8] While this technique is often used for activation studies to compare baseline and stimulated brain perfusion, it doesn't inherently reduce the total radiation dose compared to two separate full-dose studies. However, careful planning and justification for each injection are crucial to ensure the total administered activity is as low as reasonably achievable.
Q5: What are the key acquisition parameters to consider for dose optimization in this compound SPECT?
A5: Several acquisition parameters can be optimized:
-
Collimator: Using a high-resolution or ultra-high-resolution collimator is recommended for brain SPECT to improve image quality, which can be crucial when trying to reduce the administered dose.[4]
-
Acquisition time per projection: Increasing the acquisition time per projection can compensate for lower count rates from a reduced dose, but this may increase the likelihood of patient motion artifacts.[9]
-
Number of projections: The impact of the number of projections on image quality and dose is complex. While more projections can improve sampling, it also increases the total acquisition time.[10][11]
-
Energy window: A standard 20% energy window centered at 140 keV is typically used for 99mTc.
Q6: How do reconstruction parameters affect image quality and the potential for dose reduction?
A6: Reconstruction parameters play a significant role in the final image quality. Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally preferred over Filtered Back-Projection (FBP) as they can produce images with better signal-to-noise ratios, especially in low-count situations.[7][12] Optimizing the number of iterations and subsets, and applying appropriate post-filtering can significantly impact image noise and lesion detectability, thereby allowing for a reduction in the administered dose.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High patient radiation dose reported. | Administered activity is at the high end of the recommended range without clinical justification. | Review and adhere to established guidelines for administered activity, adjusting for patient weight, especially in pediatric cases. Implement weight-based dosing protocols.[4] |
| Suboptimal acquisition parameters necessitating higher administered dose for adequate image quality. | Optimize SPECT acquisition parameters. Use high-resolution collimators and consider adjusting acquisition time per projection. Review and standardize protocols across the institution.[4] | |
| Poor image quality (high noise) with a reduced dose protocol. | Insufficient acquisition time to compensate for the lower count statistics. | Increase the acquisition time per projection. However, be mindful of the potential for patient motion artifacts with longer scan times.[9] |
| Suboptimal reconstruction parameters. | Utilize iterative reconstruction (e.g., OSEM) instead of FBP. Experiment with the number of iterations and subsets, and apply appropriate post-reconstruction filtering to reduce noise while preserving image detail.[7][12][13][14] | |
| Image artifacts are present. | Patient motion during the scan. | Ensure the patient is comfortable and well-instructed to remain still. Use head restraints if necessary. Segmenting the acquisition into multiple shorter frames can allow for the correction or exclusion of motion-affected data.[4][15] |
| Center of rotation (COR) errors. | Perform regular quality control checks of the SPECT system, including COR calibration, to prevent blurring and distortion artifacts.[15] | |
| Attenuation artifacts. | Use attenuation correction techniques, which are often available on modern SPECT/CT systems.[15] | |
| Contamination (e.g., from urine). | Ensure the patient voids before the scan. Carefully check for any external contamination on the patient or their clothing that could create artifacts.[16] |
Quantitative Data Summary
The following table summarizes typical administered activities for 99mTc-Bicisate SPECT studies. It is important to note that the effective dose can vary based on patient-specific factors and the exact imaging protocol used.
| Patient Population | Administered Activity (MBq) | Administered Activity (mCi) | Reference |
| Adult | 555 - 1110 | 15 - 30 | [4][5] |
| Pediatric | 7.4 - 11.1 per kg | 0.2 - 0.3 per kg | [4] |
| (Minimum: 111 - 185) | (Minimum: 3 - 5) | [4] |
Experimental Protocols
Standard Adult this compound SPECT Protocol
-
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Instruct the patient to avoid caffeine, alcohol, and other substances that may affect cerebral blood flow before the study.
-
The patient should be in a quiet, dimly lit room to minimize sensory stimulation during and after the injection.[17]
-
-
Radiopharmaceutical Administration:
-
Uptake Phase:
-
Image Acquisition:
-
Position the patient supine with their head comfortably secured to minimize motion.
-
Use a SPECT system equipped with a high-resolution or ultra-high-resolution collimator.[4]
-
Set a 20% energy window centered at 140 keV.
-
Acquire images using a 128x128 matrix or larger.
-
Use 3-degree angular sampling.
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM) with appropriate attenuation and scatter correction.
-
Low-Dose Pediatric this compound SPECT Protocol (Example)
-
Patient Preparation:
-
Similar to adults, ensure the child is well-hydrated and in a calm environment.
-
Consider the use of immobilization devices to prevent motion.[3]
-
-
Radiopharmaceutical Administration:
-
Uptake Phase:
-
A 45-minute delay is recommended.
-
-
Image Acquisition:
-
Utilize a SPECT system with high-resolution collimators.
-
Optimize acquisition time per projection to acquire sufficient counts. This may require a longer total scan time compared to a standard adult protocol.
-
-
Image Reconstruction:
-
Employ iterative reconstruction with a higher number of iterations/subsets if necessary to compensate for lower count statistics.
-
Apply appropriate noise reduction filters.
-
Visualizations
References
- 1. Pediatric CT: Strategies to Lower Radiation Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. greenkid.idv.tw [greenkid.idv.tw]
- 6. Optimizing radiation dose and image quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Iterative Reconstruction Algorithms on Image Quality and Radiation Dose in Computed Tomography Scan of Patients with Malignant Pancreatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 99mTc-bicisate in activation studies by split-dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of imaging parameters for SPECT scans of [99mTc]TRODAT-1 using Taguchi analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Impact of reconstruction method on quantitative parameters of 99mTc-TRODAT-1 SPECT [irjnm.tums.ac.ir]
- 13. The impact of different reconstruction parameters on quantitative 99mTc-DPD SPECT/CT values in the assessment of cardiac transthyretin amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
- 15. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 16. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tech.snmjournals.org [tech.snmjournals.org]
Validation & Comparative
A Comparative Guide to Bicisate (ECD) and HMPAO for Cerebral Blood Flow Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) cerebral blood flow (CBF) imaging: Technetium-99m Bicisate (also known as Ethyl Cysteinate Dimer, ECD, or Neurolite®) and Technetium-99m Hexamethylpropyleneamine Oxime (HMPAO or Ceretec®). Understanding the distinct properties and performance characteristics of these agents is critical for selecting the appropriate tracer and designing robust research and clinical studies.
Mechanism of Action: A Tale of Two Trapping Methods
Both 99mTc-Bicisate and 99mTc-HMPAO are lipophilic complexes that readily cross the blood-brain barrier. Their utility in CBF imaging stems from their ability to be "trapped" within brain tissue, allowing for static imaging of regional distribution that reflects blood flow at the time of injection. However, their retention mechanisms are fundamentally different.
99mTc-Bicisate (ECD): Retention of this compound is an active, metabolism-dependent process. In viable brain cells, the lipophilic this compound molecule is rapidly hydrolyzed by intracellular esterases into a polar, hydrophilic diacid complex.[1] This charged metabolite cannot diffuse back across the cell membrane or the blood-brain barrier, effectively trapping it inside the neuron.[2] This enzymatic conversion means that this compound uptake is not only proportional to blood flow but is also a marker of metabolically active, viable brain tissue.[1]
99mTc-HMPAO: In contrast, HMPAO's retention is a more passive process. The lipophilic form of HMPAO that crosses the blood-brain barrier is unstable and converts to a hydrophilic form. Additionally, it is thought to react with intracellular glutathione, which also traps it within the cells.[3] This mechanism is not directly dependent on cellular metabolism in the same way as this compound.[1] Consequently, HMPAO distribution is considered a more direct correlate of cerebral perfusion, even in areas of metabolic compromise.[1]
The differing retention pathways of this compound and HMPAO are visualized in the diagram below.
Quantitative Performance: A Head-to-Head Comparison
Experimental data reveals key differences in the pharmacokinetics and imaging characteristics of this compound and HMPAO. This compound generally offers superior image quality due to its more favorable kinetics.
| Performance Metric | 99mTc-Bicisate (ECD) | 99mTc-HMPAO | Reference |
| First-Pass Extraction | Moderate (60-70%) | High (~80%) | [2] |
| Peak Brain Uptake | 6-7% of injected dose at 1-2 min | ~3.5-7.0% of injected dose | [2] |
| Brain Washout | Very slow (~6% per hour) | Minimal washout initially (<5% in 20 min) | [2] |
| Blood Clearance | Rapid | Slower than this compound | |
| Primary Excretion Route | Renal (Urinary) | Hepatobiliary | [2] |
| Brain-to-Background Ratio | High and improves over time (17:1 at 5 hours) | Lower (2:1 at 5 hours) | |
| Cortical/Extracerebral Ratio | Higher (Median: 5.0) | Lower (Median: 3.6) | |
| In-Vitro Stability | High (stable for 4-6 hours) | Low (unstabilized form must be used <30 min) |
Experimental Protocols
Accurate and reproducible CBF measurement requires strict adherence to standardized protocols. While specific parameters may vary based on the equipment and clinical question, the following outlines a typical comparative experimental workflow.
References
Comparison of Bicisate SPECT and PET perfusion imaging
A Comprehensive Comparison of Bicisate SPECT and PET Perfusion Imaging in Neurological Research
For researchers and professionals in drug development, the accurate assessment of cerebral perfusion is critical for understanding disease mechanisms and evaluating therapeutic efficacy. Two prominent nuclear medicine techniques for this purpose are Single Photon Emission Computed Tomography (SPECT) using the radiotracer Technetium-99m this compound (also known as 99mTc-ECD) and Positron Emission Tomography (PET) with various perfusion radiotracers. This guide provides an objective comparison of these modalities, supported by experimental data, detailed methodologies, and visual representations of key processes.
Data Presentation: A Quantitative Comparison
The selection of an imaging modality often depends on a balance of factors including diagnostic accuracy, spatial resolution, and availability. Below is a summary of quantitative data comparing this compound SPECT and PET perfusion imaging, primarily in the context of diagnosing neurodegenerative dementias and evaluating cerebrovascular disease.
| Feature | This compound SPECT | PET Perfusion Imaging |
| Spatial Resolution | 8-12 mm | 4-6 mm[1] |
| Diagnostic Sensitivity | ||
| Alzheimer's Disease | 65-85%[2] | 75-99% (FDG-PET)[2] |
| Ischemic Stroke | 86% for localization[3] | High, but varies with tracer and methodology |
| Diagnostic Specificity | ||
| Alzheimer's Disease | 72-87% (for other neurodegenerative dementias)[2] | 71-93% (FDG-PET)[2] |
| Ischemic Stroke | 98% for localization[3] | High, but varies with tracer and methodology |
| Quantitative Capability | Semi-quantitative (relative blood flow)[4] | Fully quantitative (absolute blood flow with tracers like ¹⁵O-water)[1] |
| Tracer Half-life | ~6 hours (Technetium-99m)[5] | Varies: 2 min (¹⁵O), 110 min (¹⁸F)[1] |
| Availability & Cost | More widely available, lower cost | Less available, higher cost, may require on-site cyclotron for some tracers[1] |
Principles and Mechanisms
This compound SPECT Imaging
Technetium-99m this compound (99mTc-ECD) is a lipophilic radiopharmaceutical that, upon intravenous injection, readily crosses the blood-brain barrier.[4] Once inside brain cells, it is rapidly metabolized by intracellular esterases into a polar, hydrophilic compound. This metabolic trapping mechanism prevents its diffusion back out of the cells, allowing for the acquisition of SPECT images that reflect regional cerebral blood flow (rCBF) at the time of injection.[4]
PET Perfusion Imaging
PET perfusion imaging can be performed with several radiotracers. The gold standard for quantitative cerebral blood flow measurement is often considered to be Oxygen-15 labeled water ([¹⁵O]-water).[1][6] [¹⁵O]-water is a freely diffusible tracer, and dynamic PET scanning can measure its delivery and clearance from brain tissue, allowing for the calculation of absolute rCBF.[7] Another commonly used PET tracer for neurological applications is Fluorine-18 fluorodeoxyglucose ([¹⁸F]FDG), which measures cerebral glucose metabolism. In most physiological and pathological conditions, cerebral blood flow and glucose metabolism are closely coupled, making FDG-PET an indirect but powerful tool for assessing brain function related to perfusion.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results in clinical research.
This compound SPECT Experimental Protocol
This protocol is based on guidelines from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine (SNM).[3][8][9]
Patient Preparation:
-
Patients should avoid caffeine, alcohol, and other substances known to affect cerebral blood flow for at least 24 hours prior to the scan.[8]
-
An intravenous line should be placed at least 10 minutes before radiotracer injection to allow the patient to acclimate.[8]
-
The injection should take place in a quiet, dimly lit room with the patient's eyes open to ensure a consistent resting state. The patient should not speak or read during and for at least 5 minutes after the injection.[8]
Radiopharmaceutical Administration:
-
The recommended adult dose of 99mTc-Bicisate is 555–1,110 MBq (15–30 mCi).[8]
-
The radiochemical purity of the tracer should be confirmed to be >90% before injection.[3]
-
The tracer should be injected intravenously.
Image Acquisition:
-
Image acquisition should begin approximately 30-60 minutes after the injection.[4]
-
A multi-headed SPECT gamma camera with a low-energy, high-resolution collimator is used.[10]
-
Data is acquired over 360 degrees with a typical acquisition time of 20-30 minutes.[3]
PET Perfusion ([¹⁵O]-water) Experimental Protocol
This protocol is based on common practices for quantitative cerebral blood flow studies.
Patient Preparation:
-
No specific dietary restrictions are typically required for a [¹⁵O]-water PET scan.
-
An intravenous line for tracer injection and, for the gold-standard method, an arterial line for blood sampling are placed.[6]
-
The patient is positioned in the PET scanner with their head immobilized to minimize motion.
Radiopharmaceutical Administration:
-
[¹⁵O]-water is produced in a cyclotron and administered as a bolus injection.[1] The typical injected dose is around 555-1110 MBq (15-30 mCi).
-
Due to the short half-life of ¹⁵O (approximately 2 minutes), the synthesis and administration must be performed in rapid succession.[6]
Image Acquisition:
-
Dynamic PET scanning begins simultaneously with the bolus injection.[6]
-
Data is acquired for a period of 5-10 minutes.[6]
-
Arterial blood is continuously sampled during the scan to measure the arterial input function, which is the concentration of the radiotracer in the arterial blood over time.[6]
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the key steps and principles of this compound SPECT and PET perfusion imaging.
Conclusion
Both this compound SPECT and PET perfusion imaging are valuable tools for assessing cerebral blood flow in research and drug development. This compound SPECT is a widely available and cost-effective method that provides robust semi-quantitative information on regional cerebral perfusion. Its longer-lived isotope allows for more flexibility in the timing of imaging after injection.
PET perfusion imaging, particularly with [¹⁵O]-water, offers the significant advantage of providing absolute quantification of cerebral blood flow. This quantitative capability is invaluable for studies requiring precise measurements of perfusion changes. However, the use of short-lived isotopes for quantitative PET often necessitates an on-site cyclotron and involves more complex procedures, including arterial line placement.
The choice between this compound SPECT and PET perfusion imaging will ultimately depend on the specific research question, the required level of quantification, and the available resources. For longitudinal studies in large cohorts where relative changes in perfusion are sufficient, this compound SPECT may be the more practical option. For studies demanding high-precision, quantitative data on cerebral hemodynamics, PET remains the gold standard.
References
- 1. Brain Perfusion Imaging with SPECT and PET | Radiology Key [radiologykey.com]
- 2. A comparison of FDG-PET and blood flow SPECT in the diagnosis of neurodegenerative dementias: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleanord.fr [nucleanord.fr]
- 4. eanm.org [eanm.org]
- 5. A meta-analysis comparing SPECT with PET for the assessment of myocardial viability in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Blood flow in the brain [turkupetcentre.net]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.ausrad.com [apps.ausrad.com]
A Comparative Guide to Bicisate SPECT and Alternative Biomarkers in Alzheimer's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bicisate (Technetium (99mTc) this compound) Single Photon Emission Computed Tomography (SPECT) with other leading diagnostic modalities used in Alzheimer's disease (AD) clinical trials. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid in the selection of appropriate biomarkers for clinical research.
Data Presentation: Comparative Diagnostic Performance
The diagnostic performance of this compound SPECT, while valuable, is often compared to other imaging and fluid biomarkers. The following table summarizes key performance metrics from various studies. It is important to note that direct head-to-head comparisons in the same patient cohort are limited, and performance can vary based on the study population and methodology.
| Modality | Parameter | Value | Patient Population | Citation |
| This compound (99mTc-bicisate) SPECT | Accuracy | 68-74% | Mild AD vs. Normal Controls | [1] |
| Sensitivity | 42.9% | MCI and Dementia | [2] | |
| Specificity | 82.9% | MCI and Dementia | [2] | |
| Correlation with MMSE | Significant (p < 0.05) | Dementia of the Alzheimer Type | [3] | |
| FDG-PET | Accuracy | 68-71% | Mild AD vs. Normal Controls | [1] |
| Sensitivity | 75.8% | MCI and Dementia | [2] | |
| Specificity | 74.3% | MCI and Dementia | [2] | |
| AUC (Dementia vs. No Dementia) | 0.93 | Dementia vs. No Dementia | [2] | |
| Amyloid-PET | Change in Management | ~66% | Mild Cognitive Impairment or Dementia | [4] |
| Diagnostic Confidence | Increased | Mild Cognitive Impairment or Dementia | [5] | |
| CSF Biomarkers (Aβ42, t-tau, p-tau) | Sensitivity (for AD diagnosis) | >80% | Alzheimer's Disease | [2] |
| Specificity (for AD diagnosis) | >80% | Alzheimer's Disease | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of clinical trial results. The following sections outline the typical experimental protocols for each diagnostic modality.
This compound (99mTc-bicisate) SPECT
Objective: To measure regional cerebral blood flow (rCBF) as an indirect marker of neuronal activity.
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli.[6]
-
An intravenous (IV) line is placed 10-15 minutes prior to injection to allow the patient to acclimate.[7]
-
Patients are instructed to keep their eyes open and avoid talking or reading during and immediately after the injection.[7][8]
-
Caffeine, alcohol, and other drugs known to affect cerebral blood flow should be avoided.[7]
Radiopharmaceutical Administration:
-
A dose of 15-30 mCi of 99mTc-bicisate is administered intravenously.[7]
-
The tracer is a lipophilic agent that crosses the blood-brain barrier and is trapped in brain tissue in proportion to blood flow.[6]
Image Acquisition:
-
Imaging is typically performed 45-90 minutes after injection.[7]
-
A SPECT gamma camera with high-resolution collimators is used.[7]
-
The patient's head is positioned in a head holder to minimize movement.
-
Data is acquired in a 128x128 matrix.[7]
Image Analysis:
-
Images are reconstructed to create cross-sectional slices of the brain.
-
Regional tracer uptake is compared to a reference region (e.g., cerebellum) to identify areas of hypoperfusion.
-
In Alzheimer's disease, characteristic patterns of reduced blood flow are observed in the temporoparietal regions.[9]
Fluorodeoxyglucose (FDG)-PET
Objective: To measure regional cerebral glucose metabolism, which is closely coupled with neuronal activity.
Patient Preparation:
-
Patients must fast for at least 4-6 hours prior to the scan to ensure low plasma glucose and insulin levels.
-
Blood glucose levels are checked before tracer injection and should ideally be below 150-200 mg/dL.
-
Patients should rest in a quiet, dimly lit room for 15-30 minutes before and 30-45 minutes after tracer injection to minimize brain activation from external stimuli.[10]
Radiopharmaceutical Administration:
-
A dose of 5-10 mCi of 18F-FDG is administered intravenously.[10]
-
FDG is a glucose analog that is taken up by cells in proportion to their metabolic activity.[11]
Image Acquisition:
-
Imaging begins 30-60 minutes after FDG injection to allow for tracer uptake and clearance from the blood.[10]
-
A PET scanner is used to detect the annihilation photons produced by the positron-emitting 18F.
-
A transmission scan for attenuation correction is typically performed.
Image Analysis:
-
Images are reconstructed to show the distribution of glucose metabolism in the brain.
-
Regions of interest (ROIs) are drawn, or statistical parametric mapping (SPM) is used to compare the patient's scan to a normal database.[12]
-
Alzheimer's disease is characterized by hypometabolism in the posterior cingulate, precuneus, and temporoparietal cortex.[12]
Amyloid-PET
Objective: To visualize and quantify amyloid-β (Aβ) plaques in the brain, a core pathological hallmark of Alzheimer's disease.
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Patients should be well-hydrated.
Radiopharmaceutical Administration:
-
One of several FDA-approved 18F-labeled amyloid tracers is administered intravenously (e.g., florbetapir, florbetaben, flutemetamol).[5]
-
The tracer binds specifically to Aβ plaques.
Image Acquisition:
-
Imaging is performed at a specific time window post-injection, which varies depending on the tracer used (typically 30-90 minutes).
-
A PET scanner is used to acquire images of the brain.
Image Analysis:
-
Images are visually assessed by trained readers to determine if they are "amyloid positive" or "amyloid negative" based on the pattern and extent of tracer uptake in cortical gray matter compared to white matter.[5]
-
Quantitative analysis can also be performed to measure the amyloid burden, often expressed in Centiloids.[5]
Cerebrospinal Fluid (CSF) Biomarkers
Objective: To measure the levels of key proteins associated with Alzheimer's disease pathology in the cerebrospinal fluid.
Patient Preparation:
-
The procedure is typically performed in the morning.
-
No specific dietary restrictions are required, but patients should be well-hydrated.
Sample Collection:
-
A lumbar puncture (spinal tap) is performed to collect 10-20 mL of CSF.
-
Standardized collection and storage procedures are critical to minimize pre-analytical variability.
Biomarker Analysis:
-
The CSF is analyzed for the following core AD biomarkers:
-
Aβ42: A decrease in CSF Aβ42 is thought to reflect its aggregation into amyloid plaques in the brain.[2]
-
Total Tau (t-tau): An increase in CSF t-tau is a marker of neuronal injury.[2]
-
Phosphorylated Tau (p-tau): An increase in CSF p-tau is more specific to the formation of neurofibrillary tangles, another hallmark of AD.[2]
-
-
Analysis is typically performed using immunoassays, such as ELISA or automated platforms.[13]
Mandatory Visualizations
Signaling Pathways and Biological Processes
Caption: Underlying biological processes measured by different imaging modalities.
Experimental Workflows
Caption: Standardized experimental workflows for Alzheimer's disease biomarkers.
Logical Relationships in Alzheimer's Disease Diagnosis
Caption: Relationship between AD pathology and diagnostic biomarkers.
References
- 1. Support vector machine-based classification of neuroimages in Alzheimer’s disease: direct comparison of FDG-PET, rCBF-SPECT and MRI data acquired from the same individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cerebrospinal Fluid Biomarkers in Clinical Trials for Alzheimer's Disease Modifying Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 99mTc-bicisate (neurolite) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. butler.org [butler.org]
- 5. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 7. snmmi.org [snmmi.org]
- 8. auntminnie.com [auntminnie.com]
- 9. Brain Blood Flow: Powerful Insights from SPECT Imaging - Liv Hospital [int.livhospital.com]
- 10. How PET Scans Work | Stanford Health Care [stanfordhealthcare.org]
- 11. Imaging of brain glucose uptake by PET in obesity and cognitive dysfunction: life-course perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. vjneurology.com [vjneurology.com]
Validating Bicisate as a Biomarker for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable, accessible, and accurate biomarkers is paramount in the field of neurodegenerative diseases. Early and precise diagnosis is critical for patient management and the development of effective therapeutic interventions. This guide provides a comprehensive comparison of Bicisate (also known as ethyl cysteinate dimer or ECD), a radiotracer used in Single Photon Emission Computed Tomography (SPECT) for assessing regional cerebral blood flow (rCBF), with other established and emerging biomarkers for neurodegenerative diseases, primarily focusing on Alzheimer's disease.
Performance Comparison of Neurodegenerative Disease Biomarkers
The diagnostic performance of a biomarker is a critical determinant of its clinical utility. The following tables summarize quantitative data on the sensitivity and specificity of this compound SPECT compared to other leading biomarker modalities in the context of Alzheimer's disease diagnosis.
Table 1: this compound (99mTc-ECD) SPECT Performance in Alzheimer's Disease Diagnosis
| Study/Analysis | Comparison Group | Sensitivity | Specificity | Accuracy |
| Multicenter SPECT Trial (Blinded Read)[1] | Normal Volunteers | 82.2% | 92.3% | - |
| Prospective MCI Study (3-year follow-up)[2] | Stable MCI | 82% | 90% | 89% |
| Systematic Review (vs. other dementias)[3] | Neurodegenerative Dementias | 65-85% | 72-87% | - |
Table 2: Comparative Performance of this compound SPECT vs. Other Biomarkers for Alzheimer's Disease
| Biomarker Modality | Comparison | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound SPECT | Head-to-head vs. FDG-PET[4] | 43% | 83% | 0.61 |
| FDG-PET | Head-to-head vs. This compound SPECT[4] | 76% | 74% | 0.71 |
| CSF Aβ42/t-tau Ratio | vs. Amyloid PET[5][6] | 97% | 83% | 0.93-0.94 |
| Amyloid PET | vs. CSF Aβ42/t-tau Ratio[5][6] | - | - | 0.92-0.93 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biomarker data across different research studies and clinical trials.
This compound (99mTc-ECD) SPECT Imaging Protocol
This protocol outlines the key steps for performing a brain perfusion SPECT scan using Technetium-99m this compound.
-
Patient Preparation:
-
Patients should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake.[7]
-
An intravenous line should be placed at least 10 minutes prior to injection.[7]
-
Patients should be instructed to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow (CBF).[7]
-
The patient should not speak or read during and immediately after the injection.[7]
-
-
Radiopharmaceutical Administration:
-
A dose of 15-30 mCi (555-1110 MBq) of 99mTc-Bicisate is administered intravenously.[7]
-
-
Uptake Period:
-
A delay of approximately 45 minutes between injection and imaging is recommended for optimal image quality.[7]
-
-
Image Acquisition:
-
A multi-head SPECT gamma camera with high-resolution collimators is used.
-
The patient is positioned supine with the head secured to minimize movement.
-
Data is acquired using a 128x128 matrix.[7]
-
-
Image Processing and Analysis:
Cerebrospinal Fluid (CSF) Biomarker Analysis (Aβ42/tau Ratio)
This protocol describes the standardized procedure for CSF collection and analysis for Alzheimer's disease biomarkers.
-
CSF Collection:
-
Sample Handling and Storage:
-
ELISA Protocol for Aβ42 and Tau:
-
Commercial ELISA kits are commonly used for the quantification of Aβ42 and total tau or phosphorylated tau.
-
The assay is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Addition of standards and CSF samples to antibody-coated microplates.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric reaction.
-
Measurement of the optical density using a microplate reader.
-
-
The ratio of Aβ42 to total tau or phosphorylated tau is then calculated.
-
Amyloid PET Imaging Protocol (with Florbetapir F18)
This protocol outlines the procedure for performing an amyloid PET scan to detect amyloid-beta plaques in the brain.
-
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
-
Radiopharmaceutical Administration:
-
Uptake Period:
-
Image Acquisition:
-
Image Interpretation:
-
Images are visually assessed for the presence or absence of amyloid plaques.[13][17]
-
A positive scan shows increased tracer uptake in the cortical gray matter, leading to a loss of contrast between gray and white matter.[16] A negative scan shows more uptake in the white matter than the gray matter.[16]
-
Quantitative analysis using Standardized Uptake Value Ratios (SUVR) with the cerebellum as a reference region can also be performed.[14][17]
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms of these biomarkers is crucial for their validation and interpretation.
This compound (ECD) Uptake and Retention
This compound is a lipophilic compound that readily crosses the blood-brain barrier. In the brain, it is hydrolyzed by intracellular esterases into a polar, negatively charged metabolite that is trapped within the brain cells. The rate of this conversion and trapping is proportional to regional cerebral blood flow. Therefore, the SPECT signal from 99mTc-Bicisate reflects the metabolic activity and integrity of neurons and astrocytes.[18][19][20]
Amyloid-Beta (Aβ) Cascade in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta peptides, derived from the cleavage of the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease. Imbalances in Aβ production and clearance lead to the formation of oligomers and plaques, which are neurotoxic.
Tau Hyperphosphorylation in Alzheimer's Disease
In healthy neurons, tau protein stabilizes microtubules, which are essential for axonal transport. In Alzheimer's disease, tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs). This disruption of the cytoskeleton leads to impaired neuronal function and cell death.
Conclusion
This compound SPECT imaging serves as a valuable and widely accessible tool for assessing regional cerebral blood flow, providing an indirect measure of neuronal function that is compromised in neurodegenerative diseases. While it demonstrates good diagnostic performance, particularly in distinguishing Alzheimer's disease from normal aging, its sensitivity and specificity can be variable when differentiating between different types of dementia.
In comparison, molecular imaging with PET tracers for amyloid and tau, and CSF analysis of Aβ42 and tau, offer more direct and potentially more accurate detection of the core pathologies of Alzheimer's disease. The choice of biomarker will ultimately depend on a variety of factors including clinical presentation, availability, cost, and the specific research or clinical question being addressed. As our understanding of the complex pathophysiology of neurodegenerative diseases evolves, a multi-biomarker approach, integrating imaging and fluid-based measures, will likely become the standard for accurate and early diagnosis.
References
- 1. 99mTc-bicisate (neurolite) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain perfusion SPECT with an automated quantitative tool can identify prodromal Alzheimer's disease among patients with mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of FDG-PET and blood flow SPECT in the diagnosis of neurodegenerative dementias: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of brain perfusion with 99mTc-bicisate and single SPECT scan: comparison with microsphere measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative brain SPECT in Alzheimer's disease and normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Standard Operating Procedures for the Analysis of Cerebrospinal Fluid Aβ42 and the Ratios of Aβ Isoforms Using Low Protein Binding Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. r2d2.kumc.edu [r2d2.kumc.edu]
- 15. snmmi.org [snmmi.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Energy Dynamics in the Brain: Contributions of Astrocytes to Metabolism and pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain metabolic state dictates the polarity of astrocyte control over the cerebrovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of Bicisate and 133Xe SPECT
A Head-to-Head Comparison of Bicisate and ¹³³Xe SPECT in Cerebral Blood Flow Imaging
This guide provides a comprehensive comparison of two prominent radiotracers used in Single Photon Emission Computed Tomography (SPECT) for the assessment of regional cerebral blood flow (rCBF): Technetium-99m this compound (also known as Ethyl Cysteinate Dimer or ECD) and Xenon-133 (¹³³Xe). This objective analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on experimental data.
Mechanism of Action and Tracer Kinetics
Technetium-99m this compound (⁹⁹ᵐTc-ECD) is a lipophilic agent that readily crosses the blood-brain barrier.[1][2] Once inside the brain cells, it is rapidly metabolized by intracellular esterases into a polar, hydrophilic complex.[3][4] This charged metabolite is then trapped within the cells, allowing for SPECT imaging. The retention of this compound is dependent on both cerebral blood flow and metabolic activity.[3]
Xenon-133 (¹³³Xe) is an inert, diffusible gas that, when inhaled, passes from the lungs into the bloodstream and subsequently diffuses across the blood-brain barrier into the brain tissue.[5][6][7] The distribution of ¹³³Xe in the brain is proportional to the cerebral blood flow.[6][7] Unlike this compound, ¹³³Xe does not undergo metabolic trapping and is cleared from the brain by washout, a process that is also dependent on blood flow.[5] This dynamic nature allows for the calculation of absolute rCBF values.[8][9]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters from comparative studies of this compound and ¹³³Xe SPECT.
| Parameter | This compound (⁹⁹ᵐTc-ECD) SPECT | ¹³³Xe SPECT | Key Findings from Comparative Studies |
| Spatial Resolution | Superior | Inferior | This compound SPECT provides images with better spatial resolution compared to ¹³³Xe SPECT.[10] |
| Correlation with rCBF | Significant correlation with ¹³³Xe-measured rCBF (r = 0.468 to 0.88).[11][12] May underestimate high flow rates.[11][12] | Considered a reference for measuring absolute rCBF (in ml/100g/min).[8][9] | A significant correlation exists between the two methods, though this compound may slightly underestimate flow at the higher end of the normal range.[11][12] |
| Diagnostic Accuracy | High sensitivity (86%) and specificity (98%) for localizing strokes.[13] Sensitivity may be lower in lacunar strokes (58%).[13] | Provides quantitative rCBF values that can define ischemic thresholds.[14] | Both methods are valuable in assessing cerebrovascular diseases.[8][9] |
| Performance in Stroke | Fails to show reflow hyperemia in subacute stroke, showing low uptake in the infarcted area despite reperfusion.[10] This can be useful in identifying the true extent of the infarct.[10] | Can detect "luxury perfusion" (hyperemia) in subacute stroke, indicating reperfusion.[10] | The two tracers show discrepant findings in subacute stroke with reperfusion, with this compound reflecting metabolic status and ¹³³Xe reflecting blood flow.[10] |
| Reproducibility | Fair day-to-day reproducibility.[15] | Good reproducibility, though variability can be around 10%.[2] | Both techniques demonstrate reasonable reproducibility for clinical and research applications. |
Experimental Protocols
This compound (⁹⁹ᵐTc-ECD) SPECT Protocol
-
Patient Preparation: Patients are typically advised to avoid caffeine, alcohol, and other substances that can affect cerebral blood flow.[16][17] An intravenous line is placed in advance to minimize patient stress at the time of injection.[16][18] The patient is instructed to rest in a quiet, dimly lit room and to avoid speaking or reading before, during, and for a short period after the injection.[16][17][18]
-
Radiopharmaceutical Administration: A dose of 15-30 mCi (555-1110 MBq) of ⁹⁹ᵐTc-Bicisate is administered intravenously.[16][17]
-
Uptake Period: There is a waiting period of approximately 30 to 90 minutes between the injection and the start of imaging to allow for tracer uptake and clearance from the blood pool.[18]
-
Image Acquisition: SPECT imaging is performed using a gamma camera equipped with a low-energy, high-resolution collimator.[1][18] Data is acquired in a 128x128 matrix.[16]
-
Data Processing: The acquired data is reconstructed into transverse, sagittal, and coronal slices.[1][18] Attenuation correction is applied, often using a CT-based transmission map.[1][18]
¹³³Xe SPECT Protocol
-
Patient Preparation: Similar to this compound SPECT, patients should be in a resting state.
-
Radiopharmaceutical Administration: The patient inhales a mixture of air and ¹³³Xe gas, typically for about one minute to reach equilibrium.[5][6]
-
Image Acquisition: SPECT data acquisition begins during the inhalation (wash-in phase) and continues for several minutes after the cessation of ¹³³Xe administration (wash-out phase).[5] This dynamic acquisition is crucial for calculating rCBF. A highly sensitive and fast-moving SPECT system is required.[5]
-
Data Processing: The sequence of tomograms from the wash-in and wash-out phases is used to calculate the rCBF, typically using a modified Kanno-Lassen algorithm.[14] The results are often presented as a flow map with rCBF values in ml/100g/min.[9]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of ⁹⁹ᵐTc-Bicisate uptake and retention in the brain.
Caption: Mechanism of ¹³³Xe distribution and clearance in the brain.
Experimental Workflow
Caption: Comparative experimental workflows for this compound and ¹³³Xe SPECT.
References
- 1. apps.ausrad.com [apps.ausrad.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral blood flow tomography with xenon-133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of XENON XE-133? [synapse.patsnap.com]
- 7. openmedscience.com [openmedscience.com]
- 8. Comparative study of regional cerebral blood flow images by SPECT using xenon-133, iodine-123 IMP, and technetium-99m HM-PAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [133Xe-DSPECT (Dynamic Single Photon Emission CT). Results of a new noninvasive method for measuring regional cerebral blood flow (rCBF). Comparison with cranial angiography and transmission CT] [pubmed.ncbi.nlm.nih.gov]
- 10. 99mTc-bicisate reliably images CBF in chronic brain diseases but fails to show reflow hyperemia in subacute stroke: report of a multicenter trial of 105 cases comparing 133Xe and 99mTc-bicisate (ECD, neurolite) measured by SPECT on same day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regional cerebral blood flow imaging: a quantitative comparison of 99mTc-bicisate with 133Xe using single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of technetium-99m-ECD to Xenon-133 SPECT in normal controls and in patients with mild to moderate regional cerebral blood flow abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of single photon emission computed tomography brain imaging with 99mTc-bicisate in the localization and definition of mechanism of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical cerebral blood flow thresholds studied by SPECT using xenon-133 and iodine-123 iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of 99mTc-bicisate in activation studies by split-dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snmmi.org [snmmi.org]
- 17. snmmi.org [snmmi.org]
- 18. apps.ausrad.com [apps.ausrad.com]
A Comparative Guide to the Reproducibility and Reliability of Bicisate SPECT Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bicisate (also known as ECD, or ethyl cysteinate dimer) Single Photon Emission Computed Tomography (SPECT) in measuring cerebral blood flow (CBF), with a focus on its reproducibility and reliability. The information is compiled from various studies to support experimental design and data interpretation in clinical and research settings.
Executive Summary
This compound SPECT is a widely utilized radiopharmaceutical imaging technique for the qualitative and quantitative assessment of regional cerebral blood flow. Its reliability is crucial for applications ranging from the diagnosis and monitoring of neurological disorders to its use as a biomarker in drug development. This guide synthesizes available data on the test-retest reliability of this compound SPECT and compares its performance against other common cerebral perfusion imaging modalities, including 133Xe SPECT, [123I]IMP SPECT, and Positron Emission Tomography (PET). While dedicated test-retest studies with comprehensive quantitative metrics such as intraclass correlation coefficients (ICCs) for this compound SPECT are not extensively available in the literature, this guide presents the best available evidence from split-dose studies and comparative analyses.
Data on Reproducibility and Reliability of this compound SPECT
The reproducibility of this compound SPECT has been assessed using various methodologies, with results indicating fair to good reliability.
Table 1: Summary of Quantitative Data on this compound SPECT Reproducibility and Reliability
| Metric | Study Population | Key Findings | Reference |
| Day-to-Day Reproducibility (Split-Dose) | 12 healthy volunteers | Fair reproducibility; only inferior frontal cortex showed a significant 2% decrease. Average washout of 8.3 ± 1.0%. | [1] |
| Correlation with 133Xe SPECT | 5 healthy volunteers, 5 patients | Significant correlation between this compound standardized values and regional CBF (r = 0.468, p < 0.01). | [2] |
| Concordance with [123I]IMP SPECT | 25 patients with cerebral ischemia | Kappa-concordance index of 0.485. | [3] |
| Correlation with PET CBF | 10 patients with cerebrovascular disease/dementia | Good correlation between SPECT count ratio and CBF ratio, with deviation at high flow rates. | [4] |
| Diagnostic Accuracy vs. PET CBF | 15 patients with chronic cerebral infarction | Sensitivity: 69.6%, Specificity: 91.4%, Accuracy: 73.0%. | [5] |
| Diagnostic Accuracy (Corrected) vs. PET CBF | 15 patients with chronic cerebral infarction | Sensitivity: 79.5%, Specificity: 95.7%, Accuracy: 82.0% (with linearization and scatter-attenuation correction). | [5] |
Comparison with Alternative Cerebral Blood Flow Imaging Techniques
This compound SPECT is often compared to other tracers and modalities for assessing cerebral perfusion. Each has its own set of advantages and limitations.
Table 2: Comparison of this compound SPECT with Other Cerebral Blood Flow Tracers
| Tracer/Modality | Advantages of this compound SPECT | Disadvantages of this compound SPECT | Key Comparative Findings | Reference |
| 133Xe SPECT | Better spatial resolution. | Underestimation of high flow rates. | This compound SPECT provides superior image quality. | [2] |
| [123I]IMP SPECT | Slightly better kappa-concordance index. | - | No significant difference in sensitivity and specificity for detecting cerebral ischemia. | [3] |
| HMPAO SPECT | Favorable pharmacokinetics with less background facial uptake and faster body clearance. | - | Both tracers show rapid brain uptake and minimal washout in the first 20 minutes. | N/A |
| PET (15O-water) | More widely available and less expensive. | Lower spatial resolution and quantification is less absolute. | This compound uptake shows a good correlation with PET-measured CBF, though it may underestimate high-flow regions and show less contrast between high- and low-flow areas. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline a generalized experimental protocol for this compound SPECT, based on established guidelines and practices from the cited literature.
Patient Preparation
-
Pre-injection:
-
Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.
-
An intravenous line should be placed 10-15 minutes prior to radiotracer injection to allow the patient to acclimate.
-
Patients should be instructed to remain awake with their eyes open and to avoid talking or moving during the uptake period.
-
-
Medications: A thorough medication history should be obtained, as certain drugs can influence cerebral blood flow.
Radiopharmaceutical Administration
-
Dose: A standard intravenous injection of Technetium-99m (99mTc) this compound is administered.
-
Uptake Phase: The patient should remain in a resting state for at least 20-30 minutes post-injection to allow for sufficient tracer uptake in the brain.
Image Acquisition
-
Scanner: A multi-head SPECT gamma camera equipped with a low-energy, high-resolution collimator is typically used.
-
Patient Positioning: The patient is positioned supine on the imaging table with their head comfortably immobilized to prevent motion artifacts.
-
Acquisition Parameters:
-
Energy Window: 140 keV ± 10-20%
-
Matrix Size: 128x128
-
Rotation: 360° with 60-120 projections
-
Acquisition Time: 20-30 minutes
-
Image Reconstruction and Analysis
-
Reconstruction: Iterative reconstruction algorithms (e.g., OSEM) are commonly used, with corrections for attenuation and scatter.
-
Image Analysis:
-
Reconstructed images are reoriented into standard anatomical planes (transverse, coronal, sagittal).
-
Regions of Interest (ROIs) are drawn on the images, often with the aid of an anatomical atlas or co-registered MRI, to extract quantitative data from specific brain structures.
-
For semi-quantitative analysis, regional counts are typically normalized to a reference region with stable blood flow, such as the cerebellum or the whole brain.
-
Visualizing Experimental Workflows and Logical Relationships
This compound SPECT Experimental Workflow
Caption: A flowchart illustrating the key steps in a this compound SPECT study.
Factors Influencing this compound SPECT Reproducibility
Caption: A diagram showing patient-related and technical factors that can affect the reproducibility of this compound SPECT measurements.
References
- 1. Use of 99mTc-bicisate in activation studies by split-dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional cerebral blood flow imaging: a quantitative comparison of 99mTc-bicisate with 133Xe using single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of brain SPECT using 99mTc-bicisate (L,L-ECD) and [123I]IMP in cortical and subcortical strokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain perfusion SPECT with 99mTc-bicisate: comparison with PET measurement and linearization based on permeability-surface area product model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain perfusion SPECT study with 99mTc-bicisate: clinical pitfalls and improved diagnostic accuracy with a combination of linearization and scatter-attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting the Path to Recovery: A Comparative Guide to Bicisate SPECT and Alternative Imaging Modalities in Stroke Outcome
For researchers, scientists, and drug development professionals, the ability to accurately predict clinical outcomes in stroke patients is paramount. This guide provides a comprehensive comparison of Bicisate (99mTc-ECD) Single Photon Emission Computed Tomography (SPECT) with other key imaging technologies used in the prognostic evaluation of stroke. By examining the underlying methodologies, presenting comparative data, and visualizing the experimental workflows, this document aims to equip specialists with the critical information needed to select the most appropriate imaging biomarker for their research and clinical trial needs.
Introduction: The Quest for Prognostic Imaging in Stroke
Stroke, a leading cause of long-term disability, presents a significant challenge in predicting patient recovery trajectories. Neuroimaging plays a crucial role not only in the acute diagnosis but also in forecasting the potential for functional recovery. This compound SPECT, a nuclear medicine imaging technique, provides a measure of regional cerebral blood flow (rCBF), offering insights into the metabolic status of brain tissue post-stroke. This guide compares the utility of this compound SPECT against established and emerging imaging modalities, namely Computed Tomography (CT) Perfusion and Magnetic Resonance Imaging (MRI) with Diffusion-Weighted Imaging (DWI) and Perfusion-Weighted Imaging (PWI), in correlating imaging findings with clinical outcomes.
Comparative Analysis of Imaging Modalities
The selection of an imaging modality for stroke outcome prediction is a multifaceted decision, balancing factors such as availability, patient suitability, and the specific information required. While this compound SPECT offers a direct measure of cellular metabolic function, CT and MRI provide detailed anatomical and physiological data.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound SPECT, CT Perfusion, and MRI (DWI/PWI) in the context of stroke outcome prediction. It is important to note that direct head-to-head comparative studies providing comprehensive predictive values for long-term functional outcomes are limited. The data presented is a synthesis of findings from various studies.
Table 1: Correlation of Imaging Parameters with Clinical Outcome Scales
| Imaging Modality | Imaging Parameter | Clinical Outcome Scale | Time Point of Outcome Assessment | Correlation/Predictive Value |
| This compound (99mTc-ECD) SPECT | Net Infarct Volume | NIHSS | 1 Month | Significant correlation; predictor of neurological deficit.[1] |
| Hypoperfusion Volume | NIHSS | 1 Week | Correlated with change in NIHSS. | |
| CBF Defect Volume | Neurological Status & Clinical Outcome | 3 Months | Higher correlation than PWI at day 8.[2][3] | |
| CT Perfusion | Ischemic Core Volume | mRS | 90 Days | Strong prognostic indicator.[4] |
| Penumbra-Core Mismatch | Favorable Outcome (mRS 0-2) | 90 Days | Predictor of good outcome with reperfusion. | |
| Cerebral Blood Volume (CBV) ASPECTS | mRS | 3 Months | Strong prognostic indicator. | |
| MRI (DWI/PWI) | DWI Lesion Volume | NIHSS & Barthel Index | 3 Months | Useful in predicting clinical severity and outcome.[5] |
| PWI-DWI Mismatch Volume | Favorable Outcome (mRS 0-2) | 90 Days | Predictor of good outcome with reperfusion. | |
| PWI (Tmax > 10s) Volume | Hemorrhagic Transformation | - | Predictor of hemorrhagic transformation.[6] |
Table 2: Comparative Performance in Lesion Detection and Prediction
| Feature | This compound (99mTc-ECD) SPECT | CT Perfusion | MRI (DWI/PWI) |
| Sensitivity for Acute Ischemia | High | Moderate to High | Very High (especially DWI) |
| Specificity for Infarct Core | Moderate | High (based on CBV) | High (DWI) |
| Prediction of Infarct Growth | Good (when combined with DWI) | Good (Mismatch analysis) | Good (PWI-DWI mismatch) |
| Temporal Resolution | Low | High | High |
| Spatial Resolution | Moderate | High | High |
| Availability & Accessibility | Moderate | High | Moderate |
| Contraindications | Radiation exposure | Contrast allergy, renal impairment, radiation | Pacemakers, metallic implants, claustrophobia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for each imaging modality when used for stroke outcome prediction.
This compound (99mTc-ECD) SPECT Protocol
-
Patient Preparation:
-
Patients should avoid caffeine and alcohol prior to the scan.[7]
-
An intravenous line is placed at least 10 minutes before tracer injection to allow the patient to stabilize.[7]
-
The patient is placed in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow. The patient should be instructed to keep their eyes open and not to speak during and for at least 5 minutes after the injection.[7]
-
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Imaging is typically performed 30-90 minutes after tracer injection.[7]
-
A dual- or triple-headed SPECT gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Data is acquired over 360 degrees with multiple projections (e.g., 120 projections, 20-30 seconds per projection).
-
-
Image Processing and Analysis:
-
Acquired data are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Attenuation correction is applied.
-
Semi-quantitative analysis is often performed by comparing regional tracer uptake to a reference region (e.g., cerebellum) to generate asymmetry indices or by comparing uptake in the affected region to the contralateral hemisphere.[1]
-
CT Perfusion Protocol
-
Patient Preparation:
-
A baseline non-contrast CT (NCCT) of the head is performed to rule out hemorrhage.
-
An intravenous line is placed for contrast administration.
-
-
Image Acquisition:
-
A bolus of iodinated contrast agent is injected intravenously.
-
Dynamic scanning of a selected brain region is performed for 45-60 seconds to capture the first pass of the contrast agent.
-
-
Image Processing and Analysis:
-
Perfusion maps are generated using deconvolution algorithms to calculate parameters such as Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Mean Transit Time (MTT), and Time to Peak (TTP).
-
The ischemic core is typically identified as a region with severely reduced CBV and CBF, while the penumbra is characterized by prolonged MTT/TTP with relatively preserved CBV.
-
MRI (DWI/PWI) Protocol
-
Patient Preparation:
-
Patients are screened for MRI contraindications.
-
An intravenous line is placed for contrast administration for PWI.
-
-
Image Acquisition:
-
DWI: An echo-planar imaging (EPI) sequence is used to acquire images sensitive to the random motion of water molecules.
-
PWI: A T2*-weighted EPI sequence is used to dynamically image the first pass of a gadolinium-based contrast agent bolus.
-
-
Image Processing and Analysis:
-
DWI: Apparent Diffusion Coefficient (ADC) maps are calculated. A region of restricted diffusion (bright on DWI, dark on ADC) indicates the ischemic core.
-
PWI: Perfusion maps of parameters like CBF, CBV, MTT, and Time to Maximum (Tmax) are generated.
-
The PWI-DWI mismatch is calculated to identify the tissue at risk (penumbra).
-
Visualization of Workflows and Pathways
This compound SPECT Workflow for Stroke Outcome Prediction
Caption: Experimental workflow for this compound SPECT in stroke outcome prediction.
Logical Relationship of Imaging Findings to Clinical Outcome
References
- 1. Significance of 99mTc-ECD SPECT in acute and subacute ischemic stroke: comparison with MR images including diffusion and perfusion weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfusion differences on SPECT and PWI in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prediction of Functional Outcome After Acute Ischemic Stroke: Comparison of the CT-DRAGON Score and a Reduced Features Set [frontiersin.org]
- 4. Prediction of Clinical Outcome in Patients with Large-Vessel Acute Ischemic Stroke: Performance of Machine Learning versus SPAN-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence-based guideline: The role of diffusion and perfusion MRI for the diagnosis of acute ischemic stroke: Report of the Therapeutics and Technology Assessment Subcommittee of the American Academy of Neurology[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Perfusion-Weighted Imaging in Predicting Hemorrhagic Transformation of Acute Ischemic Stroke: A Retrospective Study | MDPI [mdpi.com]
- 7. nucleanord.fr [nucleanord.fr]
- 8. Predicting 6-Month Unfavorable Outcome of Acute Ischemic Stroke Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bicisate SPECT for Monitoring Treatment Response in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring the efficacy of therapeutic interventions in neurological disorders is a critical aspect of clinical research and drug development. Brain perfusion Single Photon Emission Computed Tomography (SPECT) using the radiopharmaceutical Technetium-99m Bicisate (99mTc-ECD or Neurolite™) offers a valuable tool for assessing regional cerebral blood flow (rCBF), a key indicator of neuronal activity and integrity. This guide provides an objective comparison of this compound SPECT with alternative imaging and biomarker modalities for monitoring treatment response in various neurological conditions, supported by experimental data and detailed methodologies.
Principle of this compound SPECT
99mTc-Bicisate is a lipophilic tracer that readily crosses the blood-brain barrier and becomes trapped within brain cells, allowing for the visualization of rCBF.[1] The distribution of the tracer is proportional to blood flow at the time of injection.[1] SPECT imaging then captures the gamma rays emitted by the technetium-99m, creating a three-dimensional map of brain perfusion. Areas of reduced tracer uptake may indicate neuronal dysfunction or loss, while increased uptake can be associated with phenomena like seizures.[1][2]
Comparison of this compound SPECT with Alternative Modalities
The choice of an imaging or biomarker modality for treatment monitoring depends on the specific neurological disorder, the therapeutic mechanism of action, and the desired endpoints. Here, we compare this compound SPECT with Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and cerebrospinal fluid (CSF) biomarkers.
Data Presentation: Quantitative Comparison of Modalities
| Disorder | Modality | Parameter | Quantitative Data | Source |
| Alzheimer's Disease | This compound SPECT | Sensitivity | 75% - 94% | [3][4] |
| Specificity | 52% - 85% | [3][4] | ||
| FDG-PET | Sensitivity | 93% - 94% | [5] | |
| Specificity | 63% - 73% | [5] | ||
| CSF (Tau) | Sensitivity | 72% - 78% | [4] | |
| Specificity | 78% - 88% | [4] | ||
| Stroke (Chronic Infarction) | This compound SPECT (uncorrected) | Sensitivity | 69.6% | [6] |
| Specificity | 91.4% | [6] | ||
| Accuracy | 73.0% | [6] | ||
| This compound SPECT (corrected) | Sensitivity | 79.5% | [6] | |
| Specificity | 95.7% | [6] | ||
| Accuracy | 82.0% | [6] | ||
| Parkinson's Disease (Progression) | [123I]beta-CIT SPECT | Annual decline in striatal uptake (PD patients) | ~11.2% | [7] |
| Annual decline in striatal uptake (Healthy controls) | ~0.8% | [7] |
Experimental Protocols
This compound SPECT Imaging Protocol
A standardized protocol is crucial for reliable and reproducible this compound SPECT imaging. The following is a general methodology based on established guidelines.[8][9][10][11]
Patient Preparation:
-
Patients should avoid caffeine and alcohol for 24 hours prior to the scan.[8][12]
-
An intravenous line should be placed at least 10-15 minutes before tracer injection to minimize anxiety-related changes in cerebral blood flow.[1][12]
-
The patient should rest in a quiet, dimly lit room with their eyes open and ears unplugged for at least 10 minutes before and after injection.[1][12]
Radiopharmaceutical and Injection:
-
The typical adult dose of 99mTc-Bicisate is 555–1,110 MBq (15–30 mCi).[9][12]
-
The radiopharmaceutical is injected intravenously.[11]
Image Acquisition:
-
Imaging is typically performed 30-90 minutes after injection.[10]
-
A high-resolution, multi-head SPECT gamma camera is used.
-
Data is acquired over 360 degrees in a 128x128 matrix.[8]
-
Attenuation correction using a CT scan (SPECT/CT) is recommended to improve image quality and quantification.[11]
Data Analysis:
-
Images are reconstructed to create transverse, coronal, and sagittal slices.
-
Semi-quantitative analysis is often performed by comparing regional tracer uptake to a reference region (e.g., cerebellum or whole brain) to identify areas of hypoperfusion or hyperperfusion.[13]
Mandatory Visualizations
This compound SPECT treatment monitoring workflow.
Comparison of this compound SPECT with other modalities.
Detailed Comparison with Alternatives
This compound SPECT vs. PET
Positron Emission Tomography (PET) is another nuclear medicine technique that offers high sensitivity and spatial resolution.[14]
-
Strengths of this compound SPECT:
-
Strengths of PET:
-
Higher Sensitivity and Resolution: PET typically offers superior image quality.[14]
-
Wider Range of Tracers: PET can be used with a variety of tracers to measure not only blood flow but also glucose metabolism (FDG-PET), amyloid plaques, and tau pathology, providing more specific information about the underlying pathophysiology in diseases like Alzheimer's.[5]
-
A study comparing this compound SPECT with [15O]water PET for measuring cerebral blood flow found a good correlation, though SPECT showed less contrast between high and low flow regions.[15]
This compound SPECT vs. MRI
Magnetic Resonance Imaging (MRI) is a versatile, non-invasive technique that does not use ionizing radiation.
-
Strengths of this compound SPECT:
-
Direct Perfusion Measurement: this compound SPECT provides a direct measure of regional cerebral blood flow.
-
Less Susceptible to Motion Artifacts: Once the tracer is taken up by the brain, patient movement during the scan is less critical than in some MRI sequences.
-
-
Strengths of MRI:
-
No Ionizing Radiation: This is a significant advantage, especially for longitudinal studies requiring multiple scans.
-
Superior Soft Tissue Contrast: Structural MRI provides detailed anatomical information.
-
Multiple Functional Parameters: Advanced MRI techniques like Arterial Spin Labeling (ASL) can also measure cerebral blood flow non-invasively.[16] Functional MRI (fMRI) can assess brain activity, and Diffusion Tensor Imaging (DTI) can evaluate white matter integrity.
-
Studies have shown that both ASL-MRI and this compound SPECT can assess cerebral perfusion, with each having its own technical considerations and quantification methods.[16]
This compound SPECT vs. CT Perfusion
Computed Tomography (CT) perfusion is a rapid imaging technique primarily used in the acute setting of stroke.
-
Strengths of this compound SPECT:
-
Higher Sensitivity in Subacute/Chronic Stages: SPECT can be more sensitive for detecting perfusion abnormalities in the later stages of stroke.
-
Evaluation of Cerebral Reserve: Can be used with acetazolamide challenge to assess cerebrovascular reserve capacity.
-
-
Strengths of CT Perfusion:
This compound SPECT vs. CSF Biomarkers
Cerebrospinal fluid (CSF) analysis provides a direct measurement of proteins and other molecules in the central nervous system.
-
Strengths of this compound SPECT:
-
Non-invasive: SPECT imaging is less invasive than a lumbar puncture required for CSF collection.
-
Spatial Information: Provides information on the regional distribution of physiological changes.
-
-
Strengths of CSF Biomarkers:
-
High Specificity for Molecular Pathology: CSF biomarkers can provide highly specific information about the underlying molecular pathology, such as levels of amyloid-beta and tau in Alzheimer's disease.[4]
-
Application in Specific Neurological Disorders
-
Alzheimer's Disease: this compound SPECT typically shows bilateral temporoparietal hypoperfusion.[3] It can be used to support a clinical diagnosis and potentially monitor disease progression or response to therapies aimed at improving neuronal function. However, amyloid and tau PET imaging offer greater specificity for the underlying pathology.
-
Stroke: In the subacute and chronic phases of stroke, this compound SPECT can delineate the extent of perfusion deficits and may be useful in monitoring recovery and the effects of rehabilitation or neurorestorative therapies.[18]
-
Parkinson's Disease: While dopamine transporter (DAT) SPECT is the primary SPECT modality for diagnosing Parkinson's disease, this compound SPECT can reveal perfusion changes in the basal ganglia and cortex associated with the disease and its treatment.[13]
-
Epilepsy: Ictal this compound SPECT, where the tracer is injected during a seizure, is a valuable tool for localizing the seizure focus for pre-surgical evaluation.[2]
Conclusion
This compound SPECT is a well-established and valuable tool for monitoring treatment response in a range of neurological disorders by providing a measure of regional cerebral blood flow. Its advantages include wide availability and lower cost compared to PET. However, for diseases with specific molecular pathologies, such as Alzheimer's disease, PET imaging with targeted tracers offers greater specificity. Non-invasive MRI techniques, particularly ASL, are emerging as strong competitors for perfusion imaging without the use of ionizing radiation. The optimal choice of a monitoring tool will depend on the specific clinical or research question, the therapeutic target, and the available resources. For drug development professionals and researchers, understanding the comparative strengths and limitations of this compound SPECT is essential for designing robust clinical trials and accurately interpreting treatment effects.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Ictal and interictal technetium-99m-bicisate brain SPECT in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity, specificity, and positive predictive value of technetium 99-HMPAO SPECT in discriminating Alzheimer's disease from other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain SPECT as a Biomarker of Neurodegeneration in Dementia in the Era of Molecular Imaging: Still a Valid Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and specificity of neuroimaging for the diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain perfusion SPECT study with 99mTc-bicisate: clinical pitfalls and improved diagnostic accuracy with a combination of linearization and scatter-attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [123I]beta-CIT SPECT imaging assessment of the rate of Parkinson's disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. nucleanord.fr [nucleanord.fr]
- 11. apps.ausrad.com [apps.ausrad.com]
- 12. snmmi.org [snmmi.org]
- 13. Regional cerebral blood flow imaging with 99mTc-bicisate SPECT in asymmetric Parkinson's disease: studies with and without chronic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET/SPECT molecular imaging in clinical neuroscience: recent advances in the investigation of CNS diseases - Lu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 15. Brain perfusion SPECT with 99mTc-bicisate: comparison with PET measurement and linearization based on permeability-surface area product model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of non-invasive MRI measurements of cerebral blood flow in a large multisite cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Bicisate Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of bicisate, a crucial component in neuroimaging, particularly when used in its radiolabeled form, Technetium Tc-99m this compound. Adherence to these protocols is critical for protecting personnel and the environment from both chemical and radiological hazards.
Understanding the Dual Nature of this compound Waste
This compound disposal requires a dual consideration: the chemical properties of the this compound molecule itself and, when applicable, the radioactive nature of the Technetium-99m (Tc-99m) isotope it is complexed with. The non-radioactive form of this compound, found in kits like Neurolite®, is a chemical substance with its own set of handling and disposal requirements.[1][2] When labeled with Tc-99m, the resulting radiopharmaceutical waste necessitates stringent protocols for radiation safety.
Disposal of Non-Radioactive this compound
Unused or expired non-radioactive this compound kits should be treated as chemical waste.
Step 1: Waste Characterization and Segregation Consult the Safety Data Sheet (SDS) for specific hazard information.[1][2] this compound waste should be segregated from other waste streams to prevent unintended chemical reactions.[3]
-
Unused/Expired Kits: Collect in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials (Non-sharps): Items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be placed in a separate, lined container marked as "Hazardous Waste: this compound Contaminated Debris."[3]
-
Contaminated Sharps: Needles and syringes must be disposed of in a puncture-resistant, leak-proof sharps container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled container.
Step 2: Storage Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal The final disposal of non-radioactive this compound waste must be handled by a licensed hazardous waste contractor, typically through incineration at a permitted facility.[3] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[3]
Disposal of Technetium Tc-99m this compound (Radiolabeled)
The primary method for managing waste contaminated with short-lived radionuclides like Tc-99m is "decay-in-storage."[5][6]
Step 1: Segregation and Shielding Immediately after use, all materials contaminated with Technetium Tc-99m this compound, including vials, syringes, gloves, and absorbent paper, must be segregated into designated radioactive waste containers.[7][8][9] These containers must be appropriately shielded to minimize radiation exposure to personnel.[8][10]
Step 2: Decay-in-Storage Store the radioactive waste in a secure, designated area for a minimum of 10 half-lives of Tc-99m.[5][11] The half-life of Tc-99m is approximately 6 hours, meaning the waste should be stored for at least 60 hours.[5] After 10 half-lives, the radioactivity will have decayed to less than 0.1% of its original level.[5][11]
Step 3: Radiation Survey After the decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger counter) to ensure that its radioactivity is indistinguishable from background radiation.[4][5]
Step 4: Final Disposal Once confirmed to be at background levels, the waste can be disposed of as regular medical or chemical waste, depending on the nature of the material.[5] All radioactive labels must be defaced or removed before final disposal.[4]
Quantitative Data for Disposal
| Parameter | Value | Reference |
| Technetium-99m Half-Life | 6.01 hours | [5] |
| Recommended Decay-in-Storage Period | 10 half-lives (approx. 60 hours) | [5] |
| Radioactivity Reduction after 10 Half-Lives | >99.9% | [5][11] |
| Technetium-99m Exemption Level | 0.354 MBq | [5] |
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling radiopharmaceuticals and chemical waste. Specific experimental protocols involving this compound would be dictated by the research objectives and should always be performed in accordance with institutional safety guidelines and regulatory requirements.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. lantheusspect.com [lantheusspect.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. utoledo.edu [utoledo.edu]
- 5. droracle.ai [droracle.ai]
- 6. Radiopharmaceutical Waste Management → Term [energy.sustainability-directory.com]
- 7. Safe Handling of Technetium-99M - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. ph.health.mil [ph.health.mil]
- 10. Safety Precautions of Technetium-99m - Radioactive Isotopes [radioactiveisotopes.weebly.com]
- 11. cbspd.com [cbspd.com]
Safeguarding Your Research: Essential PPE and Handling Protocols for Bicisate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bicisate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, particularly in its powder form (this compound Dihydrochloride), a comprehensive approach to personal protection is crucial to prevent skin and eye irritation, as well as potential health effects from ingestion or inhalation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear eye and face protection to prevent contact with the eyes, as this compound Dihydrochloride is a severe eye irritant.[1][2] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[1][2] |
| Hand Protection | Impervious Gloves | Nitrile, rubber, or latex gloves are recommended.[2] Always wash hands after handling to minimize exposure.[2] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect against skin contact. This compound Dihydrochloride is a skin irritant.[1][2] In case of contact, wash off immediately with plenty of water for at least 15 minutes.[1][2] |
| Respiratory Protection | Not specified under normal use | While not explicitly required for the lyophilized powder in vials, care should be taken to avoid creating dust.[1] If significant aerosol generation is likely, a risk assessment should be performed to determine if respiratory protection is needed. |
Experimental Protocol: Safe Handling and Preparation of Technetium Tc-99m this compound Injection
This compound is a key component in the preparation of Technetium Tc-99m this compound for injection, a medical imaging agent. The following protocol outlines the safe handling procedures during this preparation. This process involves handling radioactive materials, and therefore, all operations must be conducted with aseptic techniques and appropriate radiation shielding.[3][4]
Materials:
-
This compound Kit (Vial A: lyophilized this compound Dihydrochloride; Vial B: buffer solution)
-
Sterile, non-pyrogenic Sodium Pertechnetate Tc99m injection
-
Sodium Chloride Injection (0.9%)
-
Sterile shielded syringes
-
Waterproof gloves
-
Suitable radiation shielding
Procedure:
-
Preparation:
-
Reconstitution:
-
Using a sterile shielded syringe, aseptically add the required amount of Sodium Pertechnetate Tc99m Injection to Vial B.[3] To maintain pressure, withdraw an equal volume of air.[3]
-
With a new sterile syringe, inject 3.0 mL of Sodium Chloride Injection (0.9%) into Vial A to dissolve the lyophilized powder.[3] Again, withdraw an equal volume of air to maintain pressure and shake the vial for a few seconds.[3]
-
Immediately (within 30 seconds), withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.[3]
-
-
Final Preparation and Storage:
-
Discard Vial A immediately in a safe and compliant manner.[3]
-
Gently swirl the contents of Vial B for a few seconds and let it stand for 30 minutes at room temperature.[5]
-
Visually inspect the final preparation for particulate matter and discoloration before administration.[3] Do not use if particulates or discoloration are present.[3]
-
Store the reconstituted product at controlled room temperature and use within six hours.[3][4]
-
Logical Workflow for Handling and Disposal of this compound
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for this compound Handling and Waste Segregation.
Disposal Plan
Proper disposal of this compound and related materials is critical to ensure safety and environmental protection. The disposal method will depend on whether the material has been mixed with radioactive substances.
-
Non-Radioactive this compound Waste : Unused or expired this compound that has not been reconstituted with a radiopharmaceutical should be treated as chemical waste. Consult your institution's chemical waste disposal guidelines and the material's Safety Data Sheet (SDS). In the absence of specific instructions, dispose of as hazardous waste.
-
Radioactive Waste (Technetium Tc-99m this compound) : Preparations containing Technetium Tc-99m this compound are radioactive and must be disposed of in accordance with all applicable federal, state, and local regulations for radioactive waste.[3] This includes the final product, any contaminated vials, syringes, and personal protective equipment. These materials should be placed in designated, shielded radioactive waste containers.
-
Personal Protective Equipment (PPE) Disposal :
-
Contaminated PPE : Gloves, lab coats, and other disposable PPE contaminated with this compound or the radioactive final product should be disposed of as hazardous chemical waste or radioactive waste, respectively.[6][7]
-
Uncontaminated PPE : PPE that has not come into contact with hazardous materials can be disposed of as general waste.[8]
-
-
Sharps Disposal : All needles and syringes should be disposed of in a designated sharps container to prevent accidental punctures.[9] If used with radioactive materials, the sharps container must be handled as radioactive waste.
Always segregate waste streams at the point of generation to ensure proper disposal.[10] Never dispose of chemical or radioactive waste down the drain unless specifically approved by your institution's safety office and local regulations.[11][12]
References
- 1. lantheusspect.com [lantheusspect.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 4. DailyMed - NEUROLITE- this compound dihydrochloride kit [dailymed.nlm.nih.gov]
- 5. This compound (ECD) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]
- 6. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 7. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. cleanstreets.westminster.gov.uk [cleanstreets.westminster.gov.uk]
- 9. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 10. ppeonline.ca [ppeonline.ca]
- 11. nems.nih.gov [nems.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
